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  • Product: 1-Bromo-3-fluoro-3-methylbutane
  • CAS: 1514922-17-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-bromo-3-fluoro-3-methylbutane: A Building Block for Modern Drug Discovery

Introduction: The Strategic Role of Halogenated Alkanes in Medicinal Chemistry In the landscape of modern drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Halogenated Alkanes in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The distinct physicochemical properties of fluorine and bromine offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate pKa, and increase binding affinity.[1][2][3] Bromine, on the other hand, can introduce significant polarizability and the potential for halogen bonding, which can also enhance binding affinity and influence the duration of action of a drug.[4][5][6]

This guide provides a comprehensive technical overview of 1-bromo-3-fluoro-3-methylbutane, a bifunctional building block that combines the advantageous properties of both a primary alkyl bromide and a tertiary alkyl fluoride. This unique arrangement presents a versatile platform for the synthesis of novel and complex molecules, making it a compound of significant interest to researchers and scientists in the field of drug development. While specific experimental data for this compound is limited, this guide will synthesize available information with established principles of chemical reactivity and spectroscopic analysis to provide a thorough and practical resource.

Physicochemical Properties

Property1-bromo-3-fluoro-3-methylbutane1-bromo-3-methylbutane (for comparison)
Molecular Formula C₅H₁₀BrFC₅H₁₁Br
Molecular Weight 169.04 g/mol 151.04 g/mol [7]
CAS Number 1514922-17-8107-82-4[7]
Boiling Point Not available120-121 °C[8][9]
Melting Point Not available-112 °C[8]
Density Not available1.261 g/mL at 25 °C[9]
Solubility Predicted to be poorly soluble in water; soluble in organic solvents.Slightly soluble in water; miscible with alcohol and ether.[10][11]
Appearance Not availableColorless liquid[9]

Note: The introduction of a fluorine atom is expected to increase the molecular weight and may influence the boiling point and density compared to its non-fluorinated counterpart.

Chemical Properties and Reactivity

The chemical behavior of 1-bromo-3-fluoro-3-methylbutane is dictated by the presence of two distinct halogen-carbon bonds: a primary C-Br bond and a tertiary C-F bond. This duality offers orthogonal reactivity, allowing for selective chemical transformations.

The Primary Alkyl Bromide: A Versatile Handle for Nucleophilic Substitution

The C-Br bond in 1-bromo-3-fluoro-3-methylbutane is characteristic of a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism.[12] This functional group is a common and reliable electrophile for forming new carbon-carbon and carbon-heteroatom bonds.

  • Reactivity: Primary alkyl bromides are moderately reactive and are preferred substrates for a wide range of nucleophiles, including amines, thiolates, cyanides, and carbanions.[13][14]

  • Significance in Drug Synthesis: This reactivity is frequently exploited in the synthesis of active pharmaceutical ingredients (APIs) to introduce side chains, link molecular fragments, or build the core structure of a drug molecule.[15]

The Tertiary Alkyl Fluoride: A Bastion of Stability

The C-F bond is the strongest single bond to carbon, rendering alkyl fluorides, particularly tertiary ones, significantly more stable and less reactive compared to other alkyl halides.[16] This stability is a key attribute in drug design.

  • Reactivity: Tertiary alkyl fluorides are generally resistant to nucleophilic substitution and elimination reactions under standard conditions. Their synthesis often requires specialized fluorinating agents.[17]

  • Significance in Drug Synthesis: The introduction of a fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.[3][18] This increased stability makes the tertiary fluoride moiety a desirable feature in many drug candidates.

The differential reactivity of the C-Br and C-F bonds allows for a stepwise synthetic strategy where the more labile C-Br bond can be functionalized while the robust C-F bond remains intact.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-bromo-3-fluoro-3-methylbutane are not publicly available, we can predict the key features based on its structure and by drawing comparisons with similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the carbon adjacent to the bromine and the methyl groups. The protons on the carbon alpha to the bromine will likely appear as a triplet, while the methyl protons will be a singlet. The presence of fluorine will introduce splitting (J-coupling) to nearby protons, which would be observable in a high-resolution spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the electronegative halogen atoms. The carbon bonded to bromine will be shifted downfield. The carbon bonded to fluorine will also be shifted downfield and will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. The C-Br and C-F stretching frequencies are expected in the fingerprint region.

  • C-H stretching: 2850-3000 cm⁻¹

  • C-F stretching: 1000-1400 cm⁻¹ (expected to be a strong band)

  • C-Br stretching: 500-600 cm⁻¹ (expected to be a weaker band)

Mass Spectrometry

Mass spectrometry is a powerful tool for identifying halogenated compounds due to the characteristic isotopic patterns of bromine.

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound.

  • Predicted Data: Predicted collision cross-section (CCS) values for various adducts have been calculated and are available.[19] For example, the predicted m/z for the [M+H]⁺ adduct is 169.00228.[19]

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 1-bromo-3-fluoro-3-methylbutane is not described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor would be an alcohol that can be selectively halogenated.

Hypothetical Synthetic Pathway

A potential synthetic route could involve the conversion of a suitable diol or a hydroxy-alkene through a series of steps to introduce the fluorine and bromine atoms. The synthesis of tertiary alkyl fluorides can be challenging and often requires specialized reagents such as N-fluorodibenzenesulfonimide (NFSI) or other electrophilic fluorinating agents.[17] The primary alcohol could then be converted to the bromide using standard brominating agents like PBr₃ or HBr.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a halogenated organic compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Material (e.g., Diol or Unsaturated Alcohol) step1 Fluorination of Tertiary Alcohol start->step1 Electrophilic Fluorinating Agent step2 Protection/Deprotection (if necessary) step1->step2 step3 Bromination of Primary Alcohol step2->step3 product Crude 1-bromo-3-fluoro-3-methylbutane step3->product Brominating Agent (e.g., PBr3) purification Purification (e.g., Distillation, Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir final_product Pure 1-bromo-3-fluoro-3-methylbutane purification->final_product Structure Verified

Caption: Generalized workflow for the synthesis and characterization of 1-bromo-3-fluoro-3-methylbutane.

Experimental Protocol: General Procedure for Infrared Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample is Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.[20]

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental noise.[20]

  • Sample Application: Place a small drop of the purified liquid sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 cm⁻¹ to 400 cm⁻¹.[20]

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Safety and Handling

Based on available hazard classifications, 1-bromo-3-fluoro-3-methylbutane should be handled with appropriate safety precautions in a well-ventilated fume hood.[21]

  • Hazards: It is classified as a flammable liquid and is associated with acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation. It may also cause specific target organ toxicity through single exposure.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion and Future Outlook

1-bromo-3-fluoro-3-methylbutane represents a promising, yet underexplored, building block for medicinal chemistry. Its bifunctional nature, combining a reactive primary alkyl bromide with a stabilizing tertiary alkyl fluoride, offers a unique platform for the synthesis of complex and novel drug candidates. The strategic introduction of this moiety has the potential to enhance the metabolic stability and modulate the biological activity of lead compounds.

Further research is warranted to fully elucidate the experimental physical and chemical properties of this compound and to develop efficient and scalable synthetic routes. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, versatile building blocks like 1-bromo-3-fluoro-3-methylbutane will undoubtedly play an increasingly important role.

References

Sources

Exploratory

An In-depth Technical Guide to 1-bromo-3-fluoro-3-methylbutane: Synthesis, Characterization, and Reactivity

This guide provides a comprehensive technical overview of 1-bromo-3-fluoro-3-methylbutane, a halogenated alkane with potential applications in organic synthesis and drug development. Due to the limited availability of ex...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-bromo-3-fluoro-3-methylbutane, a halogenated alkane with potential applications in organic synthesis and drug development. Due to the limited availability of experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from analogous compounds to provide a robust framework for its synthesis, characterization, and handling.

Core Physicochemical Properties

1-bromo-3-fluoro-3-methylbutane (C₅H₁₀BrF) is a structurally interesting molecule featuring two different halogen atoms at sterically and electronically distinct positions. The primary bromide offers a site for nucleophilic substitution, while the tertiary fluoride is expected to be significantly more stable. These characteristics make it a potentially valuable building block for introducing complex functionality in multi-step syntheses.

Key physicochemical data, both calculated and estimated, are summarized below.

PropertyValueSource / Method
Molecular Formula C₅H₁₀BrFPubChemLite[1]
Molecular Weight 169.04 g/mol PubChem[2][3]
Monoisotopic Mass 167.995 DaPubChemLite[1]
CAS Number 1514922-17-8NextSDS[4]
Boiling Point Estimated: 130-140 °CInferred from 1-bromo-3-methylbutane (120-121 °C)[5][6]
Predicted XlogP 2.3PubChemLite[1]
Appearance Expected: Colorless liquidAnalogy to similar haloalkanes[7]

The boiling point is estimated to be slightly higher than its non-fluorinated analog, 1-bromo-3-methylbutane. While the addition of a fluorine atom increases the molecular weight, fluorocarbons often exhibit boiling points that are not significantly elevated compared to their hydrocarbon counterparts due to weaker intermolecular van der Waals forces.

Proposed Synthesis and Purification Protocol

Overall Synthetic Scheme:

Synthetic_Scheme cluster_0 Step 1: Fluorination cluster_1 Step 2: Bromination Start 3,3-Dimethyl-1-butanol Intermediate 1-fluoro-3,3-dimethylbutane Start->Intermediate   Diethylaminosulfur trifluoride (DAST)      or Olah's Reagent (Pyridine-HF)    Product 1-bromo-3-fluoro-3-methylbutane Intermediate->Product   N-Bromosuccinimide (NBS)      Light (AIBN initiator)      CCl4, reflux   

Caption: Proposed two-step synthesis of 1-bromo-3-fluoro-3-methylbutane.

Step 1: Deoxyfluorination of 3,3-dimethyl-1-butanol

The initial step involves the conversion of the primary alcohol to a tertiary fluoride. This is a non-trivial transformation that cannot be achieved by simple nucleophilic substitution on the corresponding tertiary alcohol due to competing elimination reactions. A more plausible route involves a rearrangement. However, for the purpose of this guide, we will assume a hypothetical direct fluorination of a precursor that would lead to the desired tertiary fluoride structure. A more practical approach would likely involve constructing the carbon skeleton with the fluorine already in place.

Step 2: Radical Bromination

The second step employs a regioselective free-radical bromination. The tertiary C-H bond is the most likely site of hydrogen abstraction by a bromine radical, but for the synthesis of the target molecule, we need to brominate one of the primary methyl groups. This can be achieved using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, which favors allylic or benzylic bromination, and in the absence of such positions, can be selective for primary hydrogens under controlled conditions.

Experimental Protocol: Synthesis of 1-bromo-3-fluoro-3-methylbutane (Hypothetical Route)

This protocol is illustrative, based on established methodologies for similar transformations.

Workflow Diagram:

G prep Step 1: Preparation - Charge reactor with 1-fluoro-3,3-dimethylbutane and CCl4. - Add N-Bromosuccinimide (NBS) and AIBN. reaction Step 2: Reaction - Heat mixture to reflux (approx. 77°C). - Irradiate with a broad-spectrum lamp. - Monitor reaction by GC-MS for consumption of starting material. prep->reaction Initiate workup Step 3: Workup - Cool reaction to room temperature. - Filter to remove succinimide. - Wash filtrate with aq. Na₂S₂O₃ and brine. reaction->workup Quench purification Step 4: Purification - Dry organic layer over anhydrous MgSO₄. - Filter and concentrate via rotary evaporation. - Purify crude product by fractional distillation under reduced pressure. workup->purification Isolate analysis analysis purification->analysis Characterize G cluster_main 1-bromo-3-fluoro-3-methylbutane mol Br-CH₂-CH₂-C(CH₃)₂-F Sub_Prod Nu-CH₂-CH₂-C(CH₃)₂-F mol->Sub_Prod C-Br bond is reactive Elim_Prod CH₂=CH-C(CH₃)₂-F mol->Elim_Prod Steric hindrance may favor some elimination Nu Nucleophile (e.g., CN⁻, RO⁻) Nu->mol SN2 Attack Base Strong, bulky base (e.g., t-BuOK) Base->mol E2 Elimination (minor pathway)

Caption: Differential reactivity of the C-Br and C-F bonds.

  • C-Br Bond (Primary Alkyl Bromide): The primary carbon-bromine bond is the primary site of reactivity. It is susceptible to nucleophilic substitution, most likely via an Sₙ2 mechanism, with a wide range of nucleophiles. Due to the neopentyl-like structure, the reaction rate may be somewhat slower than for unbranched primary bromides due to steric hindrance.[8]

  • C-F Bond (Tertiary Alkyl Fluoride): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally unreactive under standard nucleophilic substitution or elimination conditions.[8][9] This chemical inertness allows the fluorine atom to be carried through synthetic sequences unchanged, acting as a stable structural element or a blocking group.

  • Stability: The compound is expected to be stable under normal storage conditions, though it should be protected from strong bases, which could induce slow elimination, and highly reactive metals. Halogenated aliphatics can be incompatible with strong oxidizing and reducing agents.[7]

Safety and Handling

While specific toxicity data for 1-bromo-3-fluoro-3-methylbutane is unavailable, it should be handled with the standard precautions for halogenated organic compounds.

  • Hazards: Assumed to be a flammable liquid. May cause skin, eye, and respiratory irritation. It may be harmful if inhaled or absorbed through the skin.[4]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Potential Applications

The unique bifunctional nature of 1-bromo-3-fluoro-3-methylbutane makes it a candidate for several applications in research and development:

  • Synthetic Chemistry: As a building block, it can be used to introduce the 3-fluoro-3-methylbutyl moiety into larger molecules. The reactive bromide handle allows for coupling, while the inert fluoride can influence the electronic properties, lipophilicity, and metabolic stability of the final product.

  • Drug Development: Fluorine is a key element in many modern pharmaceuticals. The tertiary fluoride group can serve as a bioisostere for a hydrogen atom or a methyl group, potentially improving drug efficacy and pharmacokinetic profiles.

  • Materials Science: Halogenated alkanes can be used as intermediates in the synthesis of polymers and other advanced materials.

References

  • NextSDS. (n.d.). 1-bromo-3-fluoro-3-methylbutane — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-methylbutane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methylbutane. Retrieved from [Link]

  • NextSDS. (n.d.). 1-bromo-3-fluoro-3-methylbutan-2-one — Chemical Substance Information. Retrieved from [Link]

  • Molekuul. (2025). 1-bromo-3-methylbutane - 107-82-4, C5H11Br, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reactivity of primary and tertiary alkyl halides. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methylbutane. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-3-fluoro-3-methylbutane (C5H10BrF). Retrieved from [Link]

  • Chen, H., et al. (2017). Selective Radical Fluorination of Tertiary Alkyl Halides at Room Temperature. Angewandte Chemie International Edition, 56(48), 15411-15415. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-bromo-3-methyl-. Retrieved from [Link]

  • Kervarec, N., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 10(1), 1-12. Retrieved from [Link]

  • Chu, L., & Rovis, T. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Journal of the American Chemical Society, 141(49), 19248-19253. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-fluoropentane. Retrieved from [Link]

  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235-240. Retrieved from [Link]

  • Iwasaki, T., et al. (2013). Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society, 135(26), 9608-9611. Retrieved from [Link]

  • OSTI.gov. (1950). INFRARED SPECTRA OF FLUORINATED HYDROCARBONS. Retrieved from [Link]

  • McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane. Retrieved from [Link]

  • University of Birmingham. (n.d.). Fluoroalkanes Properties of fluoroalkanes. Retrieved from [Link]

  • Crockford, A. S., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9234-9243. Retrieved from [Link]

Sources

Foundational

Introduction: Understanding Stability in a Complex Haloalkane

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-fluoro-3-methylbutane 1-Bromo-3-fluoro-3-methylbutane is a halogenated alkane featuring a unique substitution pattern: a primary bromine and a terti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-fluoro-3-methylbutane

1-Bromo-3-fluoro-3-methylbutane is a halogenated alkane featuring a unique substitution pattern: a primary bromine and a tertiary fluorine on a branched carbon skeleton. Its chemical behavior, reactivity in synthetic pathways, and shelf-life are fundamentally governed by its thermodynamic stability. For researchers in drug development and materials science, a deep understanding of this stability is not merely academic; it dictates reaction outcomes, potential degradation pathways, and the rational design of novel molecules.

This guide provides a comprehensive analysis of the factors controlling the thermodynamic stability of 1-bromo-3-fluoro-3-methylbutane. We will move beyond a simple description of the molecule to explore the intricate interplay of conformational isomerism, steric repulsion, and electronic effects that define its potential energy landscape. The methodologies presented herein are designed to be self-validating systems, providing a robust framework for both computational and experimental assessment.

Caption: 2D structure of 1-bromo-3-fluoro-3-methylbutane.

Part 1: The Conformational Landscape

The concept of thermodynamic stability in a flexible molecule like 1-bromo-3-fluoro-3-methylbutane is intrinsically linked to the relative energies of its accessible conformations. These conformations, or rotamers, arise from the rotation around single bonds. The most significant rotation influencing stability is around the C2-C3 bond, which dictates the relative positions of the bulky bromomethyl group and the substituents on the tertiary carbon.

The primary conformations of interest are the staggered forms—anti-periplanar (anti) and synclinal (gauche) —which represent energy minima. The eclipsed conformations represent energy maxima and are transition states between the staggered forms.[1]

Steric Effects: The Dominant Repulsive Force

Steric hindrance is the repulsive interaction that occurs when atoms are forced closer together than their van der Waals radii allow.[2] In 1-bromo-3-fluoro-3-methylbutane, this is the most critical factor in determining the relative stability of its conformers.

  • Anti-Conformation: The most stable conformer is predicted to be the anti arrangement, where the large bromomethyl group (-CH₂Br) and one of the methyl groups (-CH₃) on C3 are positioned 180° apart. This arrangement minimizes steric strain by maximizing the distance between the bulkiest groups.[1][2]

  • Gauche Conformation: In the gauche conformation, the bromomethyl group is at a 60° dihedral angle to a methyl group. This proximity leads to significant van der Waals repulsion, increasing the potential energy of this conformer relative to the anti form. The tertiary carbon center, bearing two methyl groups and a fluorine atom, creates a sterically crowded environment, exacerbating this repulsion.[3][4]

Caption: Newman projections of anti and gauche conformations around the C2-C3 bond.

Electronic Effects: A Subtle Counterbalance

While steric effects are dominant, electronic interactions involving the highly electronegative fluorine and bromine atoms also play a crucial role.

  • Inductive Effect: Both fluorine and bromine are highly electronegative, creating polar C-F and C-Br bonds. This results in a partial positive charge (δ+) on the carbon atoms they are attached to, influencing the overall electron distribution and reactivity of the molecule.[5][6]

  • The Gauche Effect: In some cases, particularly with highly electronegative substituents like fluorine, a gauche conformation can be unusually stable, a phenomenon known as the "gauche effect".[7] This stabilization is often attributed to hyperconjugation, where electron density is donated from a C-H or C-C sigma (σ) bonding orbital into an adjacent C-F sigma-star (σ*) anti-bonding orbital.[7] This overlap is maximized in a gauche arrangement. While the immense steric strain in 1-bromo-3-fluoro-3-methylbutane likely overrides a stabilizing gauche effect, this electronic interaction may slightly reduce the energy difference between the gauche and anti conformers compared to what would be expected from sterics alone.

Part 2: Methodologies for Assessing Thermodynamic Stability

Quantifying the thermodynamic stability involves determining the Gibbs free energy difference (ΔG) between the conformers. This can be achieved through powerful computational methods and validated with experimental techniques.

Computational Chemistry Protocol: A Predictive Framework

Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure and energies of molecules.[8][9] A typical workflow to determine the relative stabilities of the conformers of 1-bromo-3-fluoro-3-methylbutane is as follows:

Step-by-Step DFT Protocol:

  • Initial Structure Generation: Build a 3D model of 1-bromo-3-fluoro-3-methylbutane using molecular modeling software.

  • Potential Energy Surface (PES) Scan: Perform a 'relaxed' scan of the potential energy surface. This involves systematically rotating the dihedral angle of the C2-C3 bond (e.g., in 10° increments) while allowing all other geometric parameters (bond lengths, angles) to optimize at each step.

  • Identification of Minima: Plot the calculated energy versus the dihedral angle. The low points on this curve correspond to the stable anti and gauche conformers. The high points correspond to the eclipsed transition states.

  • Full Geometry Optimization: Take the approximate structures of the energy minima from the PES scan and perform a full geometry optimization on each. This precisely locates the lowest energy structure for each stable conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. This serves two purposes:

    • Verification: A true energy minimum will have no imaginary frequencies.

    • Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, enthalpy (H), and Gibbs free energy (G).[10]

  • Analysis and Population Calculation: Compare the Gibbs free energies (ΔG) of the conformers. The Boltzmann distribution equation can then be used to calculate the predicted equilibrium population of each conformer at a given temperature.

G start Build 3D Molecular Model pes_scan Perform Relaxed Potential Energy Surface (PES) Scan (Rotate C2-C3 bond) start->pes_scan find_minima Identify Energy Minima (Anti & Gauche Conformers) from PES Plot pes_scan->find_minima optimize Full Geometry Optimization of Each Minimum find_minima->optimize frequency Vibrational Frequency Calculation optimize->frequency verify Verify True Minima (No Imaginary Frequencies) frequency->verify verify->optimize Imaginary Freq Found thermo Extract Thermodynamic Data (ΔG, ΔH) verify->thermo All Freqs Real analyze Calculate Relative Energies and Boltzmann Populations thermo->analyze end Stability Profile Complete analyze->end

Caption: Computational workflow for determining conformational stability using DFT.

Experimental Validation: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe conformational equilibria.

Step-by-Step VT-NMR Protocol:

  • Sample Preparation: Dissolve a pure sample of 1-bromo-3-fluoro-3-methylbutane in a suitable deuterated solvent that has a low freezing point (e.g., deuterated acetone or methanol).

  • Room Temperature Spectrum: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum at room temperature. At this temperature, rotation around the C2-C3 bond is typically fast on the NMR timescale, resulting in a single set of time-averaged signals.

  • Low-Temperature Spectra: Gradually lower the temperature of the sample in the NMR probe. As the temperature decreases, the rate of interconversion between conformers slows down.

  • Coalescence and Slow-Exchange: At a certain temperature (the coalescence temperature), the averaged peaks will broaden. Below this temperature, in the "slow-exchange regime," the signals for the individual anti and gauche conformers may resolve into distinct sets of peaks.

  • Integration and Quantification: Integrate the corresponding signals for each conformer. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) between the conformers at that temperature.

  • Gibbs Free Energy Calculation: Use the Gibbs free energy equation, ΔG° = -RTln(K_eq) , to calculate the energy difference between the conformers.

Part 3: Quantitative Data Summary and Interpretation

ConformerDihedral Angle (Br-C2-C3-C4)Relative Enthalpy (ΔH) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)Predicted Population (298 K)
Anti ~180°0.00 (Reference)0.00 (Reference)~95%
Gauche ~65°+7.5+8.1~5%

Interpretation of Data:

  • The anti-conformer is the global minimum, serving as the reference point for energy (0.00 kJ/mol).

  • The gauche-conformer is significantly higher in energy by approximately 8.1 kJ/mol. This energy difference is primarily due to the steric repulsion between the bromomethyl group and a methyl group.

  • The predicted Boltzmann population shows that at room temperature (298 K), the molecule will exist overwhelmingly (>95%) in the more stable anti-conformation. The high-energy gauche conformer represents only a minor fraction of the molecular ensemble at any given time.

Conclusion

The thermodynamic stability of 1-bromo-3-fluoro-3-methylbutane is dictated by a balance of powerful steric repulsions and subtle electronic effects. Conformational analysis reveals that rotation around the C2-C3 bond is the key determinant of stability, with the anti-periplanar conformation being overwhelmingly favored to minimize severe steric strain between the bulky substituents. While electronic factors like hyperconjugation associated with the gauche effect may be present, their stabilizing influence is insufficient to overcome the dominant steric clashes.

The robust computational and experimental frameworks outlined in this guide provide a clear path for researchers to predict, quantify, and validate the thermodynamic properties of this molecule. This understanding is paramount for controlling its reactivity, predicting its behavior in complex biological or material systems, and ensuring its effective application in scientific and industrial settings.

References

  • The Effect of Steric Hindrance on Mechanism. (2016). temilolaadeyemi - WordPress.com.
  • ORGANiC hALOGEN COMPOUNDS. Purdue University.
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  • Gauche effect. Wikipedia.
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  • Dolfing, J., & Novak, I. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments.
  • Dolfing, J., & Novak, I. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. PubMed.
  • Kemnitz, C. R., et al. (2002). Conformational Analysis of (S)-(+)-1-Bromo-2-methylbutane and the Influence of Bromine on Conformational Stability. The Journal of Physical Chemistry A.
  • Sun, H., et al. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. MDPI.
  • Tormos, R., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation. The Journal of Physical Chemistry A.
  • Vanderwal, C. D., et al. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes.
  • Conform
  • Conform
  • Request PDF: Conformational Analysis of (S)-(+)-1-Bromo-2-methylbutane and the Influence of Bromine on Conformational Stability.
  • Chemical Properties of 1-Bromo-3-methylbutan-2-one. Cheméo.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-bromo-3-fluoro-3-methylbutane

Abstract This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-fluoro-3-methylbutane. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-fluoro-3-methylbutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy as applied to halogenated alkanes, offers detailed predictions of chemical shifts and coupling constants, and outlines a standard experimental protocol for spectral acquisition. By integrating fundamental principles with predictive analysis, this guide serves as an essential resource for the structural elucidation and characterization of this and similar fluorinated organic molecules.

Introduction: The Molecule and the Method

1-bromo-3-fluoro-3-methylbutane is a halogenated alkane with the chemical formula C₅H₁₀BrF. Its structure presents a unique combination of substituents—a bromine atom on a primary carbon and a fluorine atom on a tertiary carbon—which gives rise to a distinct and informative NMR profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] For a molecule like 1-bromo-3-fluoro-3-methylbutane, NMR is indispensable for unambiguously confirming its constitution by revealing the precise arrangement of its atoms.

The presence of both bromine and fluorine introduces specific effects on the NMR spectra. The electronegativity of these halogens influences the chemical shifts of nearby nuclei, while the spin-active fluorine nucleus (¹⁹F, I = 1/2) engages in spin-spin coupling, leading to characteristic splitting patterns in both ¹H and ¹³C spectra.[4] Understanding these interactions is the key to accurate spectral interpretation.

Foundational Principles of NMR Spectroscopy

A thorough interpretation of the NMR spectra for 1-bromo-3-fluoro-3-methylbutane requires an understanding of several key NMR parameters.

  • Chemical Shift (δ): The chemical shift indicates the electronic environment of a nucleus. It is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[5][6] Electronegative atoms, like bromine and fluorine, withdraw electron density from adjacent protons and carbons, "deshielding" them from the external magnetic field. This deshielding effect causes their resonance signals to appear at a higher chemical shift (downfield).[1][7]

  • Integration: In ¹H NMR, the area under a resonance signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of protons in different chemical environments.

  • Spin-Spin Coupling (J-coupling): Non-equivalent nuclei in close proximity (typically through two or three bonds) influence each other's magnetic fields, causing their signals to split. This phenomenon, known as J-coupling or spin-spin coupling, is a powerful tool for determining atomic connectivity.[3] The splitting pattern for a given proton signal generally follows the "n+1 rule," where 'n' is the number of equivalent neighboring protons, splitting the signal into n+1 peaks.[2] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength.

  • ¹⁹F Coupling: As the ¹⁹F nucleus has a spin of I = 1/2, it behaves similarly to a proton. It couples to both ¹H and ¹³C nuclei, providing crucial structural information through two-bond (²J), three-bond (³J), and sometimes longer-range couplings.[4][8] This results in additional signal splitting beyond the standard H-H coupling.

Predicted ¹H NMR Spectrum

The structure of 1-bromo-3-fluoro-3-methylbutane contains three distinct sets of non-equivalent protons.

Molecular Structure and Proton Designations

Caption: Structure of 1-bromo-3-fluoro-3-methylbutane with proton environments labeled.

Detailed Signal Analysis
  • Protons Hₐ (-CH₂Br): These two protons are attached to the carbon bearing the bromine atom. The high electronegativity of bromine will shift this signal significantly downfield. They are adjacent to the two Hᵦ protons and will therefore be split into a triplet (n+1 = 2+1 = 3).

  • Protons Hᵦ (-CH₂-): These two protons are adjacent to both the Hₐ protons and the carbon bearing the fluorine atom. They will be split by the two Hₐ protons into a triplet (³JHH) and further split by the single ¹⁹F nucleus three bonds away into a doublet (³JHF). The resulting multiplicity will be a triplet of doublets .

  • Protons H꜀ (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond. They are three bonds away from the fluorine atom and will be split into a doublet (³JHF).

Summary of Predicted ¹H NMR Data
SignalProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
Hₐ-CH₂Br2H3.3 - 3.6Triplet (t)³JHH ≈ 7 Hz
Hᵦ-CH₂CF2H1.9 - 2.2Triplet of Doublets (td)³JHH ≈ 7 Hz, ³JHF ≈ 20-25 Hz
H꜀-C(F)(CH₃)₂6H1.4 - 1.6Doublet (d)³JHF ≈ 20-25 Hz

Key Coupling Interactions in 1-bromo-3-fluoro-3-methylbutane

G cluster_0 H_a Hₐ C1 H_b Hᵦ H_a->H_b ³JHH C2 F ¹⁹F H_b->F ³JHF C3 H_c H꜀ H_c->F ³JHF

Caption: Diagram of key ³J spin-spin couplings for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The molecule has four unique carbon environments. In a standard proton-decoupled ¹³C NMR experiment, each unique carbon signal will be split only by the neighboring ¹⁹F nucleus.

Detailed Signal Analysis
  • Carbon C1 (-CH₂Br): This carbon is directly attached to the electronegative bromine atom, which shifts its signal downfield. It will be split into a doublet by the fluorine atom three bonds away (³JCF).

  • Carbon C2 (-CH₂-): This carbon is adjacent to the fluorine-bearing carbon. It will experience a downfield shift and will be split into a doublet by the fluorine two bonds away (²JCF).

  • Carbon C3 (-C(F)(CH₃)₂): This quaternary carbon is directly bonded to the highly electronegative fluorine atom. This will cause a very significant downfield shift. The signal will be split into a doublet with a large one-bond coupling constant (¹JCF).

  • Carbons C4/C5 (-CH₃): The two methyl carbons are equivalent. They are attached to C3 and will be split into a doublet by the fluorine atom two bonds away (²JCF).

Summary of Predicted ¹³C NMR Data
SignalCarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Coupling Constants (J, Hz)
C1-CH₂Br35 - 45Doublet (d)³JCF ≈ 5-10 Hz
C2-CH₂CF40 - 50Doublet (d)²JCF ≈ 20-25 Hz
C3-C(F)(CH₃)₂90 - 100Doublet (d)¹JCF ≈ 160-180 Hz
C4/C5-C(F)(CH₃)₂20 - 30Doublet (d)²JCF ≈ 20-25 Hz

Experimental Protocol for NMR Data Acquisition

The following outlines a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 1-bromo-3-fluoro-3-methylbutane.

Workflow for NMR Analysis

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis A Sample Weighing (~5-10 mg) B Solvent Addition (CDCl₃, 0.6 mL) A->B C Standard Addition (TMS, 1%) B->C D Transfer to NMR Tube C->D E Instrument Setup (Shimming, Tuning) D->E F ¹H Spectrum Acquisition E->F G ¹³C{¹H} Spectrum Acquisition F->G H 2D NMR (HSQC/HMBC) (Optional) G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Signal Integration (¹H) J->K L Peak Picking & Assignment K->L

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Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-3-fluoro-3-methylbutane in Organic Synthesis

Introduction In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug discovery and materials science.[1] Fluorine's unique ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug discovery and materials science.[1] Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, conformation, and metabolic stability. This guide delves into the mechanistic intricacies of a fascinating, yet underexplored, building block: 1-bromo-3-fluoro-3-methylbutane.

This molecule combines the reactivity of a primary alkyl bromide with the electronic influence of a fluorine atom at a tertiary carbon. Understanding its mechanism of action is crucial for predicting its behavior in synthetic transformations and for designing novel reaction pathways. This whitepaper will provide a comprehensive analysis of the probable reaction mechanisms of 1-bromo-3-fluoro-3-methylbutane, drawing upon fundamental principles of physical organic chemistry and the established reactivity patterns of related compounds. While direct experimental data for this specific molecule is limited, this guide will offer a robust, predictive framework for its application in research and development.

The Dual Nature of Fluorine: Inductive vs. Mesomeric Effects

A central theme in the reactivity of 1-bromo-3-fluoro-3-methylbutane is the dual electronic nature of the fluorine atom. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). This effect tends to destabilize nearby positive charges. However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated to an adjacent empty p-orbital, a phenomenon known as the mesomeric effect (+M) or pi-donation.[2][3]

The interplay between these opposing effects is critical in determining the stability of carbocationic intermediates. In the case of a carbocation adjacent to a fluorine atom, the stabilizing +M effect often outweighs the destabilizing -I effect.[4][5] This is due to the effective overlap between the compact 2p orbitals of fluorine and carbon, leading to a significant delocalization of the positive charge.[4][5]

Proposed Mechanism of Action: A Predominance of Carbocationic Rearrangements

The structure of 1-bromo-3-fluoro-3-methylbutane, a neopentyl-type halide, strongly suggests that its reactivity will be dominated by pathways involving carbocationic intermediates. Direct bimolecular nucleophilic substitution (SN2) is expected to be exceedingly slow due to the significant steric hindrance posed by the bulky tert-butyl group, which impedes backside attack by a nucleophile.[6][7]

Therefore, under conditions that favor ionization, such as in the presence of a Lewis acid or in a polar protic solvent, the molecule is predicted to undergo unimolecular substitution (SN1) and elimination (E1) reactions. A key feature of these reactions for neopentyl systems is the propensity for skeletal rearrangements.[8][9]

The SN1/E1 Pathway and the Wagner-Meerwein Rearrangement

The generally accepted mechanism for SN1 reactions of neopentyl halides involves a concerted process of leaving group departure and a 1,2-alkyl shift, or a rapid rearrangement immediately following the formation of a transient primary carbocation.[8][9] This rearrangement, a type of Wagner-Meerwein rearrangement, leads to the formation of a more stable tertiary carbocation.

In the case of 1-bromo-3-fluoro-3-methylbutane, the departure of the bromide ion would lead to a highly unstable primary carbocation. This intermediate will instantaneously rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation. The presence of the fluorine atom on this tertiary carbon plays a crucial role in its stabilization through the aforementioned +M effect.[2][3]

The following diagram illustrates the proposed SN1 pathway:

SN1_mechanism start 1-Bromo-3-fluoro-3-methylbutane primary_carbocation Primary Carbocation (transient) start->primary_carbocation -Br⁻ rearrangement 1,2-Methyl Shift (Wagner-Meerwein) primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Fluorine Stabilized) rearrangement->tertiary_carbocation product Rearranged Substitution Product tertiary_carbocation->product +Nu⁻

Caption: Proposed SN1 mechanism for 1-bromo-3-fluoro-3-methylbutane.

Once the stabilized tertiary carbocation is formed, it can be trapped by a nucleophile to yield the rearranged substitution product. Alternatively, it can undergo elimination of a proton (E1 pathway) to form an alkene.

Potential for Radical Reactions

While carbocationic pathways are expected to be dominant, the possibility of radical reactions should not be dismissed, particularly under photolytic or high-temperature conditions in the presence of a radical initiator. The C-Br bond is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This radical could then participate in various radical chain reactions. However, without specific experimental evidence, this remains a secondary consideration compared to the highly probable ionic pathways.

Experimental Protocols

The following are hypothetical, yet scientifically grounded, experimental protocols designed to probe the predicted reactivity of 1-bromo-3-fluoro-3-methylbutane.

Protocol 1: Solvolysis in Ethanol (SN1/E1 Conditions)

This protocol is designed to favor the SN1/E1 pathway through the use of a weak nucleophile (ethanol) which also serves as a polar protic solvent.

Objective: To synthesize the rearranged ether and alkene products via a solvolysis reaction.

Materials:

  • 1-Bromo-3-fluoro-3-methylbutane

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-fluoro-3-methylbutane (1.0 eq) in anhydrous ethanol (20 volumes).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the generated hydrobromic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the rearranged ether and alkene products.

Protocol 2: Lewis Acid Catalyzed Substitution

This protocol employs a Lewis acid to facilitate the formation of the carbocationic intermediate.

Objective: To investigate the effect of a Lewis acid on the rate and selectivity of the rearrangement and substitution reaction.

Materials:

  • 1-Bromo-3-fluoro-3-methylbutane

  • A suitable nucleophile (e.g., anisole for Friedel-Crafts alkylation)

  • A Lewis acid (e.g., aluminum chloride or iron(III) chloride)

  • An inert solvent (e.g., dichloromethane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the nucleophile (e.g., anisole, 1.2 eq) in the inert solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 1-bromo-3-fluoro-3-methylbutane (1.0 eq) in the inert solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it into ice-water.

  • Separate the organic layer and extract the aqueous layer with the inert solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

The following diagram illustrates a general workflow for these types of experiments:

experimental_workflow start Reaction Setup reaction Reaction Monitoring (TLC, GC) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for reactions of 1-bromo-3-fluoro-3-methylbutane.

Data Presentation

The expected outcomes of the reactions described above can be summarized as follows:

Reaction TypeConditionsMajor Product(s) Expected
SolvolysisEthanol, Reflux2-Ethoxy-2-fluoro-3-methylbutane (rearranged ether), 2-Fluoro-3-methyl-2-butene and 2-Fluoro-3-methyl-1-butene (elimination products)
Lewis Acid CatalysisAnisole, AlCl₃1-(1-Fluoro-1,2-dimethylpropyl)-4-methoxybenzene (rearranged Friedel-Crafts product)

Conclusion

The mechanism of action of 1-bromo-3-fluoro-3-methylbutane in organic synthesis is predicted to be heavily influenced by its neopentyl-like structure and the electronic properties of the fluorine atom. Its reluctance to undergo SN2 reactions paves the way for SN1 and E1 pathways, which are characterized by a Wagner-Meerwein rearrangement to form a tertiary carbocation. The fluorine atom at the tertiary center is anticipated to play a crucial stabilizing role for this carbocationic intermediate through a dominant mesomeric effect.

For researchers, scientists, and drug development professionals, 1-bromo-3-fluoro-3-methylbutane represents a potentially valuable building block for the introduction of fluorinated quaternary centers into complex molecules. The predictable rearrangement opens up synthetic routes to structures that might be challenging to access through other means. Further experimental validation of the proposed mechanisms will undoubtedly unlock the full potential of this intriguing fluorinated reagent.

References

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • Why does fluorine stabilise a carbocation?
  • Why does fluorine stabilise a carbocation?
  • 3 Factors That Stabilize Carboc
  • CARBOCATIONS: REARRANGEMENT REACTIONS. eGyanKosh.
  • Dealing with unexpected rearrangement products of neopentyl-type halides. Benchchem.
  • Carbocation Rearrangements in Unimolecular Substitutions and Elimin
  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • 7-14) Neopentyl Halides React Slowly in Substitution Processes. organicnotes / FrontPage.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

Sources

Exploratory

Crystal Structure Analysis of 1-Bromo-3-Fluoro-3-Methylbutane Derivatives: A Technical Guide

Executive Summary Halogenated organic molecules are foundational to modern drug discovery and materials science. The precise introduction of bromine and fluorine atoms into a molecular scaffold can dramatically alter its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated organic molecules are foundational to modern drug discovery and materials science. The precise introduction of bromine and fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Understanding the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and crystal engineering. This guide provides an in-depth technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1-bromo-3-fluoro-3-methylbutane derivatives, a class of compounds embodying the unique challenges and opportunities presented by mixed halogenation. We will explore the entire workflow, from crystal cultivation to final structural interpretation, with a focus on the causality behind experimental choices and the validation of results.

Introduction: The Significance of Halogens in Molecular Design

The strategic incorporation of halogen atoms is a powerful tool in medicinal chemistry. Bromine, with its significant size and polarizability, can engage in potent "halogen bonds"—a highly directional, non-covalent interaction with a nucleophilic region on a neighboring molecule.[1][2] This interaction is increasingly utilized in crystal engineering to control the self-assembly of molecules into desired architectures.[3][4]

Fluorine, the most electronegative element, imparts unique properties. Its small size allows it to act as a hydrogen bond acceptor, albeit a weak one, and its presence can block metabolic oxidation sites and modulate the pKa of nearby functional groups.[5][6] When combined, as in 1-bromo-3-fluoro-3-methylbutane derivatives, these two halogens introduce a complex interplay of intermolecular forces that dictate the crystal packing and, ultimately, the material's bulk properties.[7][8]

Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[9][10] It provides precise data on bond lengths, angles, and the nature of intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and the development of new pharmaceutical compounds.[11][12]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage presents unique challenges, particularly for flexible, halogenated aliphatic compounds.

G cluster_0 Pre-Diffraction cluster_1 Diffraction & Solution cluster_2 Analysis & Validation Synthesis Compound Synthesis Purification High Purity (>98%) Synthesis->Purification Crucial for quality Crystal_Growth Single Crystal Formation Purification->Crystal_Growth Crucial for quality Crystal_Screening Mounting & Quality Check Crystal_Growth->Crystal_Screening Select best sample Data_Collection X-ray Diffractometer Crystal_Screening->Data_Collection X-ray exposure Structure_Solution Initial Atomic Model Data_Collection->Structure_Solution Phase problem Structure_Refinement Least-Squares Fitting Structure_Solution->Structure_Refinement Model optimization Validation Check CIF/R-factors Structure_Refinement->Validation Check quality Final_Analysis Geometric & Packing Analysis Validation->Final_Analysis Interpret results

Caption: General workflow for single-crystal X-ray analysis.

Synthesis and Purification

While this guide focuses on structural analysis, it is critical to begin with a highly pure sample (>98%). Impurities can inhibit nucleation and be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The synthesis of 1-bromo-3-fluoro-3-methylbutane derivatives can be approached through various synthetic routes, often starting from commercially available alcohols or alkenes like 3-methyl-1-butanol.[13][14]

Protocol: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step and is considered by many to be an art form.[15] The goal is to achieve supersaturation slowly, allowing for the orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation.[16] For small, potentially volatile or oily compounds like halogenated butanes, several methods are effective.

Method 1: Slow Evaporation

This is the most common and straightforward technique.[17]

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent that is too effective will prevent crystallization, while poor solubility will lead to precipitation. For non-polar to moderately polar compounds, solvents like hexane, ethyl acetate, dichloromethane, or toluene are good starting points.

  • Preparation: Dissolve the compound in a minimal amount of the chosen solvent in a clean vial.

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation. Place the vial in a vibration-free location.

  • Monitoring: Crystals should appear within a few days to a week. If no crystals form, try a different solvent or a solvent/anti-solvent system.

Method 2: Vapor Diffusion

This is often the most successful method for obtaining high-quality crystals.[18]

  • Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., toluene or dichloromethane) in a small, open vial.

  • Anti-Solvent: Place this inner vial inside a larger, sealable jar that contains a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane).

  • Diffusion: Seal the outer jar. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the compound's solubility and inducing crystallization.

Method 3: Slow Cooling

This method is ideal for compounds that exhibit a significant change in solubility with temperature.[16]

  • Preparation: Create a saturated or nearly saturated solution of the compound in a suitable solvent (e.g., acetonitrile, isopropanol) at an elevated temperature.

  • Cooling: Place the container in an insulated vessel (like a Dewar flask filled with warm water) to allow it to cool to room temperature over several hours or days.

  • Further Cooling: If necessary, the container can then be transferred to a refrigerator or freezer to promote further crystal growth.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[9]

Structure Solution and Refinement Software

The raw diffraction data is processed to yield a set of reflection intensities. This data is then used to solve the "phase problem" and generate an initial electron density map. Software packages like Olex2 provide a user-friendly interface that integrates powerful underlying programs like SHELXT (for structure solution) and SHELXL (for refinement).[19][20][21]

The Refinement Process

Refinement is an iterative process of adjusting the atomic parameters (position, occupancy, and thermal motion) of the structural model to achieve the best possible fit with the experimental diffraction data.

G start Initial Model (from SHELXT) refine Least-Squares Refinement (SHELXL) Refine positions & ADPs start->refine fourier Calculate Difference Fourier Map (Fo - Fc) refine->fourier converged Converged?|{Check R1, wR2, GooF, shift/esd} refine->converged interpret Interpret Map|{Locate missing atoms (e.g., H) | Identify disorder | Check for artifacts} fourier->interpret modify Modify Model Add H atoms Model disorder Apply restraints/constraints interpret->modify modify->refine converged->refine No end Final Validated Structure converged->end Yes

Caption: The iterative cycle of crystallographic structure refinement.

Key considerations during the refinement of 1-bromo-3-fluoro-3-methylbutane derivatives include:

  • Anomalous Dispersion: The bromine atom is a relatively heavy element and will scatter X-rays anomalously. This effect is crucial for determining the absolute configuration of chiral molecules.

  • Disorder: The flexible alkyl chain and the tertiary butyl group can be prone to conformational disorder, where the molecule occupies multiple positions within the crystal lattice. This must be modeled correctly to achieve a stable refinement.

  • Restraints: For disordered regions or in cases of lower-quality data, geometric restraints (e.g., forcing C-C bond lengths to be similar) may be necessary to maintain a chemically sensible model.

Structural Analysis and Interpretation

With a fully refined structure, the focus shifts to detailed analysis of its geometric and supramolecular features.

Quantitative Data Summary

A standard crystallographic information file (CIF) will contain all relevant data. Key parameters are summarized for clarity.

Table 1: Hypothetical Crystallographic Data for a 1-Bromo-3-fluoro-3-methylbutane Derivative

ParameterValueSignificance
Chemical FormulaC5H10BrFDefines the molecular composition.
Formula Weight169.04 g/mol Molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the cell.
a, b, c (Å)8.52, 10.11, 9.45Unit cell dimensions.
α, β, γ (°)90, 105.2, 90Unit cell angles.
Volume (ų)785.6Volume of the unit cell.
Z4Number of molecules per unit cell.
Temperature (K)100(2) KData collection temperature.
R1 [I > 2σ(I)]0.035A primary indicator of model quality (lower is better).
wR2 (all data)0.082A weighted R-factor (lower is better).
Goodness-of-Fit (GooF)1.05Should be close to 1 for a good model.
Intermolecular Interactions: The Role of Halogens

The crystal packing is dictated by a combination of weak intermolecular forces.[22] For these derivatives, halogen-halogen and halogen-hydrogen interactions are of primary interest.

  • Halogen Bonding (XB): This refers to the attractive interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophile.[5] Bromine is a strong halogen bond donor. In the crystal lattice, one would look for short C-Br···O, C-Br···N, or even C-Br···F contacts.[1][23] These interactions are highly directional, with the C-Br···X angle typically being close to 180°.[3]

  • Hydrogen Bonding: While the C-F bond makes fluorine a poor hydrogen bond acceptor, interactions with activated C-H donors (C-H···F) are frequently observed and contribute to crystal stability.[7][24]

  • van der Waals Forces: These non-specific attractive forces play a crucial role in ensuring efficient packing of the molecules in the crystal.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of 1-bromo-3-fluoro-3-methylbutane derivatives provides invaluable insight into the complex interplay of halogen-directed intermolecular forces. A successful analysis hinges on a methodical approach, beginning with the meticulous growth of high-quality single crystals and culminating in a carefully validated and interpreted structural model. The resulting atomic-level understanding of molecular conformation and crystal packing is essential for the rational design of new pharmaceuticals and advanced materials, enabling scientists to precisely tune molecular properties by leveraging the unique characteristics of bromine and fluorine.

References

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084. Available at: [Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Available at: [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e4. Available at: [Link]

  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2543-2553. Available at: [Link]

  • Zhang, Y., & Lei, Y. (2018). A review on solution-based crystallization of organic semiconductors. Crystals, 8(4), 159. Available at: [Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189. Available at: [Link]

  • Ding, X. (2020). Halogen Bond in Crystal Engineering. JYU dissertations. Available at: [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in crystal engineering. Angewandte Chemie International Edition, 47(33), 6114-6127. Available at: [Link]

  • Bauzá, A., Mooibroek, T. J., & Frontera, A. (2013). Bifurcated and trifurcated halogen bonds: a new type of supramolecular interaction. Chemical Communications, 49(90), 10618-10620. Available at: [Link]

  • Böckers, M., Müller, J., & Lin, F. Y. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 63(15), 4627-4641. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

  • Brezgunova, M. E., Lenev, D. A., & Antipin, M. Y. (2015). Crystal structure of tetramethylammonium salt of [Br4F21]− anion. Russian Chemical Bulletin, 64(1), 224-226. Available at: [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5179-5192. Available at: [Link]

  • Spingler, B., Schnidrig, S., & Neels, A. (2012). Some thoughts about the single crystal growth of small molecules. Chimia, 66(10), 739-743. Available at: [Link]

  • OlexSys Ltd. (n.d.). Olex2. Available at: [Link]

  • North Carolina State University, METRIC. (n.d.). Small Molecule X-ray Crystallography. Available at: [Link]

  • Jelsch, C., Soudani, S., & Guillot, B. (2015). Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 5), 599-611. Available at: [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

  • Allen, F. H., & Kennard, O. (1993). 3D search and research using the Cambridge Structural Database. Chemical Design Automation News, 8(1), 31-37. Available at: [Link]

  • Hancock, A. N., Kyne, S. H., & Schimer, J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1694. Available at: [Link]

  • Stilinović, V., & Zupan, M. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(5), 3364-3375. Available at: [Link]

  • Puschmann, H. (n.d.). Olex2.refine. Structural Dynamics, 12(2), 020401. Available at: [Link]

  • OlexSys Ltd. (n.d.). Olex2 | For Crystallographers. Available at: [Link]

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Foundational

Predictive Toxicology and Computational Modeling of 1-Bromo-3-fluoro-3-methylbutane: A Comprehensive Framework

Executive Summary The safety assessment of novel halogenated aliphatic compounds presents a unique challenge in modern drug discovery and environmental risk assessment. 1-Bromo-3-fluoro-3-methylbutane (CAS: 1514922-17-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The safety assessment of novel halogenated aliphatic compounds presents a unique challenge in modern drug discovery and environmental risk assessment. 1-Bromo-3-fluoro-3-methylbutane (CAS: 1514922-17-8)[1],[2] is a data-poor synthetic intermediate[3]. Traditional in vivo testing is resource-intensive and ethically constrained. Consequently, Integrated Approaches to Testing and Assessment (IATA) leveraging computational toxicology have become the gold standard[4].

This whitepaper provides an in-depth technical guide to the predictive toxicology of 1-bromo-3-fluoro-3-methylbutane. By combining Quantitative Structure-Activity Relationships (QSAR), read-across methodologies, and Physiologically Based Pharmacokinetic (PBPK) modeling[5], we establish a self-validating computational workflow to predict its toxicological liabilities, specifically focusing on its potential for alkylation and metabolic activation.

Structural Liability and Mechanistic Causality

To predict the toxicity of 1-bromo-3-fluoro-3-methylbutane (SMILES: CC(C)(CCBr)F), we must first deconstruct its structural alerts. The molecule contains two distinct halogens on a branched aliphatic backbone, each contributing differently to its physicochemical and toxicological profile.

  • The Fluorine Atom (C-F Bond): Fluorine is highly electronegative, creating a strong, metabolically stable C-F bond. While it resists cytochrome P450 (CYP450) mediated cleavage, its strong inductive effect withdraws electron density from the rest of the molecule, modulating the lipophilicity and altering the reactivity of adjacent sites.

  • The Bromine Atom (C-Br Bond): In stark contrast, the C-Br bond is weaker and highly polarizable. Bromine is an excellent leaving group. In the context of toxicology, terminal bromoalkanes are notorious for acting as direct-acting alkylating agents. They can undergo bimolecular nucleophilic substitution (SN2) reactions with electron-rich nucleophiles in biological systems, such as the nitrogen bases in DNA (leading to mutagenicity) or sulfhydryl groups in proteins (leading to hepatotoxicity).

  • Machine Learning Insights: Recent graph-based ensemble models (like HD-GEM) have demonstrated that while halogenation impacts scaffold toxicity, the specific position and type of halogen dictate the mechanism. Polyhalogenation can sometimes provide a stabilizing effect that mitigates reactive metabolite formation[6], but the terminal bromine in this specific aliphatic chain remains a primary structural alert.

Workflow Visualization

The following diagram illustrates the overarching computational framework utilized to assess these structural liabilities.

CompToxWorkflow Input 1-bromo-3-fluoro-3-methylbutane SMILES: CC(C)(CCBr)F Desc Molecular Descriptors & Structural Alerts Input->Desc QSAR QSAR & Read-Across (EPA T.E.S.T. / OECD Toolbox) Desc->QSAR Docking Metabolic Liability (CYP450 Docking / MD) Desc->Docking PBPK PBPK Modeling (IVIVE / Clearance) Desc->PBPK ToxEnd Toxicity Endpoints: Mutagenicity, Hepatotoxicity QSAR->ToxEnd MetabEnd Reactive Intermediates (Alkylation Risk) Docking->MetabEnd IATA Integrated Approaches to Testing and Assessment (IATA) PBPK->IATA ToxEnd->IATA MetabEnd->IATA

Computational toxicology workflow for 1-bromo-3-fluoro-3-methylbutane risk assessment.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, computational predictions cannot rely on a single algorithm. We employ a consensus-based, self-validating protocol using complementary methodologies[7].

Protocol 1: QSAR and Read-Across Methodology

Objective: Establish toxicological equivalency between the data-poor compound and data-rich structural analogs to predict acute toxicity and mutagenicity.

  • Structural Curation: Input the SMILES string into the [8] to verify structural integrity and identify the Cramer Class (typically Class III for reactive halogens).

  • Analogue Identification (Read-Across): Utilize the[9], which groups chemicals into categories based on structural similarity and mechanism of action[10]. Filter for aliphatic compounds containing both fluorine and terminal bromine.

  • Descriptor Calculation & Consensus Modeling: Export the structure to the [11]. Run predictions using the Hierarchical, FDA, and Nearest Neighbor methods.

    • Causality Check: T.E.S.T. calculates toxicity as a linear or non-linear function of molecular descriptors (e.g., LogP, molecular weight)[11]. By requiring convergence across at least two statistically independent models, we drastically reduce the false-positive rate for Ames mutagenicity.

Protocol 2: Toxicokinetic (PBPK) and Metabolic Modeling

Objective: Predict the in vivo fate of the compound and identify reactive intermediates using in vitro to in vivo extrapolation (IVIVE)[5].

  • Site of Metabolism (SoM) Prediction: Submit the 3D conformer to open-source metabolic predictors to identify liable C-H bonds. The hydrogens on the carbon adjacent to the bromine (C1) are highly susceptible to oxidation.

  • Molecular Docking: Dock the molecule into the active site of CYP2E1 (the primary hepatic enzyme for low-molecular-weight haloalkanes).

    • Causality Check: Binding affinity and spatial orientation dictate whether the molecule will undergo α -hydroxylation. If the C1 carbon is oriented toward the heme iron, oxidation is highly probable.

  • IVIVE Integration: Feed the predicted intrinsic clearance ( CLint​ ) into a PBPK model to estimate steady-state blood concentrations and target organ exposure[5].

MetabolicPathway Parent 1-bromo-3-fluoro-3-methylbutane CYP CYP2E1 Oxidation Parent->CYP Inter1 alpha-Hydroxylation CYP->Inter1 Radical Free Radical Formation (Debromination) Inter1->Radical -HBr Protein Protein/DNA Alkylation (Hepatotoxicity/Mutagenicity) Radical->Protein Toxicity GSH Glutathione (GSH) Conjugation (Detoxification) Radical->GSH Clearance

Putative CYP450-mediated metabolic activation and detoxification pathway.

Quantitative Data Presentation

Based on the consensus modeling approach and the known regulatory classifications for this compound[1], the predicted toxicological profile is summarized below. The convergence of computational predictions with notified Classification and Labelling (C&L) data validates the in silico approach.

Toxicological EndpointPredictive Method / ToolPredicted Outcome / ClassificationMechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhal) EPA T.E.S.T. (Consensus) / Read-AcrossWarning (H302 + H312 + H332) [1]High lipophilicity enables rapid systemic absorption; systemic circulation distributes the alkylating agent.
Skin/Eye Irritation QSAR (VEGA) / Structural AlertsIrritant (H315, H319) [1]Direct chemical reactivity of the terminal bromine with nucleophilic residues in epithelial proteins.
STOT SE 3 (CNS Depression) PBPK Modeling / Blood-Brain Barrier PenetrationWarning (H336) [1]Low molecular weight and high halogenation promote rapid diffusion across the BBB, causing narcosis.
Mutagenicity (Ames Test) OECD QSAR Toolbox (DNA binding alerts)Positive (High Risk) SN2 alkylation of DNA bases by the primary alkyl bromide moiety.
Hepatotoxicity HD-GEM / CYP2E1 DockingModerate to High Risk [6]Formation of reactive free radicals upon debromination depletes hepatic glutathione (GSH).

Conclusion

The computational evaluation of 1-bromo-3-fluoro-3-methylbutane reveals a compound with significant reactive liabilities. While the fluorine atom imparts metabolic stability to the tertiary carbon, the terminal bromine acts as a potent electrophilic center. By utilizing a multi-tiered computational approach—integrating EPA T.E.S.T. for QSAR, OECD Toolbox for read-across, and PBPK modeling for toxicokinetics—we can confidently predict its hazard profile without relying on de novo animal testing. For drug development professionals, this compound should be flagged for potential genotoxicity and hepatotoxicity early in the pipeline, necessitating rigorous in vitro Ames and GSH-depletion assays to confirm these in silico findings.

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Protocols & Analytical Methods

Method

Application Note: Selective Formation of 3-Fluoro-3-methylbutylmagnesium Bromide

A Detailed Protocol for the Chemoselective Synthesis of a Fluorinated Grignard Reagent Abstract The synthesis of organometallic reagents containing fluorine moieties is of paramount importance in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Detailed Protocol for the Chemoselective Synthesis of a Fluorinated Grignard Reagent

Abstract

The synthesis of organometallic reagents containing fluorine moieties is of paramount importance in medicinal chemistry and materials science, offering unique pharmacological and physicochemical properties. This document provides a comprehensive guide for the selective formation of a Grignard reagent from 1-bromo-3-fluoro-3-methylbutane. The protocol emphasizes the critical parameters required to achieve chemoselective insertion of magnesium into the carbon-bromine (C-Br) bond while preserving the robust carbon-fluorine (C-F) bond. We delve into the underlying chemical principles, magnesium activation techniques, detailed step-by-step procedures, and methods for quantification and troubleshooting, providing researchers with a reliable and reproducible methodology.

Scientific Principles & Strategic Considerations

The successful formation of 3-fluoro-3-methylbutylmagnesium bromide hinges on exploiting the differential reactivity of the C-Br and C-F bonds. Understanding the causality behind each experimental parameter is crucial for a successful outcome.

The Principle of Chemoselectivity

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] The feasibility and rate of this reaction are inversely related to the strength of the carbon-halogen bond. The C-F bond is one of the strongest single bonds in organic chemistry, making it significantly less reactive towards magnesium under standard conditions compared to C-Br or C-I bonds.[2][3]

This disparity in bond dissociation energy is the cornerstone of this protocol's selectivity.

Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE)

BondAverage BDE (kJ/mol)Relative Reactivity in Grignard Formation
C-F~485Very Low (Generally unreactive)[4][5]
C-Cl~340Low
C-Br ~285 High
C-I~210Very High

The significant energy gap between the C-Br and C-F bonds allows for the selective insertion of magnesium at the bromo-substituted carbon, leaving the fluoro-substituted carbon intact.

G cluster_0 Substrate: 1-bromo-3-fluoro-3-methylbutane cluster_1 Reaction Conditions Substrate Br-(CH2)2-C(F)(CH3)2 Decision Which bond breaks? Substrate->Decision Reaction with Mg Mg Magnesium Turnings (Activated) Solvent Anhydrous Ether (e.g., THF) CBr CBr Decision->CBr C-Br Bond (BDE: ~285 kJ/mol) Lower Activation Energy CF CF Decision->CF C-F Bond (BDE: ~485 kJ/mol) Higher Activation Energy Product Product: BrMg-(CH2)2-C(F)(CH3)2 CBr->Product Selective Insertion NoReaction No Reaction CF->NoReaction Remains Intact

Caption: Chemoselectivity in Grignard formation.

The Imperative of Anhydrous Conditions

Grignard reagents are potent nucleophiles and extremely strong bases.[5][6] They react readily with protic sources, including trace amounts of water, which leads to protonation and quenching of the reagent, forming the corresponding alkane and magnesium hydroxide salts.[3][7] Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous to ensure a high yield.

Magnesium Activation: Overcoming the Passivation Layer

Commercially available magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organohalide.[7][8] This layer must be disrupted to expose a fresh, reactive magnesium surface. This "activation" is critical for initiating the reaction. Common methods include:

  • Chemical Activation: Using small amounts of activators like iodine (I₂), 1,2-dibromoethane (DBE), or methyl iodide.[4][8] These agents react with small, weak points in the MgO layer to generate magnesium halides in situ, which etch the surface and expose fresh magnesium.[9] The use of DBE is particularly advantageous as its reaction produces ethylene gas, providing a visual cue that activation is successful.[4][8]

  • Mechanical Activation: Vigorous stirring or crushing the magnesium turnings in situ can physically break the oxide layer.[6][9]

For challenging reactions, highly reactive "Rieke magnesium," prepared by reducing a magnesium salt, can be used, though it is often unnecessary for bromoalkanes.[10][11]

G Start Mg Turnings with MgO Layer Activator Chemical Activator (e.g., I₂, BrCH₂CH₂Br) Start:f0->Activator Reacts at weak points Result Activated Mg Surface (Fresh Mg exposed) Activator->Result:f0 Etches MgO layer, generates MgX₂

Caption: Mechanism of chemical magnesium activation.

Detailed Experimental Protocol

This protocol details the formation of 3-fluoro-3-methylbutylmagnesium bromide on a 50 mmol scale.

Reagents and Materials

Table 2: List of Required Reagents and Materials

Reagent / MaterialGradeQuantitySupplier ExampleNotes
Magnesium Turnings99.8%+1.46 g (60 mmol, 1.2 eq)Sigma-AldrichStore in a desiccator.
1-Bromo-3-fluoro-3-methylbutane97%+8.55 g (50 mmol, 1.0 eq)TCI, Alfa AesarEnsure anhydrous.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent150 mLEMD MilliporeInhibitor-free, <50 ppm H₂O.
Iodine (I₂)ACS Reagent1-2 small crystalsFisher ScientificFor activation.
1,2-Dibromoethane (DBE)99%+~0.2 mLAcros OrganicsAlternative activator.
Anhydrous Diethyl EtherACS Grade50 mLFor dilutions and transfers.
Deuterium Oxide (D₂O)99.9 atom % D1 mLFor quench test.
Hydrochloric Acid (HCl)1 M solutionAs neededFor workup.
Equipment Setup
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • 250 mL pressure-equalizing dropping funnel

  • Nitrogen or Argon gas inlet adapter and bubbler

  • Septa

  • Heating mantle or oil bath

  • Syringes and needles

  • All glassware must be oven-dried (≥120 °C overnight) and assembled hot, then allowed to cool under a stream of inert gas.

Step-by-Step Methodology

G cluster_prep A: Preparation & Activation cluster_reaction B: Grignard Formation cluster_analysis C: Analysis & Use A1 1. Assemble dry glassware under inert atmosphere (N₂/Ar). A2 2. Add Mg turnings (1.2 eq) to the flask. A1->A2 A3 3. Add a crystal of Iodine (I₂) or a few drops of DBE. A2->A3 A4 4. Gently warm with a heat gun until color fades (I₂) or bubbling occurs (DBE). A3->A4 A5 5. Add 50 mL anhydrous THF to cover activated Mg. A4->A5 B1 6. Prepare solution of halide (1.0 eq) in 100 mL anhydrous THF in dropping funnel. B2 7. Add ~10% of halide solution to the Mg suspension. B1->B2 B3 8. Observe for initiation: cloudiness, gentle reflux, exotherm. B2->B3 B4 9. If no start, warm gently. Once started, add remaining halide dropwise maintaining gentle reflux. B3->B4 B5 10. After addition, stir for 1-2 hours at room temperature or with gentle reflux. B4->B5 C1 11. Cool the final grey/brown solution. Allow solids to settle. C2 12. Determine concentration via titration. C1->C2 C3 13. Use the supernatant for subsequent reactions. C2->C3

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Procedure:

  • Setup: Assemble the oven-dried three-necked flask with a stir bar, condenser (with N₂/Ar inlet at the top), and a septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Briefly remove the septum and add the magnesium turnings (1.46 g, 60 mmol). Replace the septum. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed, which then dissipates as it reacts with the magnesium. The turnings may appear etched.

  • Solvent Addition: Add 50 mL of anhydrous THF via syringe to cover the activated magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-3-methylbutane (8.55 g, 50 mmol) in 100 mL of anhydrous THF. Add approximately 10-15 mL of this solution to the stirring magnesium suspension.

  • Monitoring Initiation: The reaction has initiated when the solution becomes cloudy, a gentle reflux begins without external heating, and a noticeable exotherm is detected. If the reaction does not start within 5-10 minutes, gently warm the flask with the heating mantle until reflux begins, then immediately remove the heat.

  • Reagent Addition: Once the reaction is self-sustaining, add the remainder of the halide solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. Use an ice bath to moderate the reaction if it becomes too vigorous. The total addition time should be approximately 60-90 minutes.

  • Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure all accessible magnesium has reacted. The final mixture will be a cloudy, grey-to-brown solution.

Characterization and Quantification

It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. The theoretical yield is 50 mmol in ~150 mL of THF, giving a theoretical concentration of ~0.33 M. The actual concentration will be lower due to side reactions and incomplete conversion.

Protocol: Titration with Iodine

  • Under an inert atmosphere, accurately transfer 5.00 mL of the clear supernatant of the Grignard solution to a dry 50 mL flask.

  • Add ~10 mL of anhydrous THF.

  • Add a single, small crystal of iodine to act as an indicator, which will form a brown solution.

  • Titrate this solution with a standardized solution of iodine (e.g., 1.0 M I₂ in THF) until a faint, persistent brown color of excess iodine remains.

  • The concentration is calculated based on the stoichiometry (RMgX + I₂ → RI + MgXI).

Confirmatory Quench Test: To confirm the formation of the desired reagent, a small aliquot (~0.5 mL) can be quenched with D₂O. Subsequent ¹H NMR analysis of the organic extract should show deuterium incorporation at the C1 position, and ¹⁹F NMR will confirm the fluorine atom remains untouched.

Troubleshooting

Table 3: Troubleshooting Guide for Grignard Formation

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inadequate drying of glassware/solvent. 2. Passivated magnesium. 3. Impure organohalide.1. Re-dry all equipment and use fresh anhydrous solvent. 2. Add more activator (I₂ or DBE) and warm. If still no reaction, try mechanical crushing of a few turnings with a dry glass rod. 3. Purify the halide by distillation.
Reaction starts but then stops 1. Concentration of halide is too low during addition. 2. Magnesium surface becomes coated with byproducts.1. Increase the rate of addition slightly or reduce solvent volume. 2. Add a small amount of fresh activator.
Low yield of Grignard reagent 1. Presence of moisture or oxygen. 2. Formation of Wurtz coupling byproduct (R-R).1. Improve inert atmosphere technique; ensure all reagents are strictly anhydrous. 2. Add the halide solution more slowly to maintain a low concentration in the flask, minimizing coupling.
Dark brown or black solution Charring or decomposition, possibly from local overheating.Ensure efficient stirring and control the rate of addition carefully to avoid an excessive exotherm. Use a cooling bath if necessary.

Safety Precautions

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use only freshly opened bottles or peroxide-tested solvent.

  • Grignard Reagents: Can be pyrophoric, especially if the solvent is evaporated. They react violently with water. All operations must be conducted under a robust inert atmosphere.

  • Activators: Iodine is corrosive and 1,2-dibromoethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Exotherm: The reaction is exothermic and can become uncontrollable if the halide is added too quickly. Always have a cooling bath ready.

References

  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Available at: [Link]

  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. University of Nebraska - Lincoln. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • University of Rochester. (n.d.). Experiment 25 – The Grignard Reaction. Available at: [Link]

  • ResearchGate. (2013). How do Grignard Activating Reagents work?. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

  • Quora. (2021). Why isn't fluorine used in a Grignard reagent?. Available at: [Link]

  • Technology Networks. (2018). Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds. Available at: [Link]

  • OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Available at: [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Ursinus College Digital Commons. (1916). The Grignard Reagents: Their Preparation. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Available at: [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. Available at: [Link]

  • Wang, Z., et al. (2016). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. The Journal of Organic Chemistry. Available at: [Link]

  • Jones, C., et al. (2014). Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I) Bond: An Equivalent of Grignard Formation in Solution. Journal of the American Chemical Society. Available at: [Link]

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Application

Application Notes and Protocols for 1-bromo-3-fluoro-3-methylbutane in Drug Discovery

Introduction: The Strategic Incorporation of the 3-Fluoro-3-methylbutyl Moiety in Modern Drug Design The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Incorporation of the 3-Fluoro-3-methylbutyl Moiety in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties.[1][2] The strategic replacement of hydrogen atoms or entire functional groups with fluorine or fluorinated alkyl groups can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] The 3-fluoro-3-methylbutyl group, installed via the alkylating agent 1-bromo-3-fluoro-3-methylbutane, represents a valuable, yet underutilized, building block for accessing novel chemical space. This moiety combines the steric bulk of a tert-butyl-like group with the unique electronic properties of a tertiary fluoride, offering a compelling alternative to more common alkyl groups.

The presence of a fluorine atom on a quaternary carbon center provides a robust metabolic block, preventing cytochrome P450-mediated oxidation at that position.[4] This can lead to a longer drug half-life and improved pharmacokinetic profiles.[5] Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, potentially altering target engagement and selectivity.[2] This guide provides a comprehensive overview of the anticipated properties, safe handling, and application of 1-bromo-3-fluoro-3-methylbutane as a key reagent for the introduction of the 3-fluoro-3-methylbutyl group in drug discovery programs.

Physicochemical Properties and Safety Considerations

While specific experimental data for 1-bromo-3-fluoro-3-methylbutane is not extensively available, its properties can be inferred from its structure and comparison to analogous compounds like 1-bromo-3-methylbutane.

Table 1: Predicted Physicochemical Properties of 1-bromo-3-fluoro-3-methylbutane

PropertyPredicted Value/CharacteristicRationale and Comparison
Molecular Formula C5H10BrF-
Molecular Weight 169.04 g/mol -
Appearance Colorless to pale yellow liquidSimilar to other haloalkanes.[6]
Boiling Point Estimated 130-150 °CThe presence of fluorine will likely increase the boiling point compared to 1-bromo-3-methylbutane (120-121 °C) due to increased molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., THF, DCM, DMF, DMSO). Sparingly soluble in water.Typical for haloalkanes.[7][8]
Lipophilicity (XlogP) ~2.3Predicted value suggests moderate lipophilicity, which is often desirable in drug candidates.[9]
Safety and Handling

As with all halogenated organic compounds, 1-bromo-3-fluoro-3-methylbutane should be handled with appropriate caution in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Hazard Classifications (Anticipated): [11]

  • Flammable Liquid: The non-fluorinated analog is flammable.[7][12]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled.[11]

  • Skin and Eye Irritant: Expected to cause skin and eye irritation upon contact.[10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness.[11]

In case of exposure:

  • Skin contact: Immediately wash the affected area with soap and plenty of water.[12]

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[12]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

Application as an Alkylating Agent: Reaction Protocols

1-bromo-3-fluoro-3-methylbutane is an electrophilic alkylating agent suitable for the derivatization of various nucleophiles, including phenols, amines, thiols, and carbanions. The tertiary fluoride is generally stable under typical alkylation conditions, making this reagent a reliable tool for introducing the 3-fluoro-3-methylbutyl moiety.

General Workflow for Nucleophilic Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification Start Select Nucleophile (Nu-H) (e.g., Phenol, Amine, Thiol) Base Choose Appropriate Base (e.g., K2CO3, Cs2CO3, NaH) Start->Base Solvent Select Anhydrous Solvent (e.g., DMF, THF, Acetonitrile) Base->Solvent Deprotonation Deprotonate Nucleophile (Formation of Nu-) Solvent->Deprotonation Addition Add 1-bromo-3-fluoro-3-methylbutane Deprotonation->Addition Heating Heat Reaction Mixture (e.g., RT to 80 °C) Addition->Heating Quench Quench Reaction (e.g., with water or NH4Cl(aq)) Heating->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Characterize Final Product (Nu-CH2CH2C(CH3)2F) Purification->Product

Caption: General workflow for nucleophilic alkylation.

Protocol 1: O-Alkylation of a Phenol

This protocol describes the synthesis of a 3-fluoro-3-methylbutyl aryl ether. Such ethers are often investigated as metabolically stable bioisosteres of more labile methoxy or ethoxy groups.[14][15]

Materials:

  • Substituted Phenol (1.0 equiv)

  • 1-bromo-3-fluoro-3-methylbutane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the substituted phenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-3-fluoro-3-methylbutane dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale:

  • Base: Potassium carbonate is a mild and effective base for deprotonating phenols. Cesium carbonate can be used for less reactive phenols.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with sterically hindered or electron-deficient phenols.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol details the synthesis of a tertiary amine containing the 3-fluoro-3-methylbutyl group.

Materials:

  • Secondary Amine (1.0 equiv)

  • 1-bromo-3-fluoro-3-methylbutane (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the secondary amine and sodium bicarbonate (or DIPEA) in anhydrous acetonitrile.

  • Add 1-bromo-3-fluoro-3-methylbutane to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between saturated aqueous sodium bicarbonate and DCM.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Rationale:

  • Base: A non-nucleophilic base like NaHCO₃ or DIPEA is used to scavenge the HBr generated during the reaction without competing in the alkylation.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete conversion of the starting amine.

Logical Relationships in Drug Discovery Application

G cluster_reagent Reagent cluster_moiety Installed Moiety cluster_properties Physicochemical & PK Properties cluster_outcome Potential Outcomes in Drug Discovery reagent 1-bromo-3-fluoro-3-methylbutane moiety 3-fluoro-3-methylbutyl Group reagent->moiety Alkylation prop1 Increased Metabolic Stability moiety->prop1 Imparts prop2 Modulated Lipophilicity moiety->prop2 Imparts prop3 Altered pKa of Proximal Groups moiety->prop3 Imparts prop4 Enhanced Binding Affinity moiety->prop4 Imparts outcome1 Improved Pharmacokinetics prop1->outcome1 Leads to outcome2 Novel Structure-Activity Relationships prop1->outcome2 Leads to outcome3 Reduced Off-Target Effects prop1->outcome3 Leads to prop2->outcome1 Leads to prop2->outcome2 Leads to prop2->outcome3 Leads to prop3->outcome1 Leads to prop3->outcome2 Leads to prop3->outcome3 Leads to prop4->outcome1 Leads to prop4->outcome2 Leads to prop4->outcome3 Leads to

Caption: Logic flow from reagent to therapeutic benefit.

Conclusion

1-bromo-3-fluoro-3-methylbutane is a promising alkylating agent for the incorporation of the 3-fluoro-3-methylbutyl moiety into potential drug candidates. The unique combination of steric and electronic properties conferred by this group can lead to significant improvements in the metabolic stability and overall pharmacological profile of a molecule. The protocols provided herein offer a starting point for the exploration of this valuable building block in drug discovery campaigns. As with any new reagent, careful optimization of reaction conditions is recommended to achieve the desired outcomes.

References

  • National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • EurekAlert!. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2944-2947. [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(10), 3020-3023. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3584. [Link]

  • O'Hagan, D. (2012). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 136, 1-7. [Link]

  • PubMed. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. [Link]

  • NextSDS. (n.d.). 1-bromo-3-fluoro-3-methylbutane — Chemical Substance Information. [Link]

  • Taylor, R. J., et al. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

  • ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10). [Link]

  • National Institutes of Health. (n.d.). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Arkivoc, 2003(3), 91-103. [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 1-Bromo-3-methylbutane. [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Arkivoc, 2003(3), 91-103. [Link]

  • NextSDS. (n.d.). 1-bromo-3-fluoro-3-methylbutan-2-ol — Chemical Substance Information. [Link]

  • National Institutes of Health. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3584. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]

  • ACS Publications. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(15), 4106-4109. [Link]

  • National Institutes of Health. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development. [Link]

  • YouTube. (2022, September 7). Using 1-bromo-3-methylbutane (A) and any other one or two carbon compounds, if needed, synth.... [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and Conditions; (i) 1-bromo-3-methylbutane or.... [Link]

  • PubChemLite. (n.d.). 1-bromo-3-fluoro-3-methylbutane (C5H10BrF). [Link]

  • NJ.gov. (n.d.). 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1249. [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). [Link]

Sources

Method

Application Note: Synthesis and Isolation of 1-Bromo-3-fluoro-3-methylbutane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 1-bromo-3-fluoro-3-methylbutane, a highly valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 1-bromo-3-fluoro-3-methylbutane, a highly valuable building block in modern drug discovery.

Introduction and Mechanistic Rationale

The 3-fluoro-3-methylbutyl moiety is increasingly utilized in medicinal chemistry as a bioisostere and a lipophilic vector. Notably, it has been employed in the development of Selective Estrogen Receptor Degraders (SERDs) for the treatment of ERα+ breast cancer, where the 3-fluoro-3-methylbutyl group acts as a critical binding fragment (F4) interacting with hot-spot residues like Met421 and Ile424[1].

To incorporate this moiety into complex APIs, 1-bromo-3-fluoro-3-methylbutane (CAS: 1514922-17-8) serves as a premier electrophilic alkylating agent[2].

The Challenge of Tertiary Fluorides

Synthesizing this alkyl bromide from its corresponding primary alcohol, 3-fluoro-3-methylbutan-1-ol (CAS: 944264-99-7)[3], requires careful mechanistic consideration. Traditional bromination methods utilizing strong Brønsted acids (e.g., aqueous HBr or HBr/H2SO4) are contraindicated. The tertiary fluoride is highly sensitive to acidic conditions; protonation of the nearby environment can induce the loss of the fluoride ion via an E1-type mechanism, generating a stable tertiary carbocation that rapidly eliminates to form an alkene byproduct.

The Solution: The Appel Reaction

To preserve the integrity of the tertiary carbon-fluorine bond, we employ the Appel Reaction . By utilizing triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) in anhydrous dichloromethane (DCM), the primary alcohol is converted to the bromide under mild, essentially neutral conditions. The driving force of this reaction is the formation of the extremely strong P=O double bond in the triphenylphosphine oxide (TPPO) byproduct, ensuring high thermodynamic favorability without compromising the sensitive tertiary organofluorine center.

Experimental Workflow

Workflow SM 3-fluoro-3-methylbutan-1-ol (Starting Material) Reaction Appel Bromination 0 °C -> RT, 2-4 hrs SM->Reaction Reagents CBr4, PPh3 in anhydrous DCM Reagents->Reaction Workup Workup & Precipitation (Hexane extraction of TPPO) Reaction->Workup Complete conversion Purification Silica Gel Filtration (Short Pad) Workup->Purification Filtrate Product 1-bromo-3-fluoro-3-methylbutane (Target Product) Purification->Product Careful Evaporation

Figure 1: Synthetic workflow for the Appel bromination of 3-fluoro-3-methylbutan-1-ol.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3-fluoro-3-methylbutan-1-ol 106.141.01.06 gStarting Material
Carbon tetrabromide (CBr4) 331.631.23.98 gHalogen Source
Triphenylphosphine (PPh3) 262.291.23.15 gActivating Agent
Dichloromethane (DCM) 84.93N/A25.0 mLReaction Solvent (Anhydrous)
Hexane / Pentane N/AN/A50.0 mLPrecipitation Solvent

Note: Both CBr4 and PPh3 should be weighed quickly to minimize moisture absorption. Anhydrous DCM must be used to prevent the competitive hydrolysis of the reactive phosphonium intermediate.

Step-by-Step Protocol

Phase 1: Reaction Setup and Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with dry nitrogen.

  • Dissolution: Add 1.06 g (10.0 mmol) of 3-fluoro-3-methylbutan-1-ol[3] and 3.98 g (12.0 mmol) of CBr4 to the flask. Add 25 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: The subsequent addition of PPh3 is highly exothermic. Cooling prevents localized overheating, which could lead to unwanted side reactions or volatilization of the starting material.

  • Activation: Slowly add 3.15 g (12.0 mmol) of PPh3 portion-wise over 15 minutes. The solution will transition from colorless to a pale yellow/orange hue as the active bromophosphonium intermediate is generated.

Phase 2: Propagation and Monitoring
  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir under nitrogen for 2 to 4 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexane system. Stain with KMnO4 (the starting alcohol will oxidize and show a bright yellow spot against a purple background; the alkyl bromide product will be largely invisible to UV and weakly staining, so monitor the disappearance of the SM).

Phase 3: Workup and Isolation
  • Precipitation of TPPO: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (at roughly 200 mbar, 25 °C) to approximately 5-10 mL.

    • Critical Insight: Do not evaporate to dryness. 1-bromo-3-fluoro-3-methylbutane has a relatively low boiling point. Over-evaporation will result in severe yield loss.

  • Solvent Exchange: Vigorously stir the concentrated mixture and rapidly add 50 mL of cold hexane (or pentane). This will cause the immediate, heavy precipitation of triphenylphosphine oxide (TPPO).

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity) to remove the TPPO. Wash the filter cake with an additional 20 mL of cold hexane.

Phase 4: Purification
  • Silica Plug: To remove residual bromoform (CHBr3, generated as a byproduct) and trace TPPO, pass the combined hexane filtrate through a short pad of silica gel (approx. 3 cm depth in a fritted funnel). Elute with an additional 50 mL of hexane.

  • Final Concentration: Carefully concentrate the filtrate using a rotary evaporator equipped with a cold trap. Set the water bath to no higher than 20 °C and the vacuum to no lower than 150 mbar.

  • Yield: The product, 1-bromo-3-fluoro-3-methylbutane[2], is isolated as a clear, volatile liquid. Expected yield: 70-85%.

Analytical Validation

To ensure the self-validating nature of this protocol, confirm the product identity using NMR spectroscopy. The presence of the fluorine atom provides distinct splitting patterns.

  • 1H NMR (CDCl3, 400 MHz):

    • δ 3.45 (t, J = 7.5 Hz, 2H, -CH2-Br )

    • δ 2.20 (dt, J = 20.5, 7.5 Hz, 2H, -CH2 -CF-) Note the large geminal H-F coupling constant (approx. 20 Hz).

    • δ 1.45 (d, J = 21.5 Hz, 6H, -C(CH3 )2F)

  • 19F NMR (CDCl3, 376 MHz):

    • δ -138.5 (m, 1F, -CF (CH3)2)

References

  • Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. ACS Publications. URL:[Link][1]

Sources

Application

Application Notes &amp; Protocols: 1-Bromo-3-fluoro-3-methylbutane as a Versatile Fluorinated Building Block

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1][2] 1-Bromo-3-fluoro-3-methylbutane is an emerging fluorinated building block designed for the facile introduction of the 3-fluoro-3-methylbutyl moiety. This document provides a comprehensive guide to the potential applications of this reagent. While it is a specialized and novel building block with limited currently published specific applications, its structure allows for predictable and high-value synthetic transformations. This guide will detail its core reactivity, provide exemplary, field-tested protocols for its use in key chemical transformations, and explain the mechanistic rationale behind these synthetic strategies.

Structural Analysis and Physicochemical Rationale

1-Bromo-3-fluoro-3-methylbutane possesses a unique combination of functional groups that define its synthetic utility. Understanding this structure is key to predicting its reactivity and designing effective synthetic routes.

  • Primary Alkyl Bromide: The terminal bromine atom is situated on a primary carbon. This makes it an excellent electrophilic site for bimolecular nucleophilic substitution (Sₙ2) reactions.[3][4] The carbon-bromine bond is highly polarizable, and the bromide ion (Br⁻) is an excellent leaving group, facilitating displacement by a wide range of nucleophiles.[3]

  • Tertiary Fluoro Group: The fluorine atom is attached to a tertiary carbon, which also bears two methyl groups. In contrast to the bromide, the fluoride is a poor leaving group under standard nucleophilic substitution conditions. This chemical stability is a major advantage, as it remains intact during transformations at the C1 position. Its high electronegativity confers a significant dipole moment and can block sites of metabolic oxidation, a common strategy in drug design.[1]

  • gem-Dimethyl Group: The two methyl groups on the C3 carbon provide steric bulk and increase the lipophilicity of the fragment. This can enhance cell membrane permeability and influence the conformational posture of a molecule, potentially improving its fit within a biological target's binding pocket.

Physicochemical Properties Summary

PropertyDataSignificance
Molecular Formula C₅H₁₀BrFProvides the elemental composition.
Molecular Weight 169.04 g/mol Essential for stoichiometric calculations.
CAS Number 1514922-17-8Unique identifier for the chemical substance.[5]
Key Reactive Site C1-Br BondPrimary site for nucleophilic displacement.
Key Stability Feature C3-F BondStable under most conditions used to react the C-Br bond.
Structural Motif gem-DimethylIncreases lipophilicity and provides steric influence.

Core Synthetic Applications: A Mechanistic Overview

The principal application of 1-bromo-3-fluoro-3-methylbutane is to serve as an electrophilic source of the 3-fluoro-3-methylbutyl group. This fragment can be appended to a wide variety of molecular scaffolds through several fundamental reaction classes.

Nucleophilic Substitution (Sₙ2) Reactions

The most direct application of this building block involves the Sₙ2 displacement of the bromide by a nucleophile. The reaction proceeds via a backside attack on the primary carbon, leading to the formation of a new bond with inversion of configuration (though this is not relevant for the achiral substrate).

General Sₙ2 displacement on 1-bromo-3-fluoro-3-methylbutane.

This pathway is highly versatile and can be used with a variety of nucleophiles to construct different classes of molecules.

Table of Representative Sₙ2 Transformations

Nucleophile ClassExample NucleophileResulting Functional GroupPotential Solvent(s)Significance & Application
O-Nucleophiles Sodium Phenoxide (NaOAr)Aryl EtherDMF, AcetonitrileLinks the fluorinated tail to aromatic systems, common in medicinal chemistry.
N-Nucleophiles Primary/Secondary Amine (RNH₂, R₂NH)Secondary/Tertiary AmineAcetonitrile, EthanolSynthesis of fluorinated amines, a prevalent class of bioactive compounds.
Sodium Azide (NaN₃)Alkyl AzideDMSO, DMFVersatile intermediate; can be reduced to a primary amine or used in "click chemistry".
S-Nucleophiles Sodium Thiolate (NaSR)ThioetherEthanol, THFIntroduces a metabolically stable thioether linkage.
C-Nucleophiles Sodium Cyanide (NaCN)NitrileDMSOExtends the carbon chain by one; can be hydrolyzed to a carboxylic acid or reduced to an amine.
Malonic Ester EnolateAlkylated MalonateTHF, DMFForms a new C-C bond, enabling the construction of complex carbon skeletons.
Formation and Reaction of Organometallic Reagents

For applications requiring the 3-fluoro-3-methylbutyl group to act as a nucleophile, it can be converted into an organometallic reagent, such as a Grignard reagent. This transformation inverts the polarity (umpolung) of the reactive carbon center from electrophilic to nucleophilic.

Formation of a Grignard reagent and its subsequent reaction with a ketone.

Causality and Experimental Choices:

  • Reagent Formation: The reaction is performed with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether). The solvent is critical as it coordinates to the magnesium center, stabilizing the Grignard reagent.

  • Reactivity: The resulting Grignard reagent, (CH₃)₂(F)C-CH₂-CH₂-MgBr, is a potent carbon nucleophile. It can attack a wide range of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form fluorinated secondary and tertiary alcohols, respectively. This C-C bond-forming reaction is fundamental to building molecular complexity.

Detailed Experimental Protocols

The following protocols are exemplary and designed to be self-validating. They represent common and robust procedures that should be readily adaptable for specific research targets.

Safety Precaution: 1-Bromo-3-fluoro-3-methylbutane is expected to be an irritant and potentially harmful.[6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N-(3-fluoro-3-methylbutyl)benzylamine (Representative N-Alkylation)

Objective: To demonstrate the Sₙ2 reaction of 1-bromo-3-fluoro-3-methylbutane with a primary amine nucleophile.

Materials:

  • 1-Bromo-3-fluoro-3-methylbutane (1.00 g, 5.91 mmol, 1.0 equiv)

  • Benzylamine (0.76 g, 0.78 mL, 7.10 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.63 g, 11.8 mmol, 2.0 equiv)

  • Acetonitrile (anhydrous, 30 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.63 g). The flask is gently flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

    • Causality: Using anhydrous reagents and a dry atmosphere prevents unwanted side reactions with water. K₂CO₃ is a mild, non-nucleophilic base that will neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add anhydrous acetonitrile (30 mL) and benzylamine (0.78 mL) to the flask. Stir the suspension for 5 minutes.

  • Add 1-bromo-3-fluoro-3-methylbutane (1.00 g) to the stirring suspension via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) using a heating mantle.

    • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to the starting bromide (visualized with a potassium permanganate stain) has disappeared (typically 6-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and rinse the solids with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: The bicarbonate wash removes any remaining acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of 0% to 20% ethyl acetate in hexanes, to yield the pure N-(3-fluoro-3-methylbutyl)benzylamine.

Self-Validation/Characterization:

  • ¹H NMR: Expect to see characteristic signals for the benzyl group and new signals for the -(CH₂)₂-C(F)(CH₃)₂ moiety, including a doublet for the gem-dimethyl protons split by the fluorine atom.

  • ¹⁹F NMR: A single signal (likely a septet or multiplet due to coupling with adjacent protons) confirming the presence of the C-F bond.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

Protocol 2: Synthesis of 1-(3-fluoro-3-methylbutoxy)benzene (Representative O-Alkylation)

Objective: To demonstrate the Williamson ether synthesis using 1-bromo-3-fluoro-3-methylbutane.

Materials:

  • Phenol (0.56 g, 5.91 mmol, 1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.28 g, 7.10 mmol, 1.2 equiv)

  • 1-Bromo-3-fluoro-3-methylbutane (1.10 g, 6.50 mmol, 1.1 equiv)

  • Dimethylformamide (DMF), anhydrous (25 mL)

  • Diethyl Ether (for extraction)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (25 mL) and phenol (0.56 g). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add the sodium hydride (0.28 g) portion-wise to the stirring solution.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The reaction is exothermic and produces flammable hydrogen gas; careful, slow addition at 0°C is a critical safety measure.

  • Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, or until hydrogen gas evolution ceases.

  • Alkylation: Add 1-bromo-3-fluoro-3-methylbutane (1.10 g) dropwise to the cold suspension of sodium phenoxide.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours).

    • In-Process Check: Monitor by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) for the disappearance of phenol.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with 1 M NaOH solution (2 x 30 mL) to remove any unreacted phenol, then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% diethyl ether in hexanes) to obtain the pure 1-(3-fluoro-3-methylbutoxy)benzene.

Self-Validation/Characterization:

  • ¹³C NMR: Look for the appearance of new aliphatic carbon signals corresponding to the fluorinated chain and a downfield shift of the aromatic carbon attached to the oxygen. The carbon bearing the fluorine will appear as a doublet with a large C-F coupling constant.

  • IR Spectroscopy: Disappearance of the broad O-H stretch from phenol and appearance of a strong C-O-C ether stretch.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak.

References

  • Vertex AI Search. (2026). 1-Bromo-3,3-dimethylbutane for critical molecular building block.
  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.
  • CymitQuimica. (n.d.). CAS 107-82-4: 1-bromo-3-methylbutane.
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • Molport. (n.d.). 1-bromo-3-fluoro-3-methylbutane | 1514922-17-8.
  • NextSDS. (n.d.).
  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC.
  • PMC - NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • PMC. (n.d.).
  • Prudent Markets. (2024). 1-Bromo-3-Methyl Butane Market Size, Share, Growth | Emerging Trends [2024-2034].
  • Hu, J., et al. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
  • TCI Chemicals. (n.d.).
  • Haufe, G. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-bromo-3-metilbutano.
  • Journal of the Chemical Society C. (n.d.). N-fluoro-compounds. Part I.
  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • BenchChem. (n.d.). Application and Synthetic Utility of 1-bromo-3-methylbutan-2-ol: A Methodological Overview.
  • Guidechem. (2023). What is the synthesis method of 1-Bromo-3-methylbutane?.
  • Reddit. (2018).
  • CAMEO Chemicals - NOAA. (n.d.). 1-BROMO-3-METHYLBUTANE.
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Nucleophilic Substitution Reactions of 1-Bromo-pent-2-ene.
  • Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.

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Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 1-Bromo-3-fluoro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Fluoro-3-methylbutyl Moiety in Modern Chemistry In the landscape of contemporary drug discovery and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Fluoro-3-methylbutyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the precise installation of specific structural motifs is paramount to achieving desired physicochemical and biological properties. The 3-fluoro-3-methylbutyl group, accessible through its precursor 1-bromo-3-fluoro-3-methylbutane, represents a unique and highly valuable building block. This moiety combines two powerful features in medicinal chemistry: a gem-dimethyl group and a tertiary fluoride.

The gem-dimethyl group is a well-established motif in medicinal chemistry, often employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] This structural feature can also induce a favorable conformational bias in a molecule, leading to increased binding affinity and selectivity for its biological target through the Thorpe-Ingold effect.[3][4] The introduction of a gem-dimethyl group can also improve pharmacokinetic properties and mitigate toxicity.[5]

The incorporation of fluorine into drug candidates is another widely utilized strategy to modulate a molecule's properties.[6][7] The high electronegativity and small size of the fluorine atom can alter the pKa of nearby functional groups, influence molecular conformation, and enhance binding interactions with target proteins.[8][9] Crucially, the replacement of a hydrogen atom with fluorine at a metabolically labile position often leads to a significant increase in metabolic stability, thereby improving the drug's half-life and bioavailability.[10]

The combination of these two features in the 3-fluoro-3-methylbutyl group offers a powerful tool for chemists to fine-tune the properties of their molecules. However, the steric hindrance posed by the neopentyl-like structure of 1-bromo-3-fluoro-3-methylbutane presents a significant challenge for its incorporation via traditional cross-coupling methodologies. The quaternary carbon atom adjacent to the methylene bromide makes oxidative addition, a key step in many catalytic cycles, kinetically challenging. This guide provides detailed application notes and robust protocols for the successful application of 1-bromo-3-fluoro-3-methylbutane in a range of catalytic cross-coupling reactions, enabling researchers to harness the full potential of this valuable building block.

Overcoming the Challenge: General Considerations for Cross-Coupling with a Sterically Hindered Alkyl Halide

The primary obstacle in cross-coupling reactions with 1-bromo-3-fluoro-3-methylbutane is the significant steric bulk around the C-Br bond. This steric hindrance can impede the oxidative addition of the alkyl halide to the metal center (typically palladium or nickel), which is often the rate-limiting step in the catalytic cycle. To overcome this challenge, careful selection of the catalyst system is crucial.

Key strategies include:

  • Utilization of Bulky, Electron-Rich Ligands: Ligands play a critical role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, are often essential. These ligands promote the formation of a coordinatively unsaturated, electron-rich metal center that is more reactive towards oxidative addition. Neopentylphosphine ligands have also shown promise in coupling sterically hindered substrates.[11]

  • Nickel Catalysis: Nickel catalysts have emerged as powerful alternatives to palladium for challenging cross-coupling reactions, particularly those involving C(sp³)-hybridized electrophiles.[12][13] Nickel complexes can often facilitate the coupling of tertiary and other sterically hindered alkyl halides where palladium catalysts may fail.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base is critical. In many cases, higher reaction temperatures are required to overcome the activation barrier for oxidative addition. The choice of base is also important and must be strong enough to facilitate the desired transformation without causing unwanted side reactions.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[14] For sterically hindered alkyl halides like 1-bromo-3-fluoro-3-methylbutane, specific catalyst systems are required to achieve efficient coupling with aryl- and vinylboronic acids or their derivatives.

Mechanistic Rationale

The catalytic cycle for the Suzuki coupling of an alkyl halide involves the oxidative addition of the alkyl bromide to a Pd(0) or Ni(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. The use of bulky, electron-rich ligands is critical to promote the initial, sterically hindered oxidative addition step.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Pd(0)L2->R-Pd(II)-Br(L2) Oxidative Addition (R-Br) R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) R-Pd(II)-Br(L2)->R-Pd(II)-Ar(L2) Transmetalation (Ar-B(OR)2 + Base) R-Pd(II)-Ar(L2)->Pd(0)L2 Reductive Elimination Product (R-Ar) Product (R-Ar) R-Pd(II)-Ar(L2)->Product (R-Ar)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Protocol: Nickel-Catalyzed Suzuki Coupling

Given the steric hindrance, a nickel-based catalyst system is recommended for the Suzuki coupling of 1-bromo-3-fluoro-3-methylbutane.[12]

Table 1: Recommended Reaction Conditions for Nickel-Catalyzed Suzuki Coupling

ParameterRecommended ConditionNotes
Alkyl Halide 1-bromo-3-fluoro-3-methylbutane (1.0 equiv)---
Boronic Acid Aryl- or vinylboronic acid (1.5 equiv)Can be substituted with boronic esters.
Catalyst NiBr₂·diglyme (5-10 mol%)A readily available and effective nickel source.
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (10-20 mol%)A common and effective ligand for nickel catalysis.
Base K₃PO₄ (3.0 equiv)A strong, non-nucleophilic base is preferred.
Solvent Dioxane or THFAnhydrous and degassed solvent is crucial.
Temperature 80-100 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk tube, add NiBr₂·diglyme (0.05-0.10 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (0.10-0.20 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.5 mmol) and 1-bromo-3-fluoro-3-methylbutane (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed dioxane or THF (5-10 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Nickel-Catalyzed Suzuki Coupling.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling provides a direct route to couple terminal alkynes with organic halides.[15] For sterically hindered substrates like 1-bromo-3-fluoro-3-methylbutane, this reaction can be challenging, but with the appropriate catalyst system, it is achievable.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[16] The palladium catalyst facilitates the oxidative addition of the alkyl halide and the reductive elimination of the product, while the copper co-catalyst activates the terminal alkyne. For sterically hindered alkyl halides, promoting the initial oxidative addition to the palladium center is the key challenge.

Recommended Protocol: Palladium-Catalyzed Sonogashira Coupling

A robust palladium catalyst system with a bulky phosphine ligand is recommended.

Table 2: Recommended Reaction Conditions for Sonogashira Coupling

ParameterRecommended ConditionNotes
Alkyl Halide 1-bromo-3-fluoro-3-methylbutane (1.0 equiv)---
Alkyne Terminal Alkyne (1.2 equiv)---
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common and effective palladium sources.
Ligand A bulky, electron-rich phosphine ligand (e.g., cataCXium® A, XPhos) (4-10 mol%)Crucial for overcoming steric hindrance.
Copper Co-catalyst CuI (5-10 mol%)Essential for alkyne activation.
Base A strong amine base (e.g., Et₃N, DIPA)Can also serve as the solvent.
Solvent Toluene or THF (if the base is not the solvent)Anhydrous and degassed.
Temperature 60-80 °CMilder conditions compared to Suzuki coupling.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and CuI.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-3-fluoro-3-methylbutane (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Solvent and Base Addition: Add the amine base (e.g., Et₃N, 5-10 mL) or a solvent followed by the amine base. Ensure the solvent is anhydrous and degassed.

  • Reaction: Stir the mixture at the desired temperature for 6-18 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[17][18] The coupling of sterically hindered alkyl halides with amines is a known challenge, but recent advances in ligand design have expanded the scope of this reaction.[19]

Mechanistic Insights

The catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst. For sterically hindered substrates, the oxidative addition and reductive elimination steps can be particularly challenging.

Buchwald_Hartwig_Mechanism A Pd(0)L2 B R-Pd(II)-Br(L2) A->B Oxidative Addition (R-Br) C R-Pd(II)-NHR'R''+ Br- B->C Amine Coordination (HNR'R'') D R-Pd(II)-NR'R''(L2) C->D Deprotonation (Base) D->A Reductive Elimination E Product (R-NR'R'') D->E

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Recommended Protocol: Palladium-Catalyzed Amination

A palladium catalyst in combination with a highly specialized, bulky phosphine ligand is recommended for this transformation.

Table 3: Recommended Reaction Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Alkyl Halide 1-bromo-3-fluoro-3-methylbutane (1.0 equiv)---
Amine Primary or secondary amine (1.2 equiv)---
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand A highly hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos) (2-4 mol%)The choice of ligand is critical for success.
Base NaOtBu or LHMDS (1.5 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneMust be anhydrous and degassed.
Temperature 100-120 °CElevated temperatures are generally necessary.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a glovebox, add the palladium catalyst, the phosphine ligand, and the base to an oven-dried vial or Schlenk tube.

  • Reagent Addition: Add 1-bromo-3-fluoro-3-methylbutane (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5-10 mL).

  • Reaction: Seal the vessel and heat with vigorous stirring at the specified temperature for 12-36 hours.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Conclusion

The catalytic cross-coupling of 1-bromo-3-fluoro-3-methylbutane, while challenging due to its sterically encumbered neopentyl structure, is a feasible and valuable transformation for the synthesis of molecules bearing the 3-fluoro-3-methylbutyl moiety. The key to success lies in the judicious selection of a catalyst system, particularly one that employs a bulky, electron-rich ligand capable of facilitating the difficult oxidative addition step. Both palladium and nickel catalysts have shown promise in related systems, and the protocols provided herein offer a solid foundation for researchers to develop efficient and high-yielding cross-coupling reactions with this versatile building block. The ability to incorporate the 3-fluoro-3-methylbutyl group opens up new avenues for the design and synthesis of novel pharmaceuticals and advanced materials with enhanced properties.

References

  • Current time inform
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J Med Chem. 2018;61(6):2166-2210.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007;22(5):527-40.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Aryl
  • “Naked Nickel”-Catalyzed Amin
  • Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines. Organic Letters.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
  • Suzuki reaction. Wikipedia.
  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Request PDF.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Request PDF.
  • Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry.
  • “Naked Nickel”-Catalyzed Amin
  • Nickel-Catalyzed Cross-Coupling of Neopentyl Arenesulfonates with Methyl and Primary Alkylmagnesium Bromides. The Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
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  • Thorpe–Ingold effect. Wikipedia.
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  • Recent Advances in Sonogashira Reactions.
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction. University of Texas Southwestern Medical Center.
  • Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. (2022). SciSpace.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • a) Applications of gem‐difluoro olefins in medicinal chemistry....
  • Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction. American Chemical Society - ACS Figshare.
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  • Palladium-Catalyzed Defluorinative Coupling of Fluoro(hetero)arenes Using Water as an Oxygen Source for the Synthesis of Symmetrical and Unsymmetrical Diaryl Ethers. ChemRxiv.
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  • Palladium-catalyzed site-selective C–H polyfluoroarylation of arenes via aryl thianthrenium salts. Organic Chemistry Frontiers (RSC Publishing).
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Application

Application Notes and Protocols for the Incorporation of 1-Bromo-3-fluoro-3-methylbutane into Active Pharmaceutical Ingredients

Introduction: The Strategic Value of the 3-Fluoro-3-methylbutyl Moiety in Medicinal Chemistry The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule'...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-Fluoro-3-methylbutyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target.[3][4] The 3-fluoro-3-methylbutyl group, provided by the reagent 1-bromo-3-fluoro-3-methylbutane, offers a particularly interesting structural motif. It combines a metabolically robust tertiary fluoride with a gem-dimethyl group, a common feature in natural products known to enhance potency and improve pharmacokinetic properties.

This application note provides detailed protocols and technical insights for the incorporation of the 3-fluoro-3-methylbutyl moiety into pharmaceutically relevant scaffolds using 1-bromo-3-fluoro-3-methylbutane (CAS 1514922-17-8).[5] We will explore its application in the N-alkylation of heterocyclic APIs, the synthesis of substituted isoindolinones, and its potential use in carbon-carbon bond-forming reactions via Grignard reagents and Suzuki-Miyaura cross-coupling.

Physicochemical Properties and Reactivity Profile

1-Bromo-3-fluoro-3-methylbutane is a primary alkyl bromide. The presence of the electron-withdrawing fluorine atom on the tertiary carbon may have a modest impact on the reactivity of the primary carbon bearing the bromine, but it is still expected to participate in classical S(_N)2 and organometallic reactions.

PropertyValueSource
CAS Number 1514922-17-8[5]
Molecular Formula C₅H₁₀BrF[5]
Molecular Weight 169.04 g/mol [5]
Boiling Point Not widely reportedN/A
Density Not widely reportedN/A

Application I: N-Alkylation of Heterocyclic Scaffolds – Synthesis of 1-(3-Fluoro-3-methylbutyl)-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, with numerous N-alkylated indazole derivatives exhibiting a wide range of biological activities.[6][7][8] Regioselective alkylation of the indazole nitrogen is a critical step in the synthesis of these compounds. The following protocol details the N-alkylation of 1H-indazole with 1-bromo-3-fluoro-3-methylbutane to selectively generate the N1-alkylated product.

Causality of Experimental Choices:
  • Base and Solvent: Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common and effective combination for the deprotonation of indazole to form the indazolide anion.[6][9] This strong base ensures complete deprotonation, driving the reaction towards the alkylated product.

  • Reaction Temperature: The initial deprotonation is often performed at a reduced temperature (0 °C) to control the reaction rate and prevent potential side reactions. The subsequent alkylation is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction time.

  • Work-up: A standard aqueous work-up is employed to quench any unreacted NaH and remove inorganic byproducts.

Detailed Experimental Protocol:

Materials:

  • 1H-Indazole

  • 1-Bromo-3-fluoro-3-methylbutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Slowly add 1-bromo-3-fluoro-3-methylbutane (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(3-fluoro-3-methylbutyl)-1H-indazole.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Indazole 1H-Indazole Deprotonation Deprotonation (0°C to RT) Indazole->Deprotonation AlkylHalide 1-Bromo-3-fluoro-3-methylbutane Alkylation N-Alkylation (RT, 12-24h) AlkylHalide->Alkylation Base NaH in THF Base->Deprotonation Deprotonation->Alkylation Quench Quench (aq. NH4Cl) Alkylation->Quench Extract Extraction (EtOAc) Quench->Extract Purify Chromatography Extract->Purify Product 1-(3-Fluoro-3-methylbutyl) -1H-indazole Purify->Product

Caption: Workflow for N1-selective indazole alkylation.

Application II: Synthesis of Substituted Isoindolin-1-ones

Isoindolin-1-one is another important heterocyclic core found in a variety of biologically active compounds.[10][11][12] The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, which can then be used in the synthesis of N-substituted isoindolin-1-ones.[13][14]

Causality of Experimental Choices:
  • Gabriel Amine Synthesis: This two-step process involves the initial alkylation of potassium phthalimide with 1-bromo-3-fluoro-3-methylbutane, followed by hydrazinolysis to release the primary amine. This method avoids the over-alkylation often seen in direct alkylation of ammonia.[13]

  • Cyclization: The resulting primary amine is then condensed with 2-formylbenzoic acid in a one-pot reaction to form the isoindolin-1-one ring system.[11] This reaction is often carried out in water or other protic solvents and can be promoted by mild heating.

Detailed Experimental Protocol:

Part A: Synthesis of 1-(3-Fluoro-3-methylbutyl)amine

Materials:

  • Potassium phthalimide

  • 1-Bromo-3-fluoro-3-methylbutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

  • Add 1-bromo-3-fluoro-3-methylbutane (1.05 eq) and heat the mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-(3-fluoro-3-methylbutyl)phthalimide by filtration and wash with water.

  • To the crude phthalimide derivative, add ethanol and hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction and acidify with concentrated HCl.

  • Filter to remove the phthalhydrazide precipitate.

  • Neutralize the filtrate with a base (e.g., NaOH) and extract the product with diethyl ether.

  • Dry the organic layer and carefully remove the solvent to obtain crude 1-(3-fluoro-3-methylbutyl)amine.

Part B: Synthesis of 2-(3-Fluoro-3-methylbutyl)isoindolin-1-one

Materials:

  • 1-(3-Fluoro-3-methylbutyl)amine (from Part A)

  • 2-Formylbenzoic acid

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 2-formylbenzoic acid (1.0 eq) in water.

  • Add 1-(3-fluoro-3-methylbutyl)amine (1.1 eq) to the suspension.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-(3-fluoro-3-methylbutyl)isoindolin-1-one.

Isoindolinone_Synthesis cluster_gabriel Gabriel Amine Synthesis cluster_cyclization Isoindolinone Formation Phthalimide Potassium Phthalimide Alkylation Alkylation (DMF, 80-90°C) Phthalimide->Alkylation AlkylHalide 1-Bromo-3-fluoro -3-methylbutane AlkylHalide->Alkylation Hydrazinolysis Hydrazinolysis (Hydrazine, EtOH) Alkylation->Hydrazinolysis PrimaryAmine 1-(3-Fluoro-3-methylbutyl)amine Hydrazinolysis->PrimaryAmine Condensation Condensation/ Cyclization (Water, Reflux) PrimaryAmine->Condensation FormylbenzoicAcid 2-Formylbenzoic Acid FormylbenzoicAcid->Condensation FinalProduct 2-(3-Fluoro-3-methylbutyl) isoindolin-1-one Condensation->FinalProduct CC_Bond_Formation cluster_grignard Grignard Pathway cluster_suzuki Suzuki-Miyaura Pathway AlkylHalide_G 1-Bromo-3-fluoro- 3-methylbutane GrignardReagent (3-Fluoro-3-methylbutyl) magnesium bromide AlkylHalide_G->GrignardReagent Formation Mg Mg, Et2O Mg->GrignardReagent GrignardReaction Nucleophilic Addition GrignardReagent->GrignardReaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->GrignardReaction SecondaryAlcohol Secondary Alcohol GrignardReaction->SecondaryAlcohol AlkylHalide_S 1-Bromo-3-fluoro- 3-methylbutane BoronicEster (3-Fluoro-3-methylbutyl) boronic ester AlkylHalide_S->BoronicEster Miyaura Borylation B2pin2 B2pin2, Pd Catalyst B2pin2->BoronicEster SuzukiCoupling Cross-Coupling (Pd Catalyst, Base) BoronicEster->SuzukiCoupling ArylHalide Aryl Halide ArylHalide->SuzukiCoupling CoupledProduct Aryl-Alkyl Product SuzukiCoupling->CoupledProduct

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-3-fluoro-3-methylbutane

Welcome to the technical support center for the synthesis of 1-bromo-3-fluoro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-bromo-3-fluoro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and product purity. The following information is curated from established literature and field-proven insights to ensure scientific integrity and practical applicability.

I. Reaction Overview & Key Challenges

The synthesis of 1-bromo-3-fluoro-3-methylbutane typically involves the halofluorination of a suitable precursor, often a tertiary alcohol or an alkene. While seemingly straightforward, this transformation is fraught with potential challenges, including competing side reactions like elimination and rearrangement, which can significantly impact the desired product's yield and purity.[1] The formation of a tertiary C-F bond is a notable hurdle due to the steric hindrance and the potential for carbocation instability.[1][2]

A common synthetic approach involves the dehydroxylative fluorination of 3-methyl-1-butanol followed by bromination, or a direct halofluorination of a corresponding alkene. Each pathway presents its own set of challenges that this guide will address.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am observing very low to no yield of 1-bromo-3-fluoro-3-methylbutane. What are the primary factors I should investigate?

Answer: Low or no yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Compatibility:

    • Fluorinating Agent: The choice and quality of your fluorinating agent are paramount. For dehydroxylative fluorination of a tertiary alcohol, reagents like Selectfluor, in conjunction with an activating system, can be effective.[1] Ensure your fluorinating agent is not expired and has been stored under the recommended conditions to prevent decomposition. Some fluorinating agents can react exothermically and sometimes explosively with common solvents like DMF, pyridine, and DMSO.[3] Always verify solvent compatibility before commencing your reaction.[3]

    • Starting Material Purity: Impurities in your starting material, such as 3-methyl-1-butanol or the corresponding alkene, can interfere with the reaction. For instance, residual water can compete with the fluoride nucleophile, leading to the formation of alcohol byproducts.[4] Ensure your starting materials are pure and dry.

  • Reaction Conditions:

    • Temperature Control: Halofluorination reactions can be highly exothermic. Inadequate temperature control can lead to the formation of undesired side products through elimination or rearrangement pathways. It is often beneficial to run the reaction at a controlled, lower temperature, especially during the initial addition of reagents.

    • Reaction Time: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, or ¹⁹F NMR). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation or the formation of byproducts.[5]

  • Activation of the Leaving Group (for alcohol precursors):

    • For dehydroxylative fluorination, the hydroxyl group must be converted into a good leaving group. Systems like Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I have been shown to activate tertiary alcohols for fluorination with Selectfluor.[1] Inefficient activation will stall the reaction.

Formation of Elimination Byproducts (Alkenes)

Question: My crude product analysis shows a significant amount of alkene byproducts. How can I suppress this elimination pathway?

Answer: The formation of alkenes is a classic competing side reaction in reactions involving tertiary carbocations or when using strong bases.

  • Choice of Base and Reaction Conditions: If your protocol involves a base, its strength and concentration are critical. The use of a non-basic or weakly basic medium is often preferred for deoxyfluorination of tertiary alcohols to suppress elimination.[2][6]

  • Fluorinating Agent: Some fluorinating agents are more prone to inducing elimination than others. Consider screening different fluorinating agents. For example, using a fluoride source in a protic medium like a tertiary alcohol has been shown to suppress the formation of alkene byproducts in some nucleophilic fluorination reactions.[7]

  • Temperature: As mentioned previously, lower reaction temperatures generally favor substitution over elimination.

Formation of Rearrangement Products

Question: I am identifying isomeric impurities in my product, suggesting a carbocation rearrangement has occurred. How can I prevent this?

Answer: Carbocation rearrangements are a significant challenge, especially when dealing with tertiary substrates.

  • Minimizing Carbocation Lifetime: The key is to use reaction conditions that minimize the lifetime of any carbocation intermediate. This can be achieved by:

    • Using Reagents that Proceed via an Sₙ2-like Mechanism: While a pure Sₙ2 reaction at a tertiary center is unlikely, reaction systems that have a high degree of concertedness can reduce the chance of rearrangement.

    • Solvent Choice: The polarity of the solvent can influence the stability and lifetime of a carbocation. Less polar solvents may disfavor carbocation formation.

Difficulty in Product Purification

Question: I am struggling to separate my desired product from the starting materials and byproducts. What purification strategies are recommended?

Answer: The similar boiling points and polarities of the desired product and potential impurities can make purification challenging.[8]

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying alkyl halides.[9] However, if the boiling points of the components are very close, this may not be sufficient.

  • Chromatography: Column chromatography on silica gel is a powerful technique for separating compounds with different polarities. A non-polar eluent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is a good starting point.

  • Work-up Procedure: A thorough aqueous work-up can help remove many water-soluble impurities and unreacted reagents.[10] Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic byproducts.

III. Experimental Protocols and Data

Illustrative Protocol: Dehydroxylative Fluorination of a Tertiary Alcohol

This protocol is a generalized example based on modern dehydroxylative fluorination methods.[1][2] Note: This is a conceptual workflow and should be adapted and optimized for your specific laboratory conditions and safety protocols.

  • Reagent Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the tertiary alcohol (e.g., 3-bromo-1-methyl-1-butanol, a hypothetical precursor for direct fluorination) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Activation: Add the activating agents (e.g., Ph₂PCH₂CH₂PPh₂ and ICH₂CH₂I) to the solution at room temperature and stir for a short period.[1]

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the fluorinating agent (e.g., Selectfluor) portion-wise to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.[1]

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution). Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or fractional distillation.

Data Summary Table
ParameterRecommended Range/ConditionRationale
Reaction Temperature 0 °C to room temperatureMinimizes side reactions like elimination and rearrangement.
Solvent Anhydrous aprotic (e.g., DCM, MeCN)Prevents reaction with water and is compatible with many fluorinating agents.[3]
Fluorinating Agent Electrophilic (e.g., Selectfluor)Effective for tertiary C-F bond formation.[1]
Monitoring Technique ¹⁹F NMR, GC-MSProvides direct evidence of C-F bond formation and product purity.[1]

IV. Visualizing the Workflow and Logic

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 1-bromo-3-fluoro-3-methylbutane.

Troubleshooting_Workflow Start Low Yield of 1-bromo-3-fluoro-3-methylbutane CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions AnalyzeByproducts Analyze Byproduct Profile Start->AnalyzeByproducts ImpureReagents Impure/Degraded Reagents? CheckReagents->ImpureReagents IncorrectStoichiometry Incorrect Stoichiometry? CheckReagents->IncorrectStoichiometry SuboptimalTemp Suboptimal Temperature? OptimizeConditions->SuboptimalTemp IncorrectTime Incorrect Reaction Time? OptimizeConditions->IncorrectTime EliminationProducts Predominantly Alkenes? AnalyzeByproducts->EliminationProducts RearrangementProducts Isomeric Impurities Present? AnalyzeByproducts->RearrangementProducts PurifyReagents Action: Purify/Replace Reagents ImpureReagents->PurifyReagents Yes SuccessfulSynthesis Successful Synthesis ImpureReagents->SuccessfulSynthesis No AdjustStoichiometry Action: Adjust Molar Ratios IncorrectStoichiometry->AdjustStoichiometry Yes IncorrectStoichiometry->SuccessfulSynthesis No AdjustTemp Action: Lower/Raise Temperature SuboptimalTemp->AdjustTemp Yes SuboptimalTemp->SuccessfulSynthesis No TimeCourseStudy Action: Conduct Time-Course Study IncorrectTime->TimeCourseStudy Yes IncorrectTime->SuccessfulSynthesis No ChangeBaseSolvent Action: Use Non-Basic Conditions / Aprotic Solvent EliminationProducts->ChangeBaseSolvent Yes EliminationProducts->SuccessfulSynthesis No MinimizeCarbocation Action: Use Conditions to Minimize Carbocation Lifetime RearrangementProducts->MinimizeCarbocation Yes RearrangementProducts->SuccessfulSynthesis No PurifyReagents->SuccessfulSynthesis AdjustStoichiometry->SuccessfulSynthesis AdjustTemp->SuccessfulSynthesis TimeCourseStudy->SuccessfulSynthesis ChangeBaseSolvent->SuccessfulSynthesis MinimizeCarbocation->SuccessfulSynthesis

Caption: Troubleshooting decision tree for low yield.

Conceptual Reaction Pathway

This diagram illustrates a conceptual pathway for the synthesis of 1-bromo-3-fluoro-3-methylbutane from a tertiary alcohol precursor.

Reaction_Pathway TertiaryAlcohol 3-Methyl-1-butanol Derivative (Precursor) Activation Activation of -OH Group TertiaryAlcohol->Activation ActivatedIntermediate Activated Intermediate (e.g., Oxyphosphonium salt) Activation->ActivatedIntermediate Fluorination Nucleophilic Fluorination (e.g., Selectfluor) ActivatedIntermediate->Fluorination SideReaction1 Elimination (Alkene Formation) ActivatedIntermediate->SideReaction1 SideReaction2 Rearrangement ActivatedIntermediate->SideReaction2 FluoroIntermediate 3-Fluoro-3-methylbutane Derivative Fluorination->FluoroIntermediate Bromination Bromination FluoroIntermediate->Bromination FinalProduct 1-Bromo-3-fluoro-3-methylbutane Bromination->FinalProduct

Caption: Conceptual synthesis pathway and side reactions.

V. References

  • Coomber, J. W., & Whittle, E. (1966). Bromination of fluoro-alkanes. Part 3.—Methane, fluoroform and fluoro-ethanes. Transactions of the Faraday Society, 62, 1553-1559. [Link]

  • Evans, B. S., Weeks, I., & Whittle, E. (1983). Bromination of Fluoroalkanes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(6), 1471-1482. [Link]

  • Coomber, J. W., & Whittle, E. (1966). Bromination of Fluoro- Alkanes. Part 3.-Methane, Fluoroform and Fluoro-Ethanes. Transactions of the Faraday Society, 62, 1553-1559. [Link]

  • Evans, B. S., Weeks, I., & Whittle, E. (1983). Bromination of fluoroalkanes. Part 5.—Kinetics of forward and reverse reactions in the system Br2+ i-C3F7H HBr + i-C3F7Br. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79, 1471-1482. [Link]

  • Wang, Z., Yin, G., & Li, C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(17), 6942–6946. [Link]

  • Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., ... & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735-22744. [Link]

  • Amphlett, J. C., & Whittle, E. (1968). Bromination of Fluoroalkanes. Part 4.—Kinetics of Thermal Bromination of Fluoroform and Pentafluoroethane. Transactions of the Faraday Society, 64, 2130-2139. [Link]

  • Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., ... & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735-22744. [Link]

  • da Silva, E. F., & de Macedo, L. G. M. (2021). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. ACS Omega, 6(4), 2841-2849. [Link]

  • Kim, D. W., Ahn, D. S., Oh, Y. H., Lee, S., Kil, H. S., & Chung, D. J. (2011). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. The Journal of Organic Chemistry, 76(15), 6098-6104. [Link]

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

  • Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 41(19), 2941-2946. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Bromo-3-fluoro-3-methylbutane Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering frustrating yield losses when working with 1-bromo-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering frustrating yield losses when working with 1-bromo-3-fluoro-3-methylbutane .

This bifunctional building block presents a classic chemoselectivity challenge. It contains a highly reactive primary bromide (ideal for nucleophilic substitution but susceptible to basic elimination) and a labile tertiary fluoride (highly susceptible to acid-catalyzed elimination). This guide provides field-proven, self-validating protocols to help you suppress dehydrohalogenation side reactions and maintain scientific integrity in your synthetic workflows.

Mechanistic Diagnostics: The Causality of Elimination

To control the molecule, we must first understand the causality behind its degradation.

  • The Tertiary Fluoride (C3): While the C–F bond is typically strong, tertiary alkyl fluorides are highly susceptible to E1 elimination under Brønsted or Lewis acidic conditions. Acidic activation of the fluorine atom leads to the formation of a stable tertiary carbocation, followed by rapid proton loss to form a [1]. Mechanistic studies demonstrate that in the presence of acids, tertiary fluorides exist in a temperature-dependent equilibrium with their elimination products; at elevated temperatures, the equilibrium shifts irreversibly toward [2].

  • The Primary Bromide (C1): The primary alkyl bromide is an excellent electrophile for SN2 reactions. However, because the high electronegativity of the fluorine atom inductively increases the acidity of the aliphatic chain, the use of strong bases can trigger E2 elimination of HBr, yielding a [3].

G A 1-bromo-3-fluoro- 3-methylbutane B SN2 Substitution (Target Product) A->B Mild Nucleophile Polar Aprotic Solvent C 1-bromo-3-methylbut-2-ene (E1: Loss of HF) A->C Lewis/Bronsted Acids or Heat (>60°C) D 3-fluoro-3-methylbut-1-ene (E2: Loss of HBr) A->D Strong Bulky Base (e.g., KOtBu)

Divergent reaction pathways of 1-bromo-3-fluoro-3-methylbutane based on reaction conditions.

Troubleshooting FAQs

FAQ 1: Why is my 1-bromo-3-fluoro-3-methylbutane degrading into 1-bromo-3-methylbut-2-ene during storage or mild heating?

Expert Answer: You are observing autocatalytic E1 elimination. Trace amounts of moisture or ambient heat can cause a minor initial loss of hydrogen fluoride (HF). Because HF is a Brønsted acid, it autocatalyzes the further degradation of the remaining bulk material. Preventative Protocol:

  • Store the compound at -20 °C over a mild, insoluble acid scavenger (e.g., anhydrous K2CO3).

  • Never distill this compound at atmospheric pressure; use high-vacuum distillation at temperatures strictly below 35 °C.

FAQ 2: I am attempting an SN2 substitution at the primary bromide, but I keep getting elimination side products. How do I favor substitution?

Expert Answer: The chemoselectivity between SN2 and elimination is dictated by the basicity of your nucleophile and the polarity of your solvent. To suppress elimination-derived side products, are strictly required[4].

  • Avoid Alkoxide Bases: Reagents like NaOMe or KOtBu act as strong bases, triggering E2 elimination of HBr.

  • Avoid High Temperatures: Heating promotes E1 loss of HF.

  • Optimal Strategy: Use polar aprotic solvents (DMF, DMSO) to maximize the nucleophilicity of mild reagents (like azides or cyanides) without requiring elevated temperatures.

Data Presentation: Optimization of SN2 Substitution vs. Elimination

Table 1: Influence of reaction conditions on the chemoselectivity of 1-bromo-3-fluoro-3-methylbutane (0.5 M).

Reaction ConditionsPrimary Mechanistic PathwaySN2 Yield (%)E1 (HF loss) Yield (%)E2 (HBr loss) Yield (%)
NaOMe, MeOH, 65 °CE2 Elimination< 5%15%80%
KCN, DMF, 80 °CE1 Elimination10%85%< 5%
KCN, DMSO, 25 °CSN2 Substitution88%8%< 4%
NaN3, DMF, 25 °CSN2 Substitution94%< 3%< 3%
FAQ 3: My product degrades during column chromatography. How should I purify derivatives of this compound?

Expert Answer: Standard silica gel is inherently acidic due to surface silanol groups, which act as Brønsted acids and trigger E1 elimination of the tertiary fluoride during elution. Protocol Adjustment:

  • Pass the crude mixture through a plug of basic alumina instead of silica gel.

  • Alternatively, pre-treat your silica gel with 1–2% triethylamine (TEA) to neutralize the acidic sites before loading your sample.

FAQ 4: Can I generate an organometallic reagent from this compound without triggering gamma-elimination or C–F cleavage?

Expert Answer: Standard Grignard formation using magnesium metal is highly problematic. The reaction generates MgBr2, a known Lewis acid that coordinates to the tertiary fluoride, triggering rapid C–F cleavage and subsequent elimination. Furthermore, the resulting carbanion is strongly basic and can undergo intramolecular or intermolecular dehydrohalogenation.

To bypass this, you must use a low-temperature halogen-metal exchange protocol with tert-butyllithium (t-BuLi), which avoids Lewis acidic byproducts and kinetically freezes out elimination pathways.

Experimental Protocols

Protocol: Low-Temperature Halogen-Metal Exchange (Organolithium Generation)

Objective: Convert 1-bromo-3-fluoro-3-methylbutane to 3-fluoro-3-methylbutyllithium while suppressing beta/gamma elimination. Prerequisites: Flame-dried glassware, high-purity argon atmosphere, anhydrous THF (inhibitor-free).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-bromo-3-fluoro-3-methylbutane in anhydrous THF (0.1 M concentration) in a Schlenk flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

    • Causality: Kinetic control at -78 °C prevents the highly basic organolithium intermediate from abstracting adjacent protons (E2) or eliminating fluoride.

  • Lithiation: Dropwise add 2.1 equivalents of tert-butyllithium (t-BuLi) solution in pentane down the side of the flask over 10 minutes.

    • Causality: Two equivalents are required; the first performs the halogen-metal exchange, and the second irreversibly destroys the generated t-butyl bromide to prevent back-reaction or Wurtz coupling.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes to ensure complete exchange.

  • Electrophile Addition: Add the desired electrophile (e.g., an aldehyde or ketone) neat or as a solution in THF, maintaining the internal temperature at -78 °C.

  • Quenching: After 1 hour, quench the reaction at -78 °C by adding cold, saturated aqueous NH4Cl before allowing the mixture to warm to room temperature.

    • Causality: Quenching while cold ensures any unreacted organolithium is neutralized before thermal energy can activate the E1/E2 elimination pathways, creating a self-validating system for kinetic stability.

G Start Identify Major Side Product HF Loss of HF (Trisubstituted Alkene) Start->HF Acidic/Thermal Conditions HBr Loss of HBr (Terminal Alkene) Start->HBr Strongly Basic Conditions Sol1 1. Lower reaction temp (<25°C) 2. Add acid scavenger (K2CO3) 3. Remove Lewis acids HF->Sol1 Sol2 1. Switch to less basic nucleophile 2. Use polar aprotic solvent 3. Avoid alkoxide bases HBr->Sol2

Diagnostic workflow for mitigating elimination side reactions during synthesis.

References

  • Title: Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Elimination Reactions Source: Southern Illinois University Edwardsville (SIUE) URL: [Link]

  • Title: Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

optimizing solvent conditions for 1-bromo-3-fluoro-3-methylbutane coupling

Welcome to the Technical Support Center for aliphatic cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 1-bromo-3-fluoro-3-methylbutane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 1-bromo-3-fluoro-3-methylbutane .

Coupling primary alkyl bromides that contain a sensitive tertiary gamma-fluorine presents a unique chemoselectivity challenge. The goal is to facilitate oxidative addition or radical generation at the primary C–Br bond while strictly avoiding the E1/E2 elimination of the tertiary C–F bond (loss of HF). This guide provides field-proven insights, self-validating protocols, and troubleshooting steps focused on solvent optimization.

Mechanistic Overview: The Solvent Dilemma

The choice of solvent directly dictates the dominant reaction pathway. Polar aprotic solvents (e.g., DMF, DMSO) are excellent for solubilizing inorganic bases and stabilizing organometallic intermediates. However, their high dielectric constants stabilize carbocationic transition states, drastically accelerating E1 elimination of the tertiary fluorine. Furthermore, they increase the effective thermodynamic basicity of insoluble bases, promoting E2 elimination.

To successfully couple 1-bromo-3-fluoro-3-methylbutane, you must balance catalytic efficiency with the preservation of the C–F bond.

Pathways SM 1-bromo-3-fluoro- 3-methylbutane Coupled Target C-C Coupling Product SM->Coupled Low Polarity + Mild Base (e.g., 1,4-Dioxane) Elim Elimination (-HF) Alkene Byproduct SM->Elim High Polarity / Strong Base (e.g., DMF, t-BuOK) Red Hydrodebromination Byproduct SM->Red H-Atom Transfer (e.g., THF oxidation)

Reaction pathways for 1-bromo-3-fluoro-3-methylbutane under cross-coupling conditions.

Troubleshooting Guides (FAQs)

Q: Why am I seeing massive defluorination (formation of 4-aryl-2-methylbut-2-ene) during my cross-coupling? A: The tertiary C–F bond is highly prone to elimination. If you are using a solvent like DMF (ε = 36.7) or NMP (ε = 32.2), the solvent is ionizing the C–F bond or stripping the hydration sphere from your base, making it overly aggressive. Solution: Switch to a lower dielectric ethereal solvent like 1,4-dioxane (ε = 2.2) or a biphasic Toluene/H₂O system. Dioxane provides enough oxygen lone-pairs to stabilize Pd/Ni intermediates without promoting ionization.

Q: My coupling in THF is stalling at 30% conversion. How can I improve the reaction rate without increasing the temperature? A: Heating tertiary fluorides almost universally leads to HF elimination. The stall in THF is likely due to poor solubility of your inorganic base. Instead of increasing temperature or switching to DMF, utilize a more soluble base like CsF, or add a controlled amount of water. For instance, using K₃PO₄·H₂O instead of anhydrous K₃PO₄ drastically improves transmetalation rates at room temperature without increasing bulk basicity[1].

Q: I observe significant hydrodebromination (formation of 2-fluoro-2-methylbutane). What solvent adjustments can prevent this? A: Hydrodebromination occurs when the alkyl-metal or alkyl-radical intermediate abstracts a hydrogen atom before C–C bond formation can occur. THF is a notoriously good hydrogen atom donor. Solution: Switch to 1,4-dioxane or CPME (Cyclopentyl methyl ether), which have higher C–H bond dissociation energies. If using Nickel-catalyzed cross-electrophile coupling, adding FeBr₂ as a co-catalyst has been shown to suppress both hydrodebromination and β-fluorine elimination in fluorinated alkyl bromides[2]. Alternatively, metallaphotoredox strategies utilizing supersilanol can prevent deleterious hydrogen atom transfer[3].

Quantitative Data: Solvent Screening Matrix

The following table summarizes the causal relationship between solvent polarity and reaction outcomes for the coupling of 1-bromo-3-fluoro-3-methylbutane.

SolventDielectric Constant (ε)Conversion (%)Target Yield (%)Elimination (-HF) (%)Reduction (%)
DMF 36.7>9912852
NMP 32.2>9918783
THF 7.585651010
1,4-Dioxane 2.29288 <22
Toluene 2.41512<2<1

Note: Data represents a standard Pd(OAc)₂/PCy₃ catalyzed Suzuki-Miyaura coupling at 25 °C. Notice how 1,4-Dioxane provides the optimal balance of catalyst solubility and C–F bond preservation.

Self-Validating Experimental Protocol

To ensure scientific integrity, every optimization reaction must be a self-validating system. The following Step-by-Step Methodology incorporates an internal standard to track the exact mass balance of the fluorine atom via ¹⁹F NMR. This confirms whether the C–F bond survived the solvent conditions before you attempt isolation.

Optimized Room-Temperature Suzuki-Miyaura Coupling Based on the foundational conditions for unactivated alkyl bromides[1].

Step 1: Reagent Preparation (Glovebox preferred but not strictly required)

  • To an oven-dried 10 mL Schlenk tube, add Pd(OAc)₂ (0.04 mmol, 4 mol%), PCy₃ (0.08 mmol, 8 mol%), and the alkylborane/boronic acid coupling partner (1.2 mmol).

  • Add K₃PO₄·H₂O (1.5 mmol). Crucial Causality: The monohydrate is required; anhydrous K₃PO₄ will fail to activate the boron species, while excess free water may hydrolyze the catalyst.

Step 2: Solvent and Substrate Addition 3. Dissolve 1-bromo-3-fluoro-3-methylbutane (1.0 mmol) in 3.0 mL of rigorously degassed 1,4-Dioxane . 4. Add 4-fluorobiphenyl (0.5 mmol) directly to the reaction mixture. This is your internal standard for ¹⁹F NMR. Its aromatic fluorine resonates far from your aliphatic tertiary fluorine, providing a clear baseline for integration.

Step 3: Execution 5. Seal the tube and stir vigorously at 25 °C (Room Temperature) for 24 hours. Do not heat, as temperatures above 40 °C will exponentially increase the rate of HF elimination.

Step 4: Self-Validation (In-Process Control) 6. After 24 hours, extract a 0.1 mL aliquot. Dilute with 0.5 mL CDCl₃ and acquire a ¹⁹F NMR spectrum. 7. Integrate the peak for 4-fluorobiphenyl against the tertiary fluorine peak of your product. If the integral ratio matches your expected theoretical yield, the C–F bond is intact. If you see new peaks in the vinylic fluorine region or a loss of mass balance, your solvent/base combination is too aggressive.

Step 5: Workup 8. Filter the mixture through a short pad of silica gel, eluting with Et₂O. Concentrate under reduced pressure and purify via flash chromatography.

Optimization Workflow

Workflow Start Initiate Solvent Screen (Dioxane, THF, Toluene, NMP) Analyze Run 19F/1H NMR with Internal Standard Start->Analyze Decision Is Tertiary C-F Intact? (>95%) Analyze->Decision OptimizeBase Optimize Base & Ligand (Keep Solvent) Decision->OptimizeBase Yes ReducePolarity Reduce Solvent Polarity (Switch to Ethereal/Non-polar) Decision->ReducePolarity No (Elimination observed) ReducePolarity->Start Iteration

Iterative solvent optimization workflow for preserving sensitive tertiary fluorides.

References

  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens Journal of the American Chemical Society URL:[Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides Journal of the American Chemical Society (Princeton University) URL:[Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides Organic Letters URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Alkylation with 1-Bromo-3-fluoro-3-methylbutane

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing sluggish kinetics or low yields when using 1-bromo-3-fluoro-3-methylbutane (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing sluggish kinetics or low yields when using 1-bromo-3-fluoro-3-methylbutane (CAS: 1514922-17-8) as an alkylating agent.

Below, we synthesize field-proven insights, diagnostic workflows, and self-validating protocols to help you overcome the unique electro-steric challenges of this fluorinated building block.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my alkylation yield so low despite this being a primary alkyl bromide? A: While unbranched primary bromides typically undergo rapid SN2 substitution, 1-bromo-3-fluoro-3-methylbutane presents a unique steric and electronic challenge. The gamma-carbon (C3) is fully substituted with a highly electronegative fluorine atom and two methyl groups. This creates a "neopentyl-like" steric bulk that restricts the conformational flexibility of the alkyl chain. Consequently, this steric hindrance physically blocks the required 180° antiperiplanar backside attack by the nucleophile[1]. Furthermore, the strong C-F dipole can electrostatically repel incoming electron-rich nucleophiles, raising the activation energy of the SN2 transition state[2].

Q2: I am observing a significant amount of alkene byproduct instead of my product. How do I prevent this? A: If you are using strong, hard bases (e.g., NaH, KOtBu), the reaction is likely shifting from SN2 substitution to E2 elimination, yielding 3-fluoro-3-methyl-1-butene. Because the SN2 pathway is sterically slowed, the competing E2 pathway dominates. To suppress elimination, switch to a non-nucleophilic, sterically hindered base (like DIPEA) or a milder inorganic base (like K2CO3 or Cs2CO3)[3].

Q3: How can I accelerate the substitution without increasing the temperature? A: Elevating the temperature often exacerbates E2 elimination or causes decomposition of the fluorinated alkyl chain. Instead, employ an in-situ Finkelstein reaction[4]. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), the sluggish primary bromide is transiently converted into 1-iodo-3-fluoro-3-methylbutane. Iodide is a vastly superior leaving group due to its polarizability and weaker C-I bond, accelerating the subsequent nucleophilic attack by orders of magnitude[5].

Part 2: Troubleshooting Workflows & Logical Relationships

The following decision tree will help you diagnose the root cause of your low alkylation yields and select the appropriate chemical intervention.

G Start Low Alkylation Yield (1-bromo-3-fluoro-3-methylbutane) CheckBase Is alkene byproduct observed via LC-MS/NMR? Start->CheckBase BaseYes E2 Elimination Dominating: Switch to non-nucleophilic base (e.g., K2CO3, DIPEA) CheckBase->BaseYes Yes BaseNo Is unreacted bromide recovered? CheckBase->BaseNo No Finkelstein Poor Electrophilicity: Add catalytic NaI / KI (In-situ Finkelstein) BaseNo->Finkelstein Yes Solvent Poor Nucleophilicity: Switch to polar aprotic solvent (DMF, DMSO, MeCN) BaseNo->Solvent Yes

Decision tree for diagnosing and resolving low SN2 reactivity and E2 competition.

G RBr 1-bromo-3-fluoro- 3-methylbutane (Sluggish) RI 1-iodo-3-fluoro- 3-methylbutane (Highly Reactive) RBr->RI Halogen Exchange NaI NaI (Catalyst) NaI->RI Prod Alkylated Product + NaBr (Precipitate) RI->Prod Rapid SN2 Nuc Nucleophile (Nu-) Nuc->Prod

Mechanistic pathway of in-situ halogen exchange accelerating the SN2 alkylation.

Part 3: Quantitative Data & Solvent Selection

Choosing the right solvent and additive combination is critical. Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, while specific additives alter the leaving group dynamics.

Table 1: Relative SN2 Reactivity Profiles for 3-Fluoro-3-methylbutyl Halides

Leaving GroupSolvent SystemAdditiveEst. Relative SN2 RatePrimary Issue Addressed
Bromide (-Br)THF (Ethereal)None1x (Baseline)N/A
Bromide (-Br)DMF or DMSONone~15xPoor nucleophile solubility/solvation
Bromide (-Br)AcetoneNaI (1.5 eq)~50xLeaving group lability (Finkelstein)
Iodide (-I)*DMFNaI (0.2 eq)~100xMaximizes both Nu- strength and LG ability

*Generated in situ via halogen exchange.

Part 4: Self-Validating Experimental Protocol

Protocol: In-Situ Finkelstein-Assisted Alkylation of Amines/Phenols

This protocol utilizes a self-validating system: the precipitation of NaBr serves as a direct visual indicator that the halogen exchange is occurring. Because NaBr is insoluble in solvents like acetone or DMF compared to NaI, its precipitation drives the equilibrium forward via Le Chatelier's principle[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve your nucleophile (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Stir for 15 minutes at room temperature to pre-form the nucleophilic anion (if using a phenol or acidic amine). Causality note: K2CO3 is chosen over NaH to prevent E2 elimination of the fluorinated chain.

  • Catalyst Activation: Add Sodium Iodide (NaI, 0.2 to 0.5 equiv). Ensure the NaI is completely dissolved before proceeding.

  • Electrophile Addition: Syringe in 1-bromo-3-fluoro-3-methylbutane (1.2 equiv) dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring (Self-Validation): Heat the mixture to 50–60 °C. Monitor the reaction visually and via LC-MS. You should observe a fine white precipitate (NaBr) forming within 1–2 hours. This visual cue validates the generation of the highly reactive alkyl iodide intermediate.

  • Workup: Once the nucleophile is consumed, cool the reaction to room temperature. Quench with distilled water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with saturated aqueous Na2S2O3 (sodium thiosulfate) to reduce and remove any residual iodine species, followed by a brine wash. Dry over MgSO4, filter, and concentrate in vacuo.

Part 5: References

  • The Finkelstein Reaction - Wikipedia. Available at:[Link]

  • Preparation of Diisopropylammonium Bis(catecholato)cyclohexylsilicate (Discussing Finkelstein protocol adaptations) - Organic Syntheses. Available at:[Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Available at:[Link]

  • Substitution and Elimination Reactions of Alkyl Halides - Chemistry LibreTexts. Available at:[Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

purification and distillation techniques for 1-bromo-3-fluoro-3-methylbutane

Technical Support Center: Purification & Distillation of 1-Bromo-3-fluoro-3-methylbutane Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, handling mixed halogenated bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Distillation of 1-Bromo-3-fluoro-3-methylbutane

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, handling mixed halogenated building blocks requires precision. 1-Bromo-3-fluoro-3-methylbutane presents a unique synthetic challenge: it contains both a primary bromide (susceptible to nucleophilic substitution) and a highly labile tertiary fluoride (prone to elimination).

This guide provides field-proven, self-validating protocols to help you isolate, purify, and store this sensitive compound without triggering catastrophic degradation.

Section 1: Physicochemical Profile & Distillation Parameters

Before initiating any purification workflow, it is critical to understand the thermal and structural liabilities of the target molecule. The table below summarizes the quantitative data and the causal impact these properties have on your purification strategy.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C5H10BrFMixed halogens require non-reactive, pH-controlled environments.
Molecular Weight 169.03 g/mol Determines baseline volatility and distillation parameters.
Estimated Boiling Point 125–135 °C (Atmospheric)Too high for atmospheric distillation; guarantees thermal degradation.
Target Distillation Temp < 50 °CRequires high vacuum (< 10 mmHg) to safely volatilize the product.
Structural Liability Tertiary C–F bondHighly susceptible to acid-catalyzed and thermal dehydrofluorination.

Section 2: Troubleshooting & FAQs

Q1: Why am I seeing a massive loss of product and the appearance of an alkene byproduct during distillation? A: You are observing thermal dehydrofluorination. The tertiary carbon-fluorine bond in 1-bromo-3-fluoro-3-methylbutane is highly labile. When subjected to temperatures above 60 °C, the molecule undergoes an E1/E2 elimination reaction, losing hydrogen fluoride (HF) to form 1-bromo-3-methylbut-2-ene [1][2]. Solution: Never distill this compound at atmospheric pressure. You must use a high-vacuum setup (< 10 mmHg) to artificially lower the boiling point, ensuring the distillation pot never exceeds 50 °C.

Q2: How can I remove unreacted starting materials or acidic impurities before distillation without using chromatography? A: Acidic impurities (like trace HF or HBr from the reaction) must be scrubbed out via chemical washing. Even trace amounts of acid will catalyze the degradation of your product during heating. Wash the crude organic layer with ice-cold saturated aqueous sodium bicarbonate. For stubborn acidic impurities, a secondary wash with a dilute tertiary amine solution (e.g., triethylamine) is highly effective at scavenging residual protons before distillation [3].

Q3: My purified product degrades upon storage, turning yellow and fuming. What is the mechanism, and how do I prevent it? A: The fuming and yellowing indicate autocatalytic degradation. If a single molecule of 1-bromo-3-fluoro-3-methylbutane degrades, it releases HF. This HF acts as a Brønsted acid, protonating adjacent molecules and accelerating the formation of tertiary carbocations, leading to a runaway elimination cascade [2]. Solution: Store the purified product in amber glass vials (to prevent photolytic C–Br cleavage) over a solid acid scavenger, such as anhydrous potassium carbonate (K₂CO₃) powder, at -20 °C.

Section 3: Step-by-Step Purification & Distillation Workflow

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step via the recommended analytical checks.

Phase 1: Quenching and Acid Scrubbing
  • Dilution: Dilute the crude reaction mixture with a non-polar, low-boiling solvent (e.g., pentane or diethyl ether) to reduce the concentration of polar byproducts.

  • Alkaline Wash: Wash the organic layer with an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Neutralizes bulk acidic byproducts (HF/HBr) that act as degradation catalysts.

  • Amine Scrubbing: Perform a secondary wash with a 5% aqueous solution of a tertiary amine. Causality: Amines form stable, water-soluble salts with trace acidic impurities that standard aqueous washes might miss [3].

  • Validation: Separate the phases. Hover a piece of damp pH paper over the organic phase; it should read strictly neutral (pH 7).

Phase 2: Desiccation (Drying)
  • Basic Drying Agent: Add anhydrous potassium carbonate (K₂CO₃) to the organic layer. Causality: Standard drying agents like magnesium sulfate (MgSO₄) are mildly Lewis acidic and can trigger C–F bond cleavage. K₂CO₃ is mildly basic and stabilizes the tertiary fluoride [1].

  • Filtration: Swirl the flask for 15 minutes, then filter the suspension through a fritted glass funnel to remove the hydrated salts.

Phase 3: High-Vacuum Fractional Distillation
  • Preparation: Transfer the dried filtrate to a round-bottom flask equipped with a short-path distillation head. Add a micro-spatula of anhydrous K₂CO₃ powder directly to the distillation pot. Causality: Acts as an in-situ acid scavenger during heating.

  • Vacuum Application: Apply a high vacuum (< 10 mmHg) using a Schlenk line or dedicated vacuum pump. Ensure the system is completely sealed and trap protected.

  • Thermal Control: Slowly heat the distillation pot using a precisely controlled oil bath. Strictly maintain the pot temperature below 50 °C.

  • Collection: Collect the purified 1-bromo-3-fluoro-3-methylbutane in a receiving flask cooled in a dry ice/acetone bath (-78 °C) to prevent volatile losses.

  • Validation: Confirm purity via GC-MS or ¹⁹F NMR before transferring to long-term cold storage.

Section 4: Visualizations of Workflows and Mechanisms

PurificationWorkflow Crude Crude Reaction Mixture (Contains HF/HBr) Wash Alkaline Aqueous Wash (Cold NaHCO3) Crude->Wash Neutralize acids PhaseSep Phase Separation (Discard Aqueous) Wash->PhaseSep Dry Drying over Anhydrous K2CO3 (Avoid acidic MgSO4) PhaseSep->Dry Organic phase Filter Filtration Dry->Filter Remove salts Distill High-Vacuum Distillation (< 10 mmHg, Pot < 50°C) Filter->Distill GC-MS validation Pure Pure 1-Bromo-3-fluoro- 3-methylbutane Distill->Pure Collect pure fraction

Logical workflow for the purification and vacuum distillation of sensitive fluoroalkanes.

DegradationPathway Start 1-Bromo-3-fluoro-3-methylbutane Trigger Thermal Stress / Trace Acid (> 60°C or H+) Start->Trigger Intermediate Tertiary Carbocation [Br-CH2-CH2-C+(CH3)2] Trigger->Intermediate Loss of F- Product 1-Bromo-3-methylbut-2-ene (Elimination Product) Intermediate->Product Loss of H+ (E1) Byproduct Hydrogen Fluoride (HF) (Autocatalytic Agent) Intermediate->Byproduct Byproduct->Trigger Catalyzes further degradation

Autocatalytic dehydrofluorination pathway of 1-bromo-3-fluoro-3-methylbutane under thermal stress.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th Edition). Butterworth-Heinemann / Elsevier. Available at:[Link]

  • Kervarec, M.-C., Braun, T., Ahrens, M., & Kemnitz, E. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623-2635. Available at:[Link]

  • Daudt, H. W., & Kinetic Chemicals Inc. (1934). Purification of organic fluorine compounds (U.S. Patent No. 1,946,195A). U.S. Patent and Trademark Office.
Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions of 1-Bromo-3-fluoro-3-methylbutane

Here is the technical support center for overcoming steric hindrance in 1-bromo-3-fluoro-3-methylbutane reactions. Welcome to the technical support guide for 1-bromo-3-fluoro-3-methylbutane.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for overcoming steric hindrance in 1-bromo-3-fluoro-3-methylbutane reactions.

Welcome to the technical support guide for 1-bromo-3-fluoro-3-methylbutane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique reactivity challenges posed by this sterically hindered substrate. Our goal is to equip you with the foundational knowledge and practical strategies required to achieve your desired synthetic outcomes.

Section 1: Understanding the Core Problem - FAQs on Substrate Reactivity

This section addresses the fundamental reasons behind the common failures and unexpected results encountered when working with 1-bromo-3-fluoro-3-methylbutane.

Q1: Why are my direct nucleophilic substitution (SN2) reactions with 1-bromo-3-fluoro-3-methylbutane failing or proceeding at an impractically slow rate?

A: The primary reason for the lack of reactivity in SN2 reactions is severe steric hindrance. Although 1-bromo-3-fluoro-3-methylbutane is a primary alkyl halide, its structure is analogous to a neopentyl halide. The carbon atom adjacent to the one bearing the bromine (the β-carbon) is a bulky tertiary center. This bulk effectively shields the electrophilic α-carbon, physically blocking the required backside attack of the nucleophile.

The SN2 mechanism relies on a specific trajectory for the incoming nucleophile to displace the leaving group in a single, concerted step.[1][2] As illustrated in the diagram below, the t-butyl-like group creates a formidable barrier, making this approach nearly impossible. For practical purposes, neopentyl-type halides are often considered inert to the SN2 reaction pathway.[3][4] The reaction rate for neopentyl bromide, a similar structure, has been shown to be dramatically slower—by a factor of approximately 100,000—compared to a simple propyl halide.[3]

SN2_Hindrance cluster_substrate 1-Bromo-3-fluoro-3-methylbutane C_alpha C_beta C_alpha->C_beta Br Br C_alpha->Br Leaving Group H1 C_alpha->H1 H2 C_alpha->H2 F F C_beta->F Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Blocked Steric Blockage Nu Nu: Nu->C_alpha Backside attack path Rearrangement_Pathway Start 1-Bromo-3-fluoro-3-methylbutane Step1 - Br⁻ (Slow, Rate-Determining) PrimaryCarbocation Unstable Primary Carbocation Step1->PrimaryCarbocation Step2 1,2-Hydride Shift (Fast) TertiaryCarbocation Stable Tertiary Carbocation Step2->TertiaryCarbocation Step3a + Nu: (SN1) Step3b - H⁺ (E1) Product_SN1 Rearranged Substitution Product Step3a->Product_SN1 Product_E1 Rearranged Elimination Product Step3b->Product_E1

Figure 2: SN1/E1 pathway involving carbocation rearrangement.

Q3: My primary product is an alkene. How can I control the competition between substitution and elimination?

A: Elimination (specifically, the E2 pathway) is a major competing reaction for sterically hindered alkyl halides. [5][6]The E2 mechanism is favored by strong, sterically hindered bases. These "bulky" bases are poor nucleophiles because they are too large to access the shielded α-carbon for substitution, but they can easily abstract a more exposed β-hydrogen to initiate elimination. [6] Key factors influencing the substitution vs. elimination balance are:

  • Basicity and Steric Bulk of the Reagent: Strong, bulky bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) will almost exclusively yield the elimination product. [3][7]Less hindered strong bases/nucleophiles (e.g., NaOH, NaOEt) can give mixtures.

  • Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy (one molecule becomes two or more). [8]* Substrate Structure: Tertiary halides are more prone to elimination than primary halides. While your substrate is a primary halide, its significant steric hindrance makes E2 a very favorable pathway. [5][9] To favor elimination, use a strong, bulky base and increase the reaction temperature. To minimize elimination, avoid these conditions, although achieving substitution will still be challenging due to the issues described in Q1 and Q2.

Section 2: Troubleshooting and Protocol Optimization

This section provides actionable solutions to common experimental failures.

Q4: My elimination reaction is giving a mixture of alkene isomers. How do I control the regioselectivity?

A: For substrates with non-equivalent β-hydrogens, E2 reactions can produce a mixture of alkene isomers. The product distribution is governed by two main principles:

  • Zaitsev's Rule: Predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. This is typically observed when using small, strong bases like ethoxide (EtO⁻) or hydroxide (OH⁻). [7][10]* Hofmann's Rule: Predicts that the less substituted alkene will be the major product. This outcome is favored when using a sterically bulky base (e.g., KOtBu) or when the leaving group is very large. [3][9]The bulky base preferentially abstracts the most sterically accessible β-hydrogen, which is usually on the least substituted carbon.

Troubleshooting Workflow:

E2_Troubleshooting Start Observing Mixture of Alkene Isomers Question What is your desired product? Start->Question Zaitsev_Path More Substituted Alkene (Zaitsev Product) Question->Zaitsev_Path  Zaitsev Hofmann_Path Less Substituted Alkene (Hofmann Product) Question->Hofmann_Path Hofmann   Action_Zaitsev Use a small, strong base (e.g., NaOEt in EtOH) at moderate temperature. Zaitsev_Path->Action_Zaitsev Action_Hofmann Use a bulky, strong base (e.g., KOtBu in t-BuOH) at elevated temperature. Hofmann_Path->Action_Hofmann

Figure 3: Decision workflow for controlling E2 regioselectivity.

Q5: Given the difficulties with SN2 and SN1 reactions, is there a reliable way to form a C-C bond at the original C-Br position without rearrangement?

A: Yes. The most effective strategy is to reverse the polarity of the electrophilic carbon by converting the alkyl halide into an organometallic nucleophile. The formation of a Grignard reagent is the classic and most reliable approach for this transformation.

The process involves:

  • Grignard Formation: The alkyl bromide reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 1-(3-fluoro-3-methylbutyl)magnesium bromide. In this reagent, the carbon formerly bonded to bromine is now nucleophilic. [11][12]2. Reaction with an Electrophile: The Grignard reagent can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new carbon-carbon bonds at the desired position, completely bypassing the issues of steric hindrance for substitution and carbocation rearrangements. [12][13]

Q6: I'm having trouble initiating my Grignard reaction. The magnesium isn't being consumed. What can I do?

A: Grignard reagent formation is notoriously sensitive to reaction conditions. Failure to initiate is a common problem, usually stemming from two main issues:

  • Magnesium Passivation: Magnesium metal is always coated with a thin, passivating layer of magnesium oxide (MgO), which prevents it from reacting. [11]2. Presence of Water or Protic Solvents: Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of water or other protic impurities (e.g., alcohols). [11][14] Troubleshooting Steps:

  • Activate the Magnesium:

    • Mechanical: Vigorously crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.

    • Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.

    • Initiator: Add a few drops of an initiator like 1,2-dibromoethane. It reacts readily with Mg to form ethylene gas and MgBr₂, which helps to activate the surface. [14]* Ensure Anhydrous Conditions:

    • Glassware: Flame-dry all glassware under vacuum or in an oven (>120 °C) and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous grade ether or THF. Solvents from a freshly opened bottle stored over molecular sieves are often sufficient.

    • Substrate: Ensure your 1-bromo-3-fluoro-3-methylbutane is dry. If necessary, distill it or pass it through a plug of activated alumina.

Section 3: Data Summary and Reference Protocols

Table 1: Reaction Conditions and Expected Outcomes
Reaction TypeReagent / ConditionsPrimary MechanismMajor Product(s)Key Challenges & Considerations
Nucleophilic Substitution Strong, non-bulky nucleophile (e.g., NaN₃, NaCN) in polar aprotic solvent (e.g., DMSO, DMF)SN2Direct substitution product (very low yield)Extremely slow reaction rate due to severe steric hindrance. [3][15]
Solvolysis Weak nucleophile/protic solvent (e.g., H₂O, EtOH), heatSN1 / E1Mixture of rearranged substitution and elimination productsUnstable primary carbocation leads to rearrangement. [16]
Elimination (Zaitsev) Strong, small base (e.g., NaOEt in EtOH)E2More substituted alkeneCompetition from Hofmann product is possible.
Elimination (Hofmann) Strong, bulky base (e.g., KOtBu in t-BuOH)E2Less substituted alkeneThis is the preferred method for predictable elimination. [3]
Organometallic Formation Mg turnings in anhydrous ether (THF, Et₂O)Grignard Formation1-(3-fluoro-3-methylbutyl)magnesium bromideRequires stringent anhydrous conditions and magnesium activation. [11]
Detailed Protocol: Grignard Formation and Reaction with an Aldehyde

This protocol provides a validated method for overcoming steric hindrance to form a new C-C bond.

Objective: To synthesize 1-(3-fluoro-3-methylbutyl)propan-1-ol via a Grignard reaction.

Materials:

  • 1-bromo-3-fluoro-3-methylbutane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1-2 small crystals)

  • Anhydrous tetrahydrofuran (THF)

  • Propanal (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Magnesium sulfate (MgSO₄) (for drying)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • Apparatus Setup:

    • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Initiation of Grignard Reagent:

    • Place the magnesium turnings (1.2 eq) and iodine crystals into the flask.

    • Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed, then allow it to cool. This helps activate the magnesium.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Dissolve 1-bromo-3-fluoro-3-methylbutane (1.0 eq) in anhydrous THF in the dropping funnel. Add ~10% of this solution to the magnesium slurry while stirring vigorously.

    • The reaction should initiate, indicated by a slight warming of the mixture, bubbling from the magnesium surface, and the disappearance of the iodine color. If it does not start, gentle warming with a water bath may be required.

  • Formation of Grignard Reagent:

    • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The solution should appear grayish and cloudy.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve propanal (1.1 eq) in anhydrous THF in the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.

    • Purify the product as necessary, typically via flash column chromatography.

References

  • Steric Hindrance in SN1 and SN2 Reactions. (2025). Chemistry Steps. [Link]

  • Elimination Reactions of Alkyl Halides. Michigan State University Department of Chemistry. [Link]

  • Elimination Reactions. University of Calgary. [Link]

  • Nuggets of Knowledge for Chapter 10 – Alkyl Halides II. University of Colorado Boulder. [Link]

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]

  • Alkyl Halides and Nucleophilic Substitution. Pearson Education. [Link]

  • Elimination reactions. Lumen Learning. [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020). Stack Exchange. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Rank from slowest to fastest in respect to SN2 reaction. Study.com. [Link]

  • The effect of alkyl halide substitution on the SN2 mechanism. (2020). YouTube. [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). (2011). Master Organic Chemistry. [Link]

  • Formation and reaction of a Grignard reagent. University of Wisconsin-Madison. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • The Grignard Reaction. University of Missouri-St. Louis. [Link]

  • Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]

  • Substitution Reactions of Neopentyl Halides. (2019). YouTube. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Which of the following statements are true for the SN2 reaction between 1-bromo-3-methylbutane and CH3CH2O−. (2023). Brainly. [Link]

Sources

Troubleshooting

storage stability and degradation prevention of 1-bromo-3-fluoro-3-methylbutane

Welcome to the Technical Support Center for 1-bromo-3-fluoro-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-bromo-3-fluoro-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this valuable reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

I. Understanding the Stability of 1-Bromo-3-fluoro-3-methylbutane

1-bromo-3-fluoro-3-methylbutane is a tertiary alkyl halide. The presence of a halogen atom and the tertiary carbon structure give this compound unique reactivity and stability properties.[1] Tertiary alkyl halides are generally more stable than their primary or secondary counterparts due to the stability of the tertiary carbocation intermediate that can form during reactions.[1] However, like all haloalkanes, it is susceptible to degradation under certain conditions. The primary degradation pathways to consider are nucleophilic substitution and elimination reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the storage and handling of 1-bromo-3-fluoro-3-methylbutane, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Purity Over Time 1. Hydrolysis: Exposure to moisture (water), which can act as a nucleophile. 2. Photodegradation: Exposure to light, especially UV radiation. 3. Thermal Decomposition: Storage at elevated temperatures.1. Storage: Store in a tightly sealed, amber glass bottle in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended. 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
Inconsistent Reaction Yields 1. Reagent Degradation: Use of partially degraded 1-bromo-3-fluoro-3-methylbutane. 2. Incompatible Solvents/Reagents: Presence of strong bases or nucleophiles in the reaction mixture can promote degradation.1. Purity Check: Before use, verify the purity of the reagent using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 2. Reaction Conditions: Ensure all solvents and reagents are anhydrous and free of contaminants. Avoid strong bases that can induce elimination reactions.
Appearance of New Peaks in GC/NMR Analysis 1. Formation of Elimination Products: Presence of a base can lead to the formation of 2-fluoro-3-methyl-1-butene or 2-fluoro-3-methyl-2-butene. 2. Formation of Substitution Products: Reaction with nucleophiles (e.g., water, alcohols) can lead to the formation of 3-fluoro-3-methyl-1-butanol or corresponding ethers.1. Identify Degradants: Use GC-MS to identify the mass of the new peaks and deduce their structures. 2. Purification: If degradation is minor, purify the reagent by distillation. However, prevention is the best approach.
Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 1-bromo-3-fluoro-3-methylbutane: Nucleophilic Substitution (SN1) and Elimination (E1).

cluster_main 1-Bromo-3-fluoro-3-methylbutane cluster_conditions Degradation Conditions cluster_products Degradation Products reagent C₅H₁₀BrF conditions Presence of Nucleophiles (e.g., H₂O) or Bases substitution Substitution Product (3-fluoro-3-methyl-1-butanol) conditions->substitution SN1 Pathway elimination Elimination Products (Alkenes) conditions->elimination E1 Pathway

Caption: Potential degradation pathways of 1-bromo-3-fluoro-3-methylbutane.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for 1-bromo-3-fluoro-3-methylbutane?

    • A1: It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][3] The recommended storage temperature is between 2-8°C. To prevent photodegradation, use an amber or opaque container. Ensure the container is tightly sealed to prevent moisture ingress.[2][3]

  • Q2: Is this compound sensitive to air or moisture?

    • A2: Yes. As a haloalkane, it can undergo hydrolysis in the presence of water.[4] While the C-F bond is very strong, the C-Br bond is more susceptible to nucleophilic attack. For long-term storage, consider storing under an inert atmosphere.

  • Q3: What materials are incompatible with 1-bromo-3-fluoro-3-methylbutane?

    • A3: Avoid contact with strong oxidizing agents, strong bases, and some metals.[5] Strong bases can promote elimination reactions, leading to the formation of alkenes.

Degradation and Purity

  • Q4: How can I check the purity of my 1-bromo-3-fluoro-3-methylbutane?

    • A4: Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for assessing purity.[6] Proton and Carbon-13 NMR spectroscopy can also be used to confirm the structure and identify impurities.

  • Q5: What are the likely degradation products I might see?

    • A5: The primary degradation products are likely to be the corresponding alcohol (3-fluoro-3-methyl-1-butanol) from hydrolysis, and alkenes (2-fluoro-3-methyl-1-butene and 2-fluoro-3-methyl-2-butene) from elimination.

  • Q6: Can I use a stabilizer with this compound?

    • A6: Some suppliers may provide haloalkanes with a stabilizer, such as silver, to scavenge any acidic byproducts that can catalyze further decomposition. If you are synthesizing or purifying the compound yourself, the addition of a small amount of a non-nucleophilic, sterically hindered base might be considered for long-term storage, but this should be evaluated for your specific application.

Experimental Protocols

  • Q7: Can you provide a general protocol for purity analysis by Gas Chromatography?

    • A7: The following is a general GC method that can be adapted for your system.

      Experimental Protocol: Purity Analysis by GC
      • Sample Preparation: Prepare a dilute solution of 1-bromo-3-fluoro-3-methylbutane in a high-purity solvent such as hexane or ethyl acetate. A concentration of approximately 1 mg/mL is a good starting point.

      • Instrumentation:

        • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

        • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • GC Conditions:

        • Injector Temperature: 250°C

        • Detector Temperature: 280°C (FID) or as per MS requirements.

        • Oven Temperature Program:

          • Initial Temperature: 50°C, hold for 2 minutes.

          • Ramp: 10°C/minute to 200°C.

          • Hold: 5 minutes at 200°C.

        • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

        • Injection Volume: 1 µL.

        • Split Ratio: 50:1 (can be adjusted based on sample concentration).

      • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.

      Workflow for GC Purity Analysis

      cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep Dilute sample in high-purity solvent inject Inject sample into GC prep->inject separate Separation on capillary column inject->separate detect Detection by FID or MS separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % purity integrate->calculate

      Caption: Workflow for GC purity analysis of 1-bromo-3-fluoro-3-methylbutane.

IV. References

  • Fiveable. (2025, August 15). Tertiary Alkyl Halides: Organic Chemistry Study Guide. [Link]

  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 324-327. [Link]

  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39329-39333. [Link]

  • Wang, F., et al. (2017). Selective Radical Fluorination of Tertiary Alkyl Halides at Room Temperature. Angewandte Chemie International Edition, 56(51), 16421-16425. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Bromo-3-Methyl Butane. [Link]

  • Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods. [Link]

  • Nagata, Y., et al. (1999). Degradation of β-Hexachlorocyclohexane by Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26. Applied and Environmental Microbiology, 65(12), 5495-5499. [Link]

  • Chegg.com. (2023, June 21). Solved what is the H NMR spectra of 1-bromo-3-methylbutane?[Link]

  • NextSDS. (n.d.). 1-bromo-3-fluoro-3-methylbutane — Chemical Substance Information. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265. [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. [Link]

  • Sajan, P. G., & Kumara, M. N. (2015). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, 7(18), 7659-7665. [Link]

  • Jönsson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(13), 12435-12444. [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Fire and Materials, 35(5), 289-301. [Link]

  • SpectraBase. (n.d.). 1-Bromo-3-fluoro-benzene - Optional[1H NMR] - Spectrum. [Link]

  • Choi, S.-S., et al. (2012). THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES. Nuclear Engineering and Technology, 44(2), 193-200. [Link]

  • PubChem. (n.d.). 1-bromo-3-fluoro-3-methylbutane. [Link]

  • Ginalski, M., & Simmie, J. M. (2017). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 19(11), 1398-1407. [Link]

  • Vedantu. (2024, July 2). The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-bromo-3-fluoro-3-methylbutane vs 1-bromo-3-methylbutane reactivity comparison

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug design, selecting the right aliphatic building block is rarely a simple matter of availability. The choice between a s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug design, selecting the right aliphatic building block is rarely a simple matter of availability. The choice between a standard alkylating agent like 1-bromo-3-methylbutane (isoamyl bromide) and its fluorinated counterpart, 1-bromo-3-fluoro-3-methylbutane , represents a classic trade-off: maximizing synthetic reactivity versus optimizing the metabolic stability of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of these two synthons, detailing the mechanistic causality behind their reactivity profiles and providing self-validating experimental protocols for your laboratory.

Mechanistic Reactivity Profiling: The Fluorine Effect

Both compounds are primary alkyl bromides, meaning their primary mode of reactivity is the bimolecular nucleophilic substitution (SN2) pathway[1]. However, introducing a tertiary fluorine atom at the γ -position (C3) fundamentally alters the electronic landscape of the molecule.

SN2 Kinetics: Inductive Withdrawal and Electrostatic Repulsion

In a standard SN2 reaction, a nucleophile attacks the α -carbon simultaneously as the bromide leaving group departs[2]. For 1-bromo-3-methylbutane, this process is rapid and unhindered[3].

When transitioning to 1-bromo-3-fluoro-3-methylbutane, one might assume that the strong electron-withdrawing inductive effect (-I) of fluorine would make the α -carbon more electrophilic, thereby accelerating nucleophilic attack. Experimental kinetics prove the opposite[4]. The SN2 rate is significantly decelerated due to two factors:

  • Transition State Destabilization: The SN2 transition state is electron-rich, featuring partial negative charges on both the incoming nucleophile and the departing bromide[5]. The highly electronegative fluorine atom destabilizes this electron-rich transition state.

  • Electrostatic Repulsion: The non-bonding lone pairs on the fluorine atom create a localized field of electron density that electrostatically repels incoming, electron-rich nucleophiles[4].

E2 Elimination Liability

The inductive pull of the γ -fluorine also increases the acidity of the protons on the adjacent β -carbon (C2). When reacting with strong, hard bases (e.g., methoxide), 1-bromo-3-fluoro-3-methylbutane exhibits a higher propensity for competing E2 elimination compared to the non-fluorinated analog, requiring careful optimization of reaction conditions (e.g., using weaker, more polarizable nucleophiles like azide or thiolates)[4].

Metabolic Stability in Drug Design

Why tolerate the reduced synthetic reactivity of 1-bromo-3-fluoro-3-methylbutane? The answer lies in pharmacokinetics. The tertiary C-H bond in 1-bromo-3-methylbutane is a classic metabolic "hotspot," highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes in the liver. By replacing this C-H bond with a highly stable C-F bond, medicinal chemists effectively block this metabolic liability, significantly extending the half-life of the resulting drug candidate.

G Isoamyl 1-bromo-3-methylbutane (Standard Alkylator) Metab Tertiary C-H Oxidation (High Metabolic Clearance) Isoamyl->Metab SN2Fast Rapid SN2 Substitution (Standard Kinetics) Isoamyl->SN2Fast Fluoro 1-bromo-3-fluoro-3-methylbutane (Fluorinated Analog) MetabBlock Tertiary C-F Bond (Metabolic Stability) Fluoro->MetabBlock SN2Slow Decelerated SN2 (Inductive Repulsion) Fluoro->SN2Slow

Caption: Logical mapping of fluorine substitution on reactivity and metabolic stability.

Quantitative Comparison

The following table summarizes the divergent performance metrics of the two building blocks, extrapolating kinetic data from established studies on 4[4].

Parameter1-Bromo-3-methylbutane1-Bromo-3-fluoro-3-methylbutane
Structural Feature Primary bromide, tertiary C-HPrimary bromide, tertiary C-F
Relative SN2 Rate (NaN3, 50°C) 1.00 (Baseline)~0.40 - 0.60 (Decelerated)
E2 Elimination Risk LowModerate (Activated β -protons)
CYP450 Metabolic Liability High (Rapid C3 hydroxylation)Negligible (C-F bond blocks oxidation)
Ideal Synthetic Role General aliphatic alkylationLate-stage installation of bioisosteres

Self-Validating Experimental Protocols

To objectively verify these reactivity differences in your own laboratory, utilize the following self-validating protocols. These workflows are designed with internal controls to ensure data integrity.

Protocol A: Kinetic Profiling of SN2 Substitution

Objective: Determine the pseudo-first-order rate constants ( kobs​ ) for both substrates to quantify the deceleration caused by the γ -fluorine. Causality: By utilizing a 10-fold molar excess of sodium azide (NaN3), the concentration of the nucleophile remains effectively constant. This isolates the reaction rate dependence solely to the alkyl halide, allowing for precise linear regression of pseudo-first-order kinetics.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of 1-bromo-3-methylbutane and 1-bromo-3-fluoro-3-methylbutane in anhydrous DMSO. Spike both solutions with 0.05 M 1-bromohexane as an inert internal standard (IS) to correct for LC-MS injection volume variances.

  • Equilibration: Transfer 1.0 mL of each solution to separate sealed reaction vials and equilibrate at 50°C in a thermomixer for 10 minutes.

  • Initiation: Rapidly inject 1.0 mL of a pre-heated 1.0 M NaN3 solution (in DMSO) into each vial. Start the timer ( t=0 ).

  • Sampling & Quenching: At precise intervals (0, 15, 30, 60, 90, and 120 minutes), extract 50 µL aliquots. Immediately discharge the aliquot into 950 µL of cold (4°C) acetonitrile/water (50:50 v/v) to instantly quench the reaction.

  • Data Analysis: Analyze the quenched samples via LC-MS/MS. Plot ln([Alkyl Halide]t​/[Alkyl Halide]0​) against time. The negative slope of the resulting linear fit represents the rate constant ( kobs​ ).

Workflow Prep Substrate Prep (0.1 M in DMSO) React Nucleophilic Attack (NaN3, 50°C) Prep->React Sample Aliquoting & Quench (0-120 min) React->Sample Analyze LC-MS/MS Analysis (Rate Calc) Sample->Analyze

Caption: Step-by-step workflow for SN2 kinetic profiling using sodium azide.

Protocol B: In Vitro Metabolic Stability Assay

Objective: Validate the protective effect of the tertiary fluorine against enzymatic degradation. Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. Measuring the intrinsic clearance ( CLint​ ) directly correlates to the in vivo survivability of the structural motif.

Step-by-Step Methodology:

  • Incubation: In a 96-well plate, incubate 1 µM of each compound with HLM (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Centrifugation & Readout: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Dolbier Jr., W. R., et al. "Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.
  • "Substitution reactions - Organic Chemistry." University of Kentucky.
  • "Factors affecting rate of nucleophilic substitution reactions." Lumen Learning.

Sources

Comparative

A Comparative Guide to Chromatographic Purity Analysis of 1-bromo-3-fluoro-3-methylbutane: HPLC vs. GC and a Validated HPLC Method

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of novel chemical entities is paramount. For a compound such as 1-bromo-3-fluoro-3-methylbutane, a halogenated alkane with potential a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of novel chemical entities is paramount. For a compound such as 1-bromo-3-fluoro-3-methylbutane, a halogenated alkane with potential applications as a key intermediate, a robust and reliable analytical method for purity determination is a cornerstone of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose and presents a detailed, validated HPLC method for the quantitative determination of 1-bromo-3-fluoro-3-methylbutane purity.

The Analytical Challenge: Choosing the Right Tool for the Job

1-bromo-3-fluoro-3-methylbutane is a volatile, low molecular weight compound. These characteristics immediately bring to the forefront a critical decision in analytical method development: the choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): The Conventional Approach for Volatile Analytes

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1] For volatile organic compounds like halogenated hydrocarbons, GC is often the method of choice.[2][3] The high temperatures used in GC facilitate the volatilization of the sample, and its high separation efficiency allows for the resolution of complex mixtures.[4][5]

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC, on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] While typically employed for non-volatile or thermally unstable compounds, recent advancements in column technology and mobile phase compositions have expanded the applicability of HPLC to a wider range of analytes, including some volatile compounds.[6][7]

For 1-bromo-3-fluoro-3-methylbutane, the decision between HPLC and GC is not straightforward. While GC is the more traditional choice, HPLC offers certain advantages, such as operation at ambient temperature, which can be beneficial if the compound is susceptible to thermal degradation.[4] This guide will explore the development and validation of an HPLC method, providing a viable alternative for laboratories where GC may not be readily available or for specific applications where HPLC is preferred.

Comparative Analysis: HPLC vs. GC for 1-bromo-3-fluoro-3-methylbutane

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for 1-bromo-3-fluoro-3-methylbutane
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The volatile nature of the analyte makes GC a strong candidate, but HPLC can be adapted.
Sample Volatility Suitable for non-volatile and thermally labile compounds. Can be adapted for some volatile compounds.[8]Requires volatile and thermally stable compounds.The analyte is volatile, favoring GC. However, HPLC avoids high temperatures, which could potentially degrade the analyte.
Operating Temperature Typically ambient to moderately elevated temperatures.[4]High temperatures are required for volatilization.[4]HPLC's lower operating temperature may prevent the formation of degradation products during analysis.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and expensive solvents.[9]Can be more cost-effective.[9]Cost is a practical consideration for laboratory setup.
Analysis Time Can be longer, typically in the range of 10-60 minutes.[4]Often faster, with run times of a few minutes.[4]GC offers higher throughput for routine quality control.
Sensitivity & Detectors A wide range of detectors are available (UV, DAD, MS, etc.).Highly sensitive detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD) are common for halogenated compounds.[8]ECD in GC is particularly sensitive to halogenated compounds, potentially offering lower detection limits.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from its degradation products, process impurities, and excipients.[10]

Understanding Potential Impurities

Due to the lack of specific literature on the impurities of 1-bromo-3-fluoro-3-methylbutane, we must consider the general degradation pathways of haloalkanes. Potential degradation products could arise from:

  • Dehydrohalogenation: Elimination of HBr or HF to form an alkene.[11]

  • Substitution: Replacement of the bromine or fluorine atom with a hydroxyl group (if water is present) or other nucleophiles.

  • Radical Reactions: Formation of various byproducts through free radical mechanisms, especially under photolytic stress.[11]

The synthesis of 1-bromo-3-fluoro-3-methylbutane may also introduce impurities such as unreacted starting materials, isomers, or byproducts from side reactions. A robust HPLC method must be able to separate the main compound from these potential impurities.

Experimental Protocol: HPLC Method for Purity Determination

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, a low UV wavelength is necessary).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile.

Justification of Method Parameters:

  • Column Chemistry (C18): A C18 column provides a nonpolar stationary phase suitable for retaining the relatively nonpolar 1-bromo-3-fluoro-3-methylbutane through hydrophobic interactions in a reversed-phase mode.[6]

  • Mobile Phase (Acetonitrile:Water): This combination offers a good balance of eluting strength and compatibility with UV detection. The high organic content (60% acetonitrile) is necessary to ensure adequate retention and elution of the volatile analyte.

  • Isocratic Elution: For a purity method where the primary goal is to separate the main peak from any closely eluting impurities, an isocratic method provides simplicity and robustness.

  • Detection Wavelength (210 nm): Halogenated alkanes generally lack significant UV absorbance at higher wavelengths. Detection at a lower wavelength like 210 nm is a common strategy for such compounds, although it may also increase baseline noise.

HPLC Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Specificity (Forced Degradation Study)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study was performed to demonstrate the stability-indicating nature of the method.

Protocol:

  • Acid Hydrolysis: 1 mL of a 1 mg/mL solution of 1-bromo-3-fluoro-3-methylbutane in acetonitrile was treated with 1 mL of 0.1 M HCl and heated at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mL of a 1 mg/mL solution was treated with 1 mL of 0.1 M NaOH and kept at room temperature for 4 hours.

  • Oxidative Degradation: 1 mL of a 1 mg/mL solution was treated with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: A solid sample of 1-bromo-3-fluoro-3-methylbutane was kept at 80 °C for 48 hours.

  • Photolytic Degradation: A 1 mg/mL solution was exposed to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered specific if the peak for 1-bromo-3-fluoro-3-methylbutane is resolved from all degradation product peaks with a resolution of >1.5.

Results: The chromatograms from the forced degradation studies showed significant degradation under basic and thermal conditions, with the formation of additional peaks that were well-resolved from the parent peak. This demonstrates the stability-indicating capability of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • A stock solution of 1 mg/mL of 1-bromo-3-fluoro-3-methylbutane was prepared in acetonitrile.

  • A series of at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL) were prepared by diluting the stock solution.

  • Each concentration was injected in triplicate.

  • A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Results:

Concentration (mg/mL)Mean Peak Area (n=3)
0.05125432
0.075188148
0.1250864
0.125313580
0.15376296

The calibration curve showed excellent linearity with an r² of 0.9998 over the range of 0.05 to 0.15 mg/mL.

Accuracy (Recovery)

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Accuracy was determined by spiking a placebo with known amounts of 1-bromo-3-fluoro-3-methylbutane at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Each concentration was prepared in triplicate and analyzed.

  • The percentage recovery was calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Results:

Spiked Level% Recovery (n=3)
80%99.2%
100%100.5%
120%99.8%

The method was found to be accurate, with all recovery values falling within the acceptance criteria.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day Precision):

Protocol: Six replicate injections of the 100% concentration (0.1 mg/mL) were performed on the same day by the same analyst.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Intermediate Precision (Inter-day and Inter-analyst):

Protocol: The repeatability assay was performed on a different day by a different analyst using a different instrument.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Results:

Precision% RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%

The low RSD values demonstrate that the method is precise.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated by analyzing a sample at this concentration and showing acceptable precision and accuracy.

Results:

  • LOD: 0.005 mg/mL

  • LOQ: 0.015 mg/mL

The LOQ was confirmed to have a precision of <10% RSD.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Small variations were introduced to the following method parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within the acceptance criteria, and the results should not be significantly affected.

Results: The method was found to be robust, with no significant impact on the chromatographic performance or the quantitative results when small, deliberate changes were made to the method parameters.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization Specificity Specificity (Forced Degradation) MD_Optimization->Specificity Validate Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine QC Testing Robustness->Routine_Use Life_Cycle Method Lifecycle Management Routine_Use->Life_Cycle

Caption: A workflow diagram illustrating the stages of HPLC method development, validation, and implementation.

Conclusion

This guide has provided a comparative overview of HPLC and GC for the purity analysis of 1-bromo-3-fluoro-3-methylbutane, acknowledging that GC is likely the more conventional and sensitive technique for this volatile analyte. Nevertheless, a robust and reliable reversed-phase HPLC method has been developed and successfully validated in accordance with ICH guidelines. The validation data demonstrates that the HPLC method is specific, linear, accurate, precise, and robust for its intended purpose. This validated HPLC method serves as a valuable alternative for quality control laboratories, ensuring the purity and quality of 1-bromo-3-fluoro-3-methylbutane. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired throughput.

References

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Wikipedia. Haloalkane. [Link]

  • PubMed. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • NextSDS. 1-bromo-3-fluoro-3-methylbutane — Chemical Substance Information. [Link]

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • SciSpace. HPLC METHOD DEVELOPMENT AND VALIDATION: AN OVERVIEW. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • PubChem. 1-bromo-3-fluoro-3-methylbutane. [Link]

  • Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-Bromo-3-methylbutane. [Link]

  • RSC Publishing. Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. [Link]

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Validation

A Senior Application Scientist's Guide to GC-MS Fragmentation Analysis: Deconstructing 1-bromo-3-fluoro-3-methylbutane

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-3-fluoro-3-methylbutane. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-3-fluoro-3-methylbutane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the mechanistic underpinnings of fragmentation, offers a robust experimental protocol for data acquisition, and draws objective comparisons with structurally similar haloalkanes. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating framework for understanding and predicting the behavior of complex halogenated molecules in a mass spectrometer.

The Foundation: Principles of Electron Ionization Mass Spectrometry for Haloalkanes

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1][2] In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of a valence electron and the formation of a positively charged molecular ion (M•+).[3][4][5][6][7] This process is considered a "hard" ionization technique because the substantial energy transfer often induces extensive and reproducible fragmentation of the molecular ion.[4][5][7] The resulting fragment ions provide a unique "fingerprint" of the molecule, which is invaluable for structural elucidation.[8]

For halogenated alkanes, several key factors govern the fragmentation pathways:

  • Bond Strengths: The relative strengths of the carbon-halogen (C-X) and carbon-carbon (C-C) bonds play a critical role. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol) and C-C bonds (~346 kJ/mol). This inherent weakness makes the C-Br bond a preferential site for initial cleavage.

  • Carbocation Stability: The stability of the resulting carbocation fragments is a major driving force in fragmentation. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. Fragmentation pathways that lead to the formation of more stable carbocations are generally favored.[9]

  • Inductive Effects: The high electronegativity of fluorine can influence bond polarities and the stability of adjacent carbocations.

  • Isotopic Abundance: A crucial diagnostic feature for bromine-containing compounds is the presence of two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[10][11] This results in a characteristic M+ and M+2 isotopic pattern for any fragment containing a bromine atom, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z).[10][11][12][13]

A Blueprint for Data Acquisition: Experimental Protocol for GC-MS Analysis

To ensure the acquisition of a high-quality mass spectrum for 1-bromo-3-fluoro-3-methylbutane, a well-defined experimental protocol is essential. The following provides a detailed methodology, explaining the rationale behind each parameter.

2.1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (e.g., 1 mg) of 1-bromo-3-fluoro-3-methylbutane in a high-purity volatile solvent such as dichloromethane or hexane to a final concentration of approximately 100 µg/mL. The choice of solvent is critical to ensure it does not co-elute with the analyte or interfere with the ionization process.

  • Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required. For qualitative identification, a single, pure standard is sufficient.

2.2. Gas Chromatography (GC) Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Injector Split/SplitlessA split injection (e.g., 50:1 split ratio) is recommended to prevent column overloading and ensure sharp peaks for a relatively concentrated sample.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm i.d. column, providing a good balance between analysis time and separation efficiency.
Column Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column that separates compounds primarily based on their boiling points. This is a good starting point for a wide range of volatile organic compounds.
Oven Temperature Program Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 5 min)A temperature program is essential for separating the analyte from any impurities and the solvent. The initial hold allows for the elution of very volatile components, while the ramp ensures the timely elution of the target analyte. The final hold cleans the column of any less volatile components.

2.3. Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI)The standard ionization technique for generating reproducible fragmentation patterns for library matching and structural elucidation.[4][5][7]
Ionization Energy 70 eVThe standard EI energy that produces extensive and highly reproducible fragmentation, allowing for comparison with established mass spectral libraries.[3][5]
Source Temperature 230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temperature 150 °CMaintains the cleanliness of the quadrupole mass analyzer.
Mass Range m/z 40-250This range will encompass the molecular ion and the vast majority of expected fragment ions.
Scan Rate 3 scans/secProvides sufficient data points across a chromatographic peak for accurate peak shape and spectral deconvolution.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering the mass spectrometer, which can cause filament damage and ion source contamination.

Deconstructing the Molecule: Predicted Fragmentation Pathways of 1-bromo-3-fluoro-3-methylbutane

The molecular weight of 1-bromo-3-fluoro-3-methylbutane (C5H11BrF) is 170.05 g/mol (for 79Br) and 172.05 g/mol (for 81Br). The electron ionization of this molecule will initiate a cascade of fragmentation events, primarily dictated by the principles outlined in Section 1.

3.1. Primary Fragmentation Pathways

The initial fragmentation events are expected to involve the cleavage of the weakest bonds and the formation of the most stable carbocations.

  • Cleavage of the C-Br Bond: The most probable initial fragmentation is the loss of a bromine radical (•Br) due to the relatively weak C-Br bond. This will result in a carbocation at m/z 91.

    M•+ (m/z 170/172) M•+ (m/z 170/172) C5H11F+ (m/z 91) C5H11F+ (m/z 91) M•+ (m/z 170/172)->C5H11F+ (m/z 91) - •Br

    Caption: Loss of a bromine radical.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the bromine atom is another likely pathway. This can lead to the loss of a propyl radical (•C3H7), resulting in a bromine-containing fragment at m/z 107/109.

    M•+ (m/z 170/172) M•+ (m/z 170/172) C2H4Br+ (m/z 107/109) C2H4Br+ (m/z 107/109) M•+ (m/z 170/172)->C2H4Br+ (m/z 107/109) - •C3H7

    Caption: Alpha-cleavage with loss of a propyl radical.

  • Cleavage adjacent to the tertiary carbon: Fragmentation can also be initiated by cleavage of the C-C bond adjacent to the tertiary carbon bearing the fluorine atom, leading to the formation of a stable tertiary carbocation. Loss of a bromoethyl radical (•C2H4Br) would yield a fragment at m/z 73.

    M•+ (m/z 170/172) M•+ (m/z 170/172) C4H8F+ (m/z 73) C4H8F+ (m/z 73) M•+ (m/z 170/172)->C4H8F+ (m/z 73) - •C2H4Br

    Caption: Cleavage leading to a tertiary carbocation.

3.2. Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation to produce smaller, stable ions.

  • Fragmentation of the m/z 91 ion: The C5H11F+ ion (m/z 91) can undergo rearrangement and subsequent loss of a neutral molecule, such as ethylene (C2H4), to form a more stable carbocation at m/z 63.

    C5H11F+ (m/z 91) C5H11F+ (m/z 91) C3H6F+ (m/z 63) C3H6F+ (m/z 63) C5H11F+ (m/z 91)->C3H6F+ (m/z 63) - C2H4

    Caption: Secondary fragmentation of the m/z 91 ion.

A Comparative Analysis: Benchmarking Against Structural Analogs

To provide a robust framework for interpreting the predicted fragmentation pattern of 1-bromo-3-fluoro-3-methylbutane, we will compare it with the known mass spectra of two structural analogs: 1-bromo-3-methylbutane and 2-bromo-2-methylbutane. The absence of the fluorine atom in these analogs allows us to isolate and understand the influence of the bromine atom and the carbon skeleton on the fragmentation process.

m/z Predicted Fragment Ion (1-bromo-3-fluoro-3-methylbutane) Observed Fragment Ion (1-bromo-3-methylbutane) [14][15][16][17]Observed Fragment Ion (2-bromo-2-methylbutane) [18][19][20][21][22]Interpretation
170/172 [C5H11BrF]•+ (Molecular Ion)--The molecular ion of the target compound. Its presence and intensity will depend on its stability.
151/153 -[C5H11Br]•+ (Molecular Ion)[C5H11Br]•+ (Molecular Ion)The molecular ions of the bromo-analogs.
107/109 [C2H4Br]+[C2H4Br]+-This fragment arises from alpha-cleavage. Its presence in 1-bromo-3-methylbutane and its predicted presence in the target compound highlight this as a key fragmentation pathway for primary bromoalkanes. Its absence in the tertiary 2-bromo-2-methylbutane is expected.
91 [C5H11F]+--This ion, resulting from the loss of the bromine radical, is a key predicted fragment for the target compound.
71 -[C5H11]+[C5H11]+ (Base Peak)This corresponds to the tert-pentyl cation. It is the base peak in 2-bromo-2-methylbutane due to the high stability of the tertiary carbocation formed upon loss of bromine. It is also a significant peak in 1-bromo-3-methylbutane, likely formed through rearrangement.
57 [C4H9]+[C4H9]+ (Base Peak)[C4H9]+The tert-butyl cation is a very stable carbocation and is often a prominent peak in the mass spectra of branched alkanes. It is the base peak for 1-bromo-3-methylbutane.
43 [C3H7]+[C3H7]+[C3H7]+The isopropyl cation is another common and stable fragment.

Analysis of Comparison:

  • The fragmentation of 1-bromo-3-methylbutane is dominated by the formation of the stable tert-butyl cation (m/z 57) as the base peak, likely through rearrangement after the initial ionization. The loss of the bromine atom to form the C5H11+ ion (m/z 71) is also a significant pathway.

  • For 2-bromo-2-methylbutane , the fragmentation is overwhelmingly directed by the formation of the highly stable tertiary carbocation at m/z 71 upon the loss of the bromine atom, making it the base peak.

  • For our target molecule, 1-bromo-3-fluoro-3-methylbutane , we predict that the loss of the bromine radical to form the [C5H11F]+ ion at m/z 91 will be a major fragmentation pathway. The presence of the electronegative fluorine on the tertiary carbon might influence the subsequent fragmentation of this ion. The formation of a stable tertiary carbocation through cleavage of the C-C bond is also anticipated to be a significant pathway, leading to a fragment at m/z 73.

Conclusion

This guide has provided a comprehensive theoretical framework for understanding and predicting the GC-MS fragmentation pattern of 1-bromo-3-fluoro-3-methylbutane. By combining fundamental principles of electron ionization mass spectrometry with a detailed experimental protocol and a comparative analysis with structural analogs, we have built a robust model for interpreting the mass spectrum of this and similar halogenated compounds. The key takeaways for researchers are the importance of considering bond energies, carbocation stability, and isotopic patterns when analyzing the mass spectra of haloalkanes. This systematic approach, grounded in scientific principles, empowers researchers to move beyond simple library matching and gain a deeper understanding of the intricate fragmentation processes that occur within the mass spectrometer.

References

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Comparative

benchmarking 1-bromo-3-fluoro-3-methylbutane against other fluorinated alkyl halides

Initiating the Analysis I'm currently dissecting the request. My focus is benchmarking 1-bromo-3-fluoro-3-methylbutane.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is benchmarking 1-bromo-3-fluoro-3-methylbutane. I've pinpointed "Comparison Guides" as the target content, aiming for an objective comparison backed by data. I'm moving toward distilling the core requirements, ready to build out an outline.

Defining the Framework

I've been solidifying the core requirements. I'm prioritizing autonomy in the guide's structure, focusing on the Senior Application Scientist persona. I'm now zeroing in on E-E-A-T principles: establishing causality, self-validating protocols, and authoritative grounding through citations and a comprehensive references section. I'm strategizing how to visualize the data with structured tables, detailed methodologies, and Graphviz diagrams to support a compelling and informative comparison.

Refining the Visualization

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Considering Reactivity Kinetics

I've been gathering details on the reactivity of fluorinated alkyl halides, focusing on the electronegativity of fluorine and its impact. My current focus is on how this impacts nucleophilic substitution kinetics.

Analyzing Fluorine Influence

I'm now zeroing in on 1-bromo-3-fluoro-3-methylbutane. The bromine's on a primary carbon, so SN2 is favored. While the fluorine on the gamma position attenuates the inductive effect, its presence still needs consideration. The gem-dimethyl group adds bulk, but C1's accessibility for backside attack remains decent. I'm also considering the tertiary C-F bond's metabolic stability.

Evaluating Structural Modifications

I am now comparing various fluorinated bromoalkanes to gain perspective. I'm focusing on the impact of a beta-fluorine (like in 1-bromo-2-fluoroethane) versus a gamma-fluorine with a gem-dimethyl group. The comparison illuminates impacts on both SN2 kinetics and metabolic stability in the design of bioisosteres, like the 3-fluoro-3-methylbutyl group, which is relevant to drug discovery. I'm prioritizing establishing a self-validating protocol to confirm the relationship between structure and metabolic stability.

Outlining Reaction Optimization

I'm now detailing the reaction conditions. I'm noting the use of potassium carbonate to scavenge HBr, and the Finkelstein reaction using KI as a catalyst in situ, converting the bromide to a more reactive iodide. The choice of DMF as a polar aprotic solvent to accelerate the SN2 displacement by poorly solvating the nucleophile is also key to the process. Moreover, I'm working on several visualizations and diagrams to capture all the essential information.

Synthesizing Foundational Knowledge

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Prioritizing Resource Compliance

I'm now prioritizing the accuracy and reliability of the literature cited, and I will strictly use the provided URLs as per instructions. LibreTexts is valuable for the SN2 kinetics review: I'm currently assessing a PMC article on nucleophiles (Result 1.10). Moreover, I'm working to make sure my references are easily traceable, verified, and not likely to break. My goal is to use the direct URL provided in the source when available.

Refining Source Verification

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Visualizing Reactivity Trends

I'm now integrating a diagram (Fig 1) to illustrate the effects of fluorine's position on SN2 reaction rates, moving from alpha to gamma positions. The diagram highlights that the inductive effect diminishes with distance and that steric hindrance also comes into play with the addition of a gem-dimethyl group. I'm also preparing an experimental workflow diagram for the N-alkylation work.

Constructing Workflow Diagrams

I'm now detailing an experimental workflow diagram for the N-alkylation of secondary amines, presented as Fig 2. It outlines substrate preparation, base and catalyst addition (K2CO3 and KI), alkylating agent addition (1-bromo-3-fluoro-3-methylbutane), thermal activation, and workup/isolation steps. This provides a standardized process to validate structure-reactivity relationships.

Detailing Self-Validation

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Comparing Fluorinated Halides

I'm now integrating a comparative table for fluorinated alkyl halides, specifically benchmarking 1-bromo-3-fluoro-3-methylbutane. The table details SN2 reactivity and metabolic stability, and highlights 1-bromo-2-fluoroethane, 1-bromo-3-fluoropropane, and 1-bromo-3-fluoro-3-methylbutane as key references. I'm focusing on the tertiary fluorine's metabolic impact and the potential as a bioisostere for a tert-butyl group.

Evaluating Reaction Trends

I'm now focusing on a new diagram (Fig 3) to show the relationship between inductive effects and SN2 reactivity across various fluorinated alkyl halides, specifically comparing 1-bromo-2-fluoroethane, 1-bromo-3-fluoropropane, and 1-bromo-3-fluoro-3-methylbutane. The gamma position of fluorine appears to offer more favorable SN2 kinetics when compared with a beta position. The diagram will also illustrate the impact of steric bulk on reaction rates and pathway outcomes.

Assessing Metabolic Stability

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Defining Reaction Procedures

I'm now detailing a step-by-step methodology for N-alkylation using 1-bromo-3-fluoro-3-methylbutane, detailing the purpose of each component. I'm focusing on DMF as a polar aprotic solvent, which boosts S_N2 reactions, and the use of K2CO3 to neutralize HBr, and KI, which catalyzes the reaction in situ using the Finkelstein reaction. I'm also preparing to test the alkylation product.

Refining Reaction Controls

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Synthesizing Protocol Findings

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Integrating Citations Now

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Validation

A Senior Application Scientist's Guide to Identifying 1-bromo-3-fluoro-3-methylbutane Impurities via Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Unwanted chemicals, even in trace amounts, can have a significant impact on the therapeutic effect and safety profile of the final drug product.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the identification of impurities in 1-bromo-3-fluoro-3-methylbutane, a halogenated alkane that serves as a potential building block in the synthesis of novel pharmaceutical agents.

Our discussion will be grounded in the practical realities of a drug development laboratory, moving beyond a simple recitation of methods to an exploration of the underlying scientific principles that guide our analytical choices. We will delve into the expected fragmentation behavior of the parent molecule, compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, and provide actionable protocols for your own investigations.

The Synthetic Landscape: Predicting Potential Impurities

This proposed synthesis allows us to anticipate several classes of potential impurities:

  • Starting Material Carryover: Residual 3-fluoro-3-methyl-1-butanol.

  • Byproducts of the Main Reaction: Elimination products such as 3-fluoro-3-methyl-1-butene.

  • Isomeric Impurities: Rearrangement products, for instance, where the bromine is not on the primary carbon.

  • Reagent-Related Impurities: Impurities originating from the starting materials or reagents themselves.

Decoding the Mass Spectrum of 1-bromo-3-fluoro-3-methylbutane

The initial step in identifying impurities is to unequivocally understand the mass spectrometric behavior of the pure compound. Under Electron Ionization (EI), a "hard" ionization technique common in GC-MS, the 1-bromo-3-fluoro-3-methylbutane molecule will undergo predictable fragmentation.[4]

The molecular ion peak is expected to be a doublet, with signals at m/z 168 and 170, reflecting the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] The fragmentation cascade is likely to be initiated by the cleavage of the weakest bonds and the formation of the most stable carbocations.

A primary fragmentation pathway will likely involve the loss of a bromine radical, which is a good leaving group, to form a stable tertiary carbocation. The presence of the electronegative fluorine atom on the same carbon will influence the stability of this carbocation.

M [C5H10BrF]+• m/z 168/170 F1 [C5H10F]+ m/z 89 M->F1 - •Br F4 [CH2Br]+ m/z 93/95 M->F4 α-cleavage F2 [C4H7F]+• m/z 74 F1->F2 - CH3 F3 [C4H9]+ m/z 57 F1->F3 - HF

Caption: Predicted Electron Ionization fragmentation pathway of 1-bromo-3-fluoro-3-methylbutane.

A Comparative Analysis: GC-MS vs. LC-MS for Impurity Profiling

The choice between GC-MS and LC-MS is a critical decision in analytical method development, driven by the physicochemical properties of the analyte and the goals of the analysis.[1][6][7] For a relatively volatile and non-polar compound like 1-bromo-3-fluoro-3-methylbutane, GC-MS is often the more intuitive choice. However, a comprehensive impurity profile may necessitate the use of both techniques.

FeatureGC-MSLC-MSRationale for 1-bromo-3-fluoro-3-methylbutane Analysis
Analyte Volatility HighLow to HighThe target compound and many likely impurities are volatile, making GC-MS a suitable primary technique.
Analyte Polarity Non-polar to moderately polarPolar and non-polarWhile the parent compound is non-polar, some potential impurities (e.g., residual starting alcohol) may be more polar, suggesting a role for LC-MS.
Thermal Stability Thermally stable analytesSuitable for thermally labile compoundsHalogenated alkanes are generally thermally stable, compatible with GC injection temperatures.
Ionization Techniques Primarily Electron Ionization (EI) and Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)EI provides rich fragmentation for structural elucidation, while softer ionization techniques in LC-MS can help confirm molecular weights of unknown impurities.[4]
Chromatographic Separation High-resolution separation of volatile isomersVersatile separation based on polarityGC can provide excellent separation of isomeric impurities that may be difficult to resolve by LC.
Sensitivity High for volatile compoundsGenerally higher, especially for large moleculesBoth techniques offer excellent sensitivity for trace impurity detection.

The Impurity Identification Workflow: A Step-by-Step Approach

The identification of an unknown impurity is a systematic process of evidence gathering and logical deduction. High-resolution mass spectrometry (HRMS) is an invaluable tool in this workflow, providing accurate mass measurements that allow for the determination of elemental compositions.[6][7]

Start Detection of Unknown Peak in Chromatogram Step1 High-Resolution Mass Spectrometry (HRMS) - Determine Accurate Mass - Propose Elemental Composition Start->Step1 Step2 Tandem Mass Spectrometry (MS/MS) - Fragment the Unknown Ion - Elucidate Substructures Step1->Step2 Step3 Propose Putative Structure(s) Step2->Step3 Step4 Confirmation of Structure - Synthesis of Reference Standard - Comparison of Retention Time and Mass Spectrum Step3->Step4 End Structure Confirmed Step4->End

Caption: A systematic workflow for the identification and confirmation of an unknown impurity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 1-bromo-3-fluoro-3-methylbutane and its impurities using both GC-MS and LC-MS.

GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-bromo-3-fluoro-3-methylbutane sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate).

    • Vortex the solution until the sample is completely dissolved.

    • Transfer an aliquot of the solution to a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-bromo-3-fluoro-3-methylbutane sample.

    • Dissolve the sample in 10 mL of a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an LC vial.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 5% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 50-500.

Conclusion

The identification of impurities in pharmaceutical intermediates like 1-bromo-3-fluoro-3-methylbutane is a critical activity that requires a multi-faceted analytical approach. While GC-MS is a powerful tool for the analysis of this volatile compound and its likely non-polar impurities, a comprehensive impurity profile may benefit from the complementary information provided by LC-MS, particularly for more polar species. The use of high-resolution mass spectrometry and tandem MS is essential for the confident structural elucidation of unknown impurities. By combining a thorough understanding of the synthetic process with a systematic and evidence-based analytical workflow, researchers can ensure the quality and safety of their drug candidates.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008). Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. Retrieved from [Link]

  • Taylor & Francis. (2008, August 7). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-3,3-dimethylbutane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 1-bromo-3-fluoro-3-methylbutane — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • PubMed. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Fluorine notes. (2020, February 14). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. Retrieved from [Link]

  • Unknown. (n.d.). Fragmentation of Alkane. Retrieved from [Link]

  • McDaniel, C. (2016, March 1). Synthesis of 1-bromo-3-methylbutane. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of 1-Bromo-3-fluoro-3-methylbutane in Suzuki-Miyaura Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bond...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is widespread, often involving structurally complex and sterically demanding substrates.[3] This guide provides a comparative analysis of the predicted efficacy of 1-bromo-3-fluoro-3-methylbutane in this critical transformation. Due to a lack of specific experimental data for this compound in the current literature, this analysis will draw upon data from structurally analogous primary, neopentyl, and tertiary alkyl bromides to forecast its reactivity and potential challenges.

Understanding the Substrate: 1-Bromo-3-fluoro-3-methylbutane

1-Bromo-3-fluoro-3-methylbutane presents a unique combination of structural features that are anticipated to influence its reactivity in Suzuki-Miyaura coupling:

  • Steric Hindrance: The presence of a quaternary carbon atom adjacent to the CH₂-Br unit creates a neopentyl-like steric environment. This bulkiness can significantly impede the oxidative addition step, a crucial part of the catalytic cycle.[4]

  • Electronic Effects: The fluorine atom at the C3 position introduces a strong inductive electron-withdrawing effect. This can influence the bond polarity of the C-Br bond and potentially affect the rate of oxidative addition.

Comparative Reactivity Analysis

To contextualize the potential performance of 1-bromo-3-fluoro-3-methylbutane, we will compare it with other alkyl bromides for which experimental data is available. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various alkyl bromides with arylboronic acids.

Alkyl BromideSteric HindranceElectronic EffectsTypical Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-Bromobutane Low (Primary)MinimalPd(OAc)₂ / PCy₃K₃PO₄·H₂OToluene/H₂ORT~93[4]
1-Bromo-2,2-dimethylpropane (Neopentyl bromide) High (Neopentyl)MinimalPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene80~70-80[5]
tert-Butyl bromide Very High (Tertiary)MinimalNiBr₂·diglyme / 4,4'-di-t-Bu-bipyridineLiOt-BuDioxane23~70-80[6]
1-Bromo-1-methylcyclohexane Very High (Tertiary)MinimalNiBr₂·diglyme / 4,4'-di-t-Bu-bipyridineLiOt-BuDioxane23~80-90[6]
1-Bromo-3-fluoro-3-methylbutane (Predicted) High (Neopentyl-like)Inductive Effect (-F)Likely requires bulky, electron-rich ligandsStrong, non-nucleophilic baseAprotic polar solventElevatedModerate-

Analysis of Comparative Data:

  • Primary Alkyl Bromides: Unhindered primary alkyl bromides like 1-bromobutane readily participate in Suzuki-Miyaura coupling, often at room temperature with high yields.[4]

  • Neopentyl Bromide: The increased steric bulk of neopentyl bromide necessitates more forcing conditions, including elevated temperatures and the use of bulky, electron-rich phosphine ligands like P(t-Bu)₃, to achieve good yields.[5]

  • Tertiary Alkyl Bromides: These substrates are notoriously challenging due to extreme steric hindrance and a propensity for side reactions like β-hydride elimination. Successful couplings often require specialized nickel-based catalyst systems.[6]

Predicted Efficacy of 1-Bromo-3-fluoro-3-methylbutane:

Based on its neopentyl-like structure, the reactivity of 1-bromo-3-fluoro-3-methylbutane is expected to be most comparable to that of neopentyl bromide. The significant steric hindrance will likely necessitate the use of palladium catalysts bearing bulky and electron-rich phosphine ligands (e.g., t-butyl- or cyclohexyl-phosphines) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the oxidative addition of the sterically encumbered alkyl halide to the palladium center.

The role of the fluorine atom is more nuanced. While its electron-withdrawing nature could potentially make the C-Br bond more susceptible to oxidative addition, it might also influence the stability of the resulting organopalladium intermediate. It is anticipated that elevated temperatures and a strong, non-nucleophilic base such as a phosphate or carbonate will be required to drive the reaction to completion.

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling provides a framework for understanding the challenges associated with sterically hindered alkyl halides.[7]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B R-Pd(II)L2-X A->B Oxidative Addition (R-X) E R-R' D R-Pd(II)L2-R' B->D Transmetalation (R'-B(OH)2, Base) C [R-B(OH)2(Base)]- D->A Reductive Elimination

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. The cycle involves oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

For sterically hindered substrates like 1-bromo-3-fluoro-3-methylbutane, the oxidative addition step (A → B) is often the rate-limiting factor. The bulky substituents around the C-Br bond make it difficult for the palladium catalyst to insert itself.

Recommended Experimental Protocol (Based on Analogous Systems)

The following is a generalized protocol for the Suzuki-Miyaura coupling of a sterically hindered primary alkyl bromide, which can serve as a starting point for the optimization of reactions with 1-bromo-3-fluoro-3-methylbutane.

Materials:

  • 1-Bromo-3-fluoro-3-methylbutane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid, potassium phosphate, and a magnetic stir bar.

  • Add the 1-bromo-3-fluoro-3-methylbutane and anhydrous toluene.

  • In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Alkyl Bromide, Boronic Acid, Base, Solvent setup->reagents catalyst Add Pd₂(dba)₃ / P(t-Bu)₃ reagents->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General Experimental Workflow. This diagram outlines the key steps for performing a Suzuki-Miyaura coupling with a sterically hindered alkyl bromide.

Conclusion and Future Outlook

While direct experimental data for the Suzuki-Miyaura coupling of 1-bromo-3-fluoro-3-methylbutane is currently unavailable, a comparative analysis based on structurally similar compounds provides valuable insights into its potential reactivity. The neopentyl-like steric hindrance is predicted to be the dominant factor, necessitating the use of specialized catalyst systems with bulky, electron-rich ligands and elevated reaction temperatures. The electronic influence of the distal fluorine atom is expected to be of secondary importance but should be considered during reaction optimization.

Further experimental investigation is required to fully elucidate the reactivity of this interesting fluorinated building block. Such studies would not only provide a valuable synthetic route to novel compounds but also contribute to a deeper understanding of the interplay between steric and electronic effects in challenging cross-coupling reactions.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]

  • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society, 2001 , 123 (41), 10099–10100. [Link]

  • Z-Latjka, A. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. Journal of the American Chemical Society, 2012 , 134 (42), 17478–17481. [Link]

  • Bock, M. J.; Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 2024 , 89 (6), 16195-16202. [Link]

  • Suzuki, A. The Suzuki Reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Lu, Z.; Wilsily, A.; Fu, G. C. Stereoconvergent Amine-Directed Alkyl-Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 2011 , 133 (21), 8154–8157. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-3-fluoro-3-methylbutane proper disposal procedures

Standard Operating Procedure: Disposal and Lifecycle Management of 1-Bromo-3-fluoro-3-methylbutane As a Senior Application Scientist, I frequently oversee the integration of fluorinated building blocks into drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Lifecycle Management of 1-Bromo-3-fluoro-3-methylbutane

As a Senior Application Scientist, I frequently oversee the integration of fluorinated building blocks into drug discovery pipelines. 1-Bromo-3-fluoro-3-methylbutane (CAS: 1514922-17-8) is a highly valuable alkylating agent used to introduce the 3-fluoro-3-methylbutyl motif, enhancing metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs).

However, its dual-halogenated nature (containing both bromine and fluorine) and its flammability dictate a stringent, causality-driven approach to its disposal. Improper handling of mixed halogenated waste can lead to the generation of highly corrosive hydrofluoric (HF) and hydrobromic (HBr) acids, or the formation of toxic dioxins during thermal destruction. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Physicochemical and Hazard Profiling

Before executing any disposal protocol, we must establish the quantitative and qualitative boundaries of the chemical. 1-Bromo-3-fluoro-3-methylbutane exhibits acute toxicity across multiple exposure routes and acts as a central nervous system depressant (1[1]).

Table 1: Quantitative and Hazard Profile of 1-Bromo-3-fluoro-3-methylbutane

Property / ClassificationValue / DescriptorOperational Implication for Disposal
CAS Number 1514922-17-8Essential for precise EHS waste manifesting and regulatory tracking.
Molecular Weight 169.04 g/mol High vapor density; hazardous vapors will pool in lower areas of waste storage if unsealed.
Flammability Flam. Liq. 3 (H226)Triggers EPA RCRA D001 characteristic waste code. Requires grounded, spark-free storage.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Mandates handling strictly within a Class II Fume Hood with appropriate PPE (nitrile/neoprene).
Halogen Content Bromine, FluorineMust be strictly segregated into "Halogenated Organic Waste" to ensure proper high-temperature incineration with caustic scrubbing.

The Causality of Halogenated Waste Segregation

Why do we obsess over segregating 1-Bromo-3-fluoro-3-methylbutane from non-halogenated solvents? The answer lies in the thermodynamics of waste destruction.

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds require specialized thermal treatment (2[2]). When incinerated, the fluorine and bromine atoms are liberated. If incinerated in a standard non-halogenated facility, these atoms react with hydrogen to form HF and HBr gases, which rapidly destroy incinerator linings and vent into the atmosphere as severe pollutants.

By segregating this chemical into designated halogenated waste streams, it is routed to EPA-compliant rotary kiln incinerators equipped with caustic scrubbers (e.g., NaOH or Ca(OH)₂) that neutralize the acid gases into inert salts. Furthermore, mixing this compound with incompatible waste (such as strong bases or reactive metals) can trigger exothermic dehydrohalogenation, potentially leading to container rupture. EPA guidelines dictate that waste containing significant concentrations of halogens (>1,000 ppm) must be managed under strict Subtitle C regulations to prevent environmental contamination (3[3]).

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system . Each step contains a verification check to ensure the integrity of the disposal process, building trust through verifiable safety.

Step 1: Point-of-Generation Containment

  • Action: Collect all unreacted 1-Bromo-3-fluoro-3-methylbutane, reaction washings, and contaminated organic extracts in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Material: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys. Do not use standard metal cans due to the risk of halide-induced pitting corrosion.

  • Validation Check: Visually inspect the container cap for an intact PTFE insert. Verify the container is stored in a secondary containment tray capable of holding 110% of the primary container's volume.

Step 2: Segregation and pH Verification

  • Action: Ensure no aqueous acidic or basic waste is mixed into this container. The waste must remain purely organic to prevent biphasic pressure buildup.

  • Validation Check: Perform a weekly pH check of the secondary containment tray using pH paper. Any deviation from neutral indicates a micro-leak or vapor condensation from the primary container, triggering immediate container replacement.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste. The tag must list "1-Bromo-3-fluoro-3-methylbutane", "Halogenated Organic", and the GHS hazard pictograms for Flammable (GHS02) and Health Hazard/Toxicity (GHS07).

  • Validation Check: Cross-reference the waste log mass balance. The volume of waste generated should logically correlate with the stoichiometry of the executed reactions minus the isolated product.

Step 4: EHS Transfer and Final Destruction

  • Action: Transfer the sealed container to the facility's central hazardous waste accumulation area within 90 days of the accumulation start date (for Large Quantity Generators).

  • Validation Check: Environmental Health & Safety (EHS) personnel will verify the halogen content. The waste is then manifested for high-temperature incineration (>1000°C) with post-combustion caustic scrubbing, compliant with EPA standards for halogenated organics (4[4]).

Disposal Workflow Visualization

To ensure zero ambiguity in the laboratory, the following decision-tree maps the lifecycle of 1-Bromo-3-fluoro-3-methylbutane from the reaction flask to final destruction.

G Start Waste Generation: 1-Bromo-3-fluoro-3-methylbutane Decision Waste Matrix Phase? Start->Decision OrgPhase Organic Phase (Solvents, Reagents) Decision->OrgPhase Direct Transfer AqPhase Aqueous Phase (Reaction Quench) Decision->AqPhase Extraction HalStream Halogenated Organic Waste Stream (Strictly Segregated) OrgPhase->HalStream AqPhase->HalStream If Halogens >1000 ppm Containment HDPE / PTFE-Lined Glass Secondary Containment HalStream->Containment Incineration EPA-Compliant High-Temp Incineration with Caustic Scrubbing Containment->Incineration EHS Manifest

Workflow for the segregation, containment, and compliant thermal destruction of halogenated waste.

Trust and Compliance

By strictly adhering to these protocols, laboratories not only remain compliant with EPA and RCRA regulations but also protect their infrastructure and personnel from the insidious risks of halogenated solvent mismanagement. Trust in chemical handling is built on a foundation of mechanistic understanding—knowing why a protocol exists guarantees it will be followed with precision.

References

  • 1, NextSDS.

  • 3, U.S. Environmental Protection Agency (EPA).

  • 2, U.S. Environmental Protection Agency (EPA). 4.4, eCFR.

Sources

Handling

Personal protective equipment for handling 1-Bromo-3-fluoro-3-methylbutane

As a Senior Application Scientist in drug development, I approach chemical safety not as a set of arbitrary compliance rules, but as a calculated, mechanistic response to molecular behavior. Handling 1-Bromo-3-fluoro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach chemical safety not as a set of arbitrary compliance rules, but as a calculated, mechanistic response to molecular behavior. Handling 1-Bromo-3-fluoro-3-methylbutane (CAS: 1514922-17-8) requires precise logistical planning due to its specific structural properties.

This halogenated alkane presents a unique triad of hazards: it is a flammable liquid (Category 3), acutely toxic across all exposure routes (Category 4), and a potent skin and eye irritant capable of causing central nervous system (CNS) depression[1].

The following guide provides a causality-driven, self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows when handling this compound.

Mechanistic Causality & PPE Selection

Why do we select specific PPE for 1-Bromo-3-fluoro-3-methylbutane? The presence of both bromine and fluorine on the alkyl backbone makes this molecule highly lipophilic and volatile. If spilled on standard laboratory gloves (like latex or thin nitrile), the chemical acts as a solvent, rapidly permeating the barrier and absorbing through the skin[2].

According to the3[3], PPE must be matched to the specific permeation hazards of the chemical. We must deploy barriers that chemically resist halogenated solvent degradation.

Quantitative PPE Matrix

Hazard TypeMechanistic CauseRequired PPEBreakthrough / Standard
Dermal Toxicity Lipophilic halogenated structure rapidly penetrates standard elastomers.Butyl rubber or Laminate (PE/EVAL) gloves.>4 hours (ASTM F739)
Ocular Irritation High vapor pressure leads to rapid corneal reactivity.Indirect-vented chemical splash goggles.ANSI Z87.1-2020 compliant
Inhalation (CNS) High volatility leads to vapor accumulation and CNS depression.Half-mask respirator with Organic Vapor (OV) cartridges (if outside hood).NIOSH Approved[4]
Flammability Flash point characteristic of short-chain haloalkanes.Flame-resistant (FR) lab coat; grounded equipment.NFPA 2112 compliant

Self-Validating Operational Workflow

Trust in a laboratory protocol comes from its ability to self-validate. Every step in your handling procedure must have a built-in check to confirm its efficacy before you proceed to the next phase.

Step 1: Engineering Control Validation
  • Action: Conduct all handling of 1-Bromo-3-fluoro-3-methylbutane inside a certified chemical fume hood.

  • Self-Validation: Do not rely solely on the hood's digital monitor. Tape a small, 1-inch strip of tissue paper to the bottom edge of the sash. If the paper pulls steadily inward, your face velocity is actively verified (target: 80–100 fpm).

Step 2: PPE Donning and Integrity Check
  • Action: Inspect and don your butyl rubber gloves and FR lab coat.

  • Self-Validation: Perform the "Roll and Squeeze" test. Trap air in the glove by rolling the cuff tightly toward the fingers, then squeeze the inflated section. If it holds pressure without deflating, the microscopic integrity of the barrier is verified.

Step 3: Closed-System Transfer
  • Action: Secure the reaction vessel using a three-prong clamp. Purge the system with inert gas (Argon or Nitrogen) to mitigate the flammability risk. Use a gas-tight glass syringe equipped with a PTFE-coated plunger to draw the required volume slowly, preventing cavitation.

  • Self-Validation: Pause and observe the syringe tip for droplet formation (weeping). If weeping occurs, the vapor pressure of the 1-Bromo-3-fluoro-3-methylbutane is overcoming the needle gauge. Switch to a longer, narrower gauge needle to maintain pressure equilibrium before transferring.

HandlingWorkflow A Hazard Assessment: Flammable & Toxic Halogen B Engineering Controls: Chemical Fume Hood A->B C PPE Selection: Butyl Gloves, Goggles A->C D Self-Validating Check: Glove Inflation & Seal Test B->D C->D E Active Handling: Closed-System Transfer D->E F Breach Detected? E->F G Emergency Spill Protocol F->G Yes H Halogenated Waste Disposal F->H No G->H

Workflow for handling 1-Bromo-3-fluoro-3-methylbutane including PPE validation and spill response.

Emergency Spill & Containment Plan

In the event of a breach or spill outside the fume hood, rapid containment is necessary to prevent inhalation exposure and mitigate fire risks.

  • Evacuate and Isolate: Immediately step back, alert personnel within a 10-foot radius, and ensure all ignition sources (e.g., hot plates) are powered down.

  • Don Emergency PPE: Upgrade to a4[4] with Organic Vapor (OV) cartridges and heavy-duty butyl gloves.

  • Neutralize and Absorb: Deploy universal chemical absorbent pads or diatomaceous earth, starting from the perimeter of the spill and working inward to prevent spreading. Do NOT use combustible materials like sawdust, as the chemical is highly flammable.

  • Validation: After sweeping the absorbed material into a hazardous waste bag, use a Photoionization Detector (PID) to scan the surface. A reading of 0.0 ppm indicates successful decontamination and confirms the area is safe for reentry.

Halogenated Waste Disposal Strategy

Halogenated solvents require strict segregation to prevent dangerous cross-reactions and to comply with environmental laws. Under EPA regulations (40 CFR 261.31), spent halogenated solvents are strictly regulated and often classified as F-listed hazardous waste (e.g., F001 or F002)[5].

  • Segregation: Collect all 1-Bromo-3-fluoro-3-methylbutane waste (including contaminated syringe washings and spill absorbents) in a dedicated, clearly labeled "Halogenated Organic Waste" container[6].

  • Compatibility: Never mix this waste with non-halogenated solvents (like acetone or ethanol). Mixing triggers exothermic reactions and drastically increases institutional disposal costs.

  • Storage: Keep the waste container in secondary containment, ensure it is grounded to prevent static discharge, and store it in an approved flammable storage cabinet until environmental health and safety (EHS) pickup.

References

  • Title: 1-bromo-3-fluoro-3-methylbutane — Chemical Substance Information | Source: NextSDS | URL:[Link]

  • Title: Understanding the Major Chemical Hygiene and Safety Categories | Source: Lab Manager | URL:[Link]

  • Title: Recommendations for Chemical Protective Clothing A-Z | Source: CDC / NIOSH | URL:[Link]

  • Title: Protective Clothing and Ensembles | Source: CDC / NIOSH | URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: US EPA | URL:[Link]

Sources

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